4-Phenyloxazolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325290 | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7480-32-2 | |
| Record name | 7480-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
An In-Depth Technical Guide to the Application of 4-Phenyloxazolidin-2-one in Asymmetric Synthesis
In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Chiral auxiliaries are robust tools that address this challenge by temporarily introducing a stereogenic element to an achiral substrate.[1] This auxiliary guides the stereochemical outcome of a subsequent reaction, and upon its removal, a chiral product is revealed. Among the pantheon of such reagents, the oxazolidinones popularized by David A. Evans have become a gold standard for their reliability, high stereoselectivity, and predictable outcomes across a range of C-C bond-forming reactions.[1][3][4]
This guide focuses specifically on This compound , a prominent member of the Evans auxiliary family. Available in both (S) and (R) forms, it is valued for its rigid structure and the powerful stereodirecting influence of the C4-phenyl group.[5][6] We will explore the mechanistic underpinnings of its function, provide detailed protocols for its application in key asymmetric transformations, and discuss the methods for its ultimate cleavage and recovery.
Core Principle: The Mechanism of Stereocontrol
The efficacy of this compound hinges on its ability to enforce a single, predictable conformation in the reactive intermediate—the enolate. This is achieved through a combination of chelation and steric hindrance.
-
Acylation: The synthesis begins by attaching a carboxylic acid moiety to the nitrogen of the oxazolidinone, forming an N-acyl imide. This is a crucial first step that prepares the substrate for stereoselective enolization.[2][7]
-
Chelated Enolate Formation: Upon treatment with a suitable base (e.g., LDA, NaHMDS) or a Lewis acid like dibutylboron triflate (Bu₂BOTf), the N-acyl derivative forms a rigid, five-membered chelated (Z)-enolate.[2][3] The metal cation or boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.
-
Facial Shielding: The key to stereocontrol is the C4-phenyl substituent. In the planar, chelated enolate structure, this bulky phenyl group effectively shields one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered opposite face.[2][8] This predictable facial bias is the origin of the high diastereoselectivity observed in these reactions.
The following diagram illustrates this fundamental principle of sterically directed electrophilic attack.
Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.
Application I: Asymmetric Alkylation
Asymmetric alkylation using this compound is a reliable method for synthesizing α-chiral carboxylic acids and their derivatives.[9] The reaction proceeds via the sodium or lithium enolate, which then reacts with an electrophile like an alkyl halide.
Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Imide
This protocol is adapted from a procedure optimized for undergraduate laboratories, highlighting its robustness.[2]
Step 1: Acylation of (S)-4-Phenyloxazolidin-2-one
-
To a solution of (S)-4-phenyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step.
Step 2: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then partition between water and ethyl acetate.
-
Separate the layers, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the diastereomers.
Representative Data
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >99:1 | 85-95 |
| Allyl Iodide | 98:2 | 80-90[2] |
| Methyl Iodide | 97:3 | 88-96 |
| Isopropyl Iodide | 95:5 | 70-80 |
Application II: Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a landmark transformation in organic synthesis, enabling the construction of β-hydroxy carbonyl units with exceptional stereocontrol.[3][8] The reaction typically utilizes a boron enolate, which forms a highly organized, chair-like Zimmerman-Traxler transition state, leading to the syn-aldol product.[8]
Experimental Protocol: Asymmetric Aldol Addition to an Aldehyde
Step 1: Boron Enolate Formation
-
Dissolve the N-acyl oxazolidinone (e.g., N-propionyl derivative, 1.0 eq) in dry CH₂Cl₂ (approx. 0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.
Step 2: Aldol Addition
-
Cool the enolate solution back down to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq), dissolved in a small amount of dry CH₂Cl₂, dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
Step 3: Workup
-
Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide (a 2:1:1 mixture of buffer:MeOH:H₂O₂ is often used).
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour to break down the boron complexes.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the desired syn-aldol adduct.
Representative Data
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85-95 |
| Benzaldehyde | >99:1 | 80-90 |
| Acetaldehyde | 98:2 | 75-85 |
Application III: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[10][11] When a dienophile, such as an acrylate group, is attached to this compound, the auxiliary can effectively control the diastereofacial selectivity of the [4+2] cycloaddition.[12] The rigid conformation of the N-enoyl imide, often stabilized by a Lewis acid, presents one face of the double bond for attack by the diene.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Step 1: Preparation of N-Acryloyl Oxazolidinone
-
Following the general acylation protocol, react (S)-4-phenyloxazolidin-2-one with acryloyl chloride to synthesize the dienophile.
Step 2: Cycloaddition
-
Dissolve the N-acryloyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 2.0-3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Allow to warm to room temperature, dilute with CH₂Cl₂, and separate the layers.
-
Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. The endo adduct is typically the major product.[12]
Representative Data
| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) |
| Cyclopentadiene | N-Acryloyl | Et₂AlCl | >95% |
| Isoprene | N-Crotonyl | TiCl₄ | >90% |
| 1,3-Butadiene | N-Acryloyl | BF₃·OEt₂ | >92% |
Cleavage and Recovery of the Auxiliary
A critical advantage of the auxiliary-based approach is the ability to remove the auxiliary non-destructively, yielding the desired chiral product and allowing for the recovery and reuse of the valuable auxiliary.[1][13] The choice of cleavage reagent dictates the functional group obtained.[13]
Caption: Cleavage pathways for N-acyl oxazolidinone products.
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
Conclusion
This compound stands as a testament to the power of auxiliary-mediated asymmetric synthesis. Its rigid framework and well-defined steric environment provide a predictable platform for constructing chiral centers with exceptionally high levels of stereocontrol. Through reliable and well-documented protocols for alkylation, aldol, and Diels-Alder reactions, it offers chemists a versatile tool for the synthesis of complex, enantiomerically pure molecules. The ability to cleave and recycle the auxiliary further enhances its practical utility, making it a continued cornerstone in the early phases of drug discovery and total synthesis.[9]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. (R)-(-)-4-Phenyl-2-oxazolidinone 98 90319-52-1 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N -substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B108059H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Stereocontrol with 4-Phenyloxazolidin-2-one
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product development, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][2] Chiral auxiliaries are powerful tools that enable chemists to exert this control by temporarily introducing a stereogenic element to a substrate, directing subsequent bond-forming reactions in a highly diastereoselective manner.[1] Among the most reliable and widely utilized of these are the oxazolidinones developed by David A. Evans, with 4-phenyloxazolidin-2-one standing as a prominent example.[1][3] This guide provides a detailed examination of the mechanistic principles governing stereocontrol with the this compound auxiliary, focusing on its application in asymmetric aldol and alkylation reactions. We will explore the critical roles of enolate geometry, Lewis acid chelation, and steric shielding in achieving predictable and high levels of stereochemical induction.
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetry
Asymmetric synthesis aims to produce a target molecule as a single enantiomer.[1] One of the most robust strategies to achieve this is substrate control, wherein a chiral auxiliary is covalently attached to a prochiral substrate.[2] This transforms the synthetic challenge from controlling enantioselectivity to controlling diastereoselectivity. The auxiliary creates a chiral environment around the reactive center, causing a significant energy difference between the diastereomeric transition states, thus favoring the formation of one diastereomer over the other.[4]
The this compound, derived from L-phenylglycinol, is a quintessential "Evans auxiliary."[2][5] Its efficacy stems from a rigid heterocyclic structure and a strategically positioned phenyl group at the C4 position, which serves as the primary stereodirecting element. The general workflow involves three key stages:
-
Attachment: The acyl group of interest is attached to the nitrogen of the oxazolidinone.
-
Diastereoselective Reaction: An enolate is formed, and its reaction with an electrophile is directed by the auxiliary.
-
Cleavage: The auxiliary is removed, revealing the enantiomerically enriched product, and can often be recovered for reuse.[1][6]
This guide will now dissect the mechanistic underpinnings of the crucial second stage.
The Core Mechanism: Establishing Stereocontrol
The remarkable stereoselectivity achieved with the this compound auxiliary is not accidental; it is the result of a highly organized and predictable series of events at the molecular level. The foundation of this control lies in the formation of a specific enolate geometry, which is then presented to an electrophile in a sterically biased manner.
Step 1: N-Acylation of the Auxiliary
The first step in utilizing the auxiliary is its acylation. This is typically achieved by treating the lithium salt of the oxazolidinone with an acid chloride or by using coupling agents that facilitate the direct reaction with a carboxylic acid.[7] A variety of methods exist, including the use of pivaloyl chloride and triethylamine for a one-pot procedure directly from carboxylic acids.[7]
Caption: General scheme for the N-acylation of the oxazolidinone auxiliary.
Step 2: Formation of the Rigid (Z)-Enolate
The geometry of the enolate is paramount for predictable stereocontrol, especially in aldol reactions. For Evans auxiliaries, the formation of the (Z)-enolate is consistently and reliably achieved through a process known as "soft enolization."[1] This typically involves a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA).[1][8]
The mechanism proceeds through a six-membered, chair-like transition state:
-
The Lewis acidic boron coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, chelated intermediate.
-
The hindered base (DIPEA) then abstracts the α-proton.
-
To minimize steric clashes within this transition state, the R group of the acyl chain is forced into a pseudo-equatorial position, orienting it away from the bulky phenyl group of the auxiliary. This conformation directly leads to the formation of the (Z)-enolate.[8]
Caption: Workflow for the highly selective formation of the (Z)-boron enolate.
The dipole moments of the two carbonyl groups in the N-acyl auxiliary prefer an anti-parallel orientation to minimize repulsion. This conformational preference, combined with the steric influence of the C4-phenyl group, ensures that the resulting (Z)-enolate presents a single, sterically differentiated face to incoming electrophiles.[9]
Step 3: Face-Selective Electrophilic Attack
With the rigid (Z)-enolate formed, the chiral auxiliary dictates the facial selectivity of the subsequent reaction. The bulky phenyl group at the C4 position effectively blocks one face of the enolate, acting as a steric shield. Consequently, the electrophile is forced to approach from the less hindered, opposite face.[2][10]
In the Evans aldol reaction, the (Z)-boron enolate reacts with an aldehyde via a highly ordered, six-membered Zimmerman-Traxler transition state.[4][11]
-
The transition state adopts a chair conformation to minimize steric interactions.
-
The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions.[12]
-
The C4-phenyl group of the auxiliary shields the si-face of the enolate, forcing the aldehyde to approach from the re-face.
This combination of a (Z)-enolate geometry and single-face attack reliably produces the syn-aldol adduct.[9] The stereochemistry of the two newly formed chiral centers is thus controlled with exceptional precision.
Caption: The Zimmerman-Traxler model for the Evans syn-aldol reaction.
The principle of steric shielding also governs asymmetric alkylation reactions. Here, a sodium or lithium enolate is typically generated using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[10] The metal cation chelates the two carbonyl oxygens, forming a rigid (Z)-enolate structure.
Again, the C4-phenyl group blocks one face of the planar enolate. The incoming electrophile (e.g., an alkyl halide) can only approach from the accessible opposite face, leading to the formation of a single major diastereomer.[2][10]
Data Presentation: Representative Stereoselectivity
The reliability of the this compound auxiliary is demonstrated by the consistently high levels of diastereoselectivity achieved across a range of substrates and electrophiles.
| Reaction Type | Acyl Group (R) | Electrophile (E+) | Product Diastereomer Ratio (d.r.) |
| Alkylation | Propionyl | Benzyl Bromide | >99:1 |
| Alkylation | Propionyl | Allyl Iodide | 98:2[10] |
| Aldol Addition | Propionyl | Isobutyraldehyde | >99:1 (syn:anti) |
| Aldol Addition | Acetyl | Benzaldehyde | >95:5 (syn:anti) |
| Diels-Alder | Acryloyl | Cyclopentadiene | 97:3 (endo) |
Note: Ratios are typical and can vary slightly with specific reaction conditions.
Experimental Protocols
Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde
This protocol describes the formation of a syn-aldol product using (S)-4-phenyl-N-propionyloxazolidin-2-one.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, argon-purged flask, add (S)-4-phenyl-N-propionyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Add dibutylboron triflate (1.1 equiv) dropwise over 5 minutes. The solution will turn yellow.
-
Base Addition: Add diisopropylethylamine (1.2 equiv) dropwise over 5 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction to -78°C (dry ice/acetone bath). Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.
-
Reaction: Stir the mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0°C.
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol: Cleavage of the Chiral Auxiliary
A critical final step is the non-destructive removal of the auxiliary to yield the chiral product.
Method: Reductive Cleavage to a Chiral Alcohol
-
Dissolution: Dissolve the purified aldol adduct (1.0 equiv) in anhydrous diethyl ether at 0°C.
-
Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Slowly quench the reaction by the dropwise addition of 1 M NaOH.
-
Workup: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The desired chiral 1,3-diol can be purified by chromatography. The recovered this compound auxiliary can also be isolated and purified.
Conclusion
The this compound chiral auxiliary provides a powerful and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. The mechanism of stereocontrol is rooted in fundamental principles of conformational analysis and steric hindrance. Through the formation of a rigid, chelated (Z)-enolate, the bulky C4-phenyl substituent acts as an effective steric gate, compelling electrophiles to approach from the less hindered face. This leads to exceptional levels of diastereoselectivity in both aldol and alkylation reactions. The reliability of this system, coupled with the ease of auxiliary attachment and removal, has cemented its status as an indispensable tool for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. benchchem.com [benchchem.com]
- 12. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
Introduction to Evans auxiliaries and their applications.
An In-depth Technical Guide to Evans Auxiliaries and Their Applications in Asymmetric Synthesis
Authored by Gemini, Senior Application Scientist
Introduction
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is especially critical in the fields of pharmaceutical development and materials science, where the biological activity or material properties of a molecule are intrinsically tied to its stereochemistry. Among the most reliable and versatile tools developed to achieve this control are chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After guiding the formation of the desired stereocenter(s), the auxiliary is removed, having served its purpose as a transient source of stereochemical information.
Pioneered by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have emerged as a gold standard in the field.[1] Their widespread adoption is a testament to their high efficacy in a range of carbon-carbon bond-forming reactions, the predictability of their stereochemical outcomes, and the relative ease of their removal.[2] This guide provides an in-depth exploration of Evans auxiliaries, intended for researchers, scientists, and drug development professionals. We will delve into the core principles governing their function, provide detailed experimental protocols for their key applications, and showcase their power in the synthesis of complex molecules.
The Core Principle: Stereocontrol Through Steric Shielding and Chelation
The efficacy of Evans auxiliaries lies in their ability to create a sterically defined environment around a reactive center. Typically derived from readily available and inexpensive chiral amino alcohols, such as L-valinol or L-phenylalaninol, these oxazolidinones possess a substituent at the C4 position that effectively shields one face of a tethered enolate.[3]
The general workflow involves three key stages:
-
Acylation: The chiral auxiliary is acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl oxazolidinone is converted into a metal enolate, which then reacts with an electrophile. The bulky substituent on the auxiliary directs the approach of the electrophile to the less hindered face of the enolate.
-
Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.
The following diagram illustrates this general workflow:
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
The Zimmerman-Traxler Model and the Role of the Metal
The high degree of stereoselectivity observed in many Evans auxiliary-mediated reactions, particularly aldol reactions, can be rationalized by the Zimmerman-Traxler transition state model.[4] This model proposes a chair-like, six-membered ring transition state involving the metal enolate and the aldehyde. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain.
The choice of the metal counterion and Lewis acid is crucial. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf), are particularly effective in forming well-defined, chelated transition states that lead to high diastereoselectivity.[3]
Synthesis of Evans Auxiliaries
A key advantage of Evans auxiliaries is their accessibility from common chiral pool starting materials. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (1R,2S)-(-)-norephedrine.
Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from literature procedures.[5]
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Diethyl ether
-
2 N HCl (aq.)
-
2 N NaOH (aq.)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Hickman still, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).
-
Heat the reaction mixture to reflux. Ethanol will be generated as a byproduct and can be collected in the Hickman still.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with 2 N HCl, 2 N NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Key Applications in Asymmetric Synthesis
Evans auxiliaries have proven to be workhorses in a variety of asymmetric transformations. The following sections detail some of their most important applications, complete with experimental protocols.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[6] The stereochemical outcome is dictated by the steric hindrance of the auxiliary's substituent, which directs the incoming electrophile to the opposite face of the enolate.
Mechanism of Stereoselection in Alkylation
The enolate, typically a Z-enolate, is chelated by the metal counterion (e.g., Li⁺ or Na⁺). This chelation, along with the steric bulk of the C4 substituent on the oxazolidinone ring, creates a highly organized structure where one face of the enolate is effectively blocked. The electrophile then approaches from the less hindered face.
Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary-derived enolate.
Experimental Protocol: Asymmetric Allylation
This protocol is based on a procedure described in the Journal of Chemical Education.[7]
Materials:
-
(4S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
Procedure:
Part A: Acylation
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Et₃N (1.5 eq).
-
Add propionic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the resulting N-propionyl oxazolidinone by column chromatography.
Part B: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography. This step also separates the minor diastereomer.
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a cornerstone of polyketide natural product synthesis, allowing for the construction of β-hydroxy carbonyl units with excellent stereocontrol.[3][8] The reaction typically proceeds via a boron-chelated Z-enolate to give the syn-aldol product.[3]
Experimental Protocol: Asymmetric syn-Aldol Reaction
Materials:
-
N-Propionyl oxazolidinone (from section 3.1)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aq.)
-
Phosphate buffer (pH 7)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and then 30% aqueous hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the mixture with CH₂Cl₂, wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the syn-aldol adduct by column chromatography.
Diastereoselectivity in Evans Aldol Reactions
The following table summarizes the typical diastereoselectivity observed for the boron-mediated aldol reaction with various aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | >99:1 |
| Benzaldehyde | >99:1 |
| Propionaldehyde | 97:3 |
| Acetaldehyde | 95:5 |
Data compiled from various sources.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is another area where Evans auxiliaries provide excellent stereocontrol.[9] This reaction is valuable for the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.
Experimental Protocol: Asymmetric Michael Addition of a Grignard Reagent
This protocol is a general representation of the conjugate addition of organocuprates, often generated in situ from Grignard reagents, to N-enoyl oxazolidinones.
Materials:
-
N-Crotonyl-(4R)-4-isopropyl-2-oxazolidinone
-
Grignard reagent (e.g., PhMgBr)
-
Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
Procedure:
-
Suspend CuBr·SMe₂ (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the Grignard reagent (1.1 eq) dropwise and stir for 30 minutes to form the organocuprate.
-
Add a solution of the N-crotonyl oxazolidinone (1.0 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Asymmetric Diels-Alder Reaction
Evans auxiliaries can also serve as chiral dienophiles in asymmetric Diels-Alder reactions.[10] A Lewis acid is typically used to activate the dienophile and lock it into a conformation that favors cycloaddition from one face.
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene
Materials:
-
N-Acryloyl-(4S)-4-benzyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add Et₂AlCl (1.1 eq) dropwise and stir for 15 minutes.
-
Add cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the Diels-Alder adduct by column chromatography.
Cleavage of Evans Auxiliaries
A critical step in the use of chiral auxiliaries is their removal to unveil the desired chiral product.[11] Fortunately, the N-acyl oxazolidinone linkage can be cleaved under a variety of conditions to afford different functional groups, often with high yields and without racemization of the newly formed stereocenter.[12]
Cleavage to Carboxylic Acids
The most common method for cleaving the auxiliary to yield a carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide.[13]
Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
Materials:
-
Product-auxiliary adduct
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aq.)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the product-auxiliary adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the product.
Cleavage to Alcohols
Reductive cleavage using hydride reagents provides access to chiral primary alcohols.[14]
Experimental Protocol: Reductive Cleavage with LiBH₄
Materials:
-
Product-auxiliary adduct
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve the product-auxiliary adduct (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 2-6 hours.
-
Carefully quench the reaction with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the alcohol product by column chromatography.
Other Cleavage Methods
The auxiliary can also be converted to other functional groups, such as esters (via transesterification with an alkoxide) or Weinreb amides (by reaction with N,O-dimethylhydroxylamine hydrochloride and a suitable base).[3] These methods further enhance the synthetic utility of Evans auxiliaries.
Conclusion
Evans oxazolidinone auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their ease of preparation, high and predictable stereoselectivity in a wide range of C-C bond-forming reactions, and the versatility of their cleavage have solidified their position as indispensable tools for chemists in both academic and industrial settings.[2] The ability to reliably construct complex chiral molecules has been instrumental in the total synthesis of numerous natural products and the development of novel therapeutic agents. As the demand for enantiomerically pure compounds continues to grow, the foundational principles and practical applications of Evans auxiliaries will undoubtedly remain a cornerstone of modern organic chemistry.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. DSpace [open.bu.edu]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
An In-depth Technical Guide to (S)-4-Phenyloxazolidin-2-one: Properties, Applications, and Methodologies
Introduction: The Pivotal Role of (S)-4-Phenyloxazolidin-2-one in Asymmetric Synthesis
In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceuticals and biologically active molecules where enantiomeric purity can dictate therapeutic efficacy and safety. (S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, has emerged as an indispensable tool for achieving this control.[1][2][3] This guide provides an in-depth exploration of the core physical and chemical properties of this versatile molecule, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, effectively directing the stereochemical outcome of a subsequent reaction, and then being cleanly removed to yield a highly enantiomerically enriched product.[3][4] This molecule is a cornerstone intermediate for producing cholesterol absorption inhibitors like Ezetimibe, underscoring its industrial relevance.[1][2][5]
Core Molecular and Physical Characteristics
The foundational properties of (S)-4-phenyloxazolidin-2-one dictate its behavior in a laboratory setting, from solubility and reaction setup to purification and storage.
Molecular Structure:
Caption: Molecular structure of (S)-4-phenyloxazolidin-2-one.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-phenyl-1,3-oxazolidin-2-one | [6] |
| CAS Number | 99395-88-7 | [1][6] |
| Molecular Formula | C₉H₉NO₂ | [1][6] |
| Molecular Weight | 163.17 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [1][2][5] |
| Melting Point | 129-132 °C | [1][5] |
| Boiling Point | 290.25 °C (rough estimate) | [2][7] |
| Optical Activity | [α]20/D +48° (c=2 in chloroform) | [1][5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. Insoluble in water. | [1][5][8] |
| pKa | 12.05 ± 0.40 (Predicted) | [5][7] |
Spectroscopic Profile
Characterization of (S)-4-phenyloxazolidin-2-one is routinely achieved through standard spectroscopic techniques. The following data serve as a reliable reference for its identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the unique protons in the molecule. Key shifts are observed for the aromatic protons of the phenyl group, typically in the range of δ 7.3-7.4 ppm. The methine proton at the chiral center (C4) and the diastereotopic methylene protons of the oxazolidinone ring (C5) appear at approximately δ 4.9, 4.7, and 4.1 ppm, respectively.[9][10] The N-H proton signal is also characteristic.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon (C2) around 158 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm), while the C4 and C5 carbons of the oxazolidinone ring are found further upfield.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically appearing around 1750 cm⁻¹. N-H stretching can be observed in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecule is readily ionized, with the mass spectrum showing a prominent molecular ion peak (M+) corresponding to its molecular weight.[6]
Chemical Properties and Reactivity: The Mechanism of Chiral Induction
The primary chemical utility of (S)-4-phenyloxazolidin-2-one is its function as a chiral auxiliary, a role it performs with high efficiency and predictability. The causality behind its effectiveness is rooted in its rigid, predictable conformation upon N-acylation.
Mechanism of Action:
-
N-Acylation: The synthesis begins by acylating the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonating the N-H with a strong base (e.g., n-butyllithium) followed by reaction with an acyl chloride or anhydride.
-
Chelated Enolate Formation: The resulting N-acyl oxazolidinone can be treated with a base (e.g., LDA, NaHMDS) to generate a Z-enolate. The lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the ring oxygen, locking the enolate into a rigid conformation.
-
Diastereoselective Reaction: The crucial steric influence of the C4-phenyl group dictates the trajectory of incoming electrophiles. The bulky phenyl group effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered opposite face. This steric control is the origin of the high diastereoselectivity observed in reactions such as alkylations and aldol condensations.[3][11]
-
Auxiliary Cleavage: Following the stereoselective transformation, the chiral auxiliary is cleaved from the molecule under mild conditions to release the enantiomerically enriched product (e.g., carboxylic acid, alcohol, or aldehyde). Common cleavage methods include hydrolysis with LiOH/H₂O₂ or transesterification with an alkoxide. The auxiliary itself can often be recovered and recycled, enhancing its commercial appeal.[2][5]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
The following protocols represent validated, reproducible methods for the synthesis and application of (S)-4-phenyloxazolidin-2-one.
Protocol 1: Synthesis of (S)-4-Phenyloxazolidin-2-one
This procedure details the synthesis from (S)-(+)-2-phenylglycinol, a common and reliable route.
Materials:
-
(S)-(+)-2-Phenylglycinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (Etp)
-
Three-necked round-bottom flask, thermometer, Vigreux column, distillation head, and heating mantle.
Procedure:
-
Equip a dry 250 mL three-necked round-bottom flask with a thermometer and a 10 cm Vigreux column fitted with a distillation head.
-
Charge the flask with (S)-(+)-2-phenylglycinol (e.g., 5.0 g, 36.4 mmol), diethyl carbonate (e.g., 10.8 g, 91.1 mmol), and anhydrous potassium carbonate (e.g., 0.5 g, 3.6 mmol).[12]
-
Heat the reaction mixture carefully to 130-140 °C. Ethanol will begin to form and distill off; continue heating until ethanol distillation ceases.[12]
-
Cool the resulting oily residue to room temperature.
-
Add 50 mL of CH₂Cl₂ to the residue to facilitate the filtration of the solid potassium carbonate. Filter the mixture.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of NaHCO₃.[12]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.[12]
-
Recrystallize the crude residue from a mixture of ethyl acetate and petroleum ether (e.g., 1:3 ratio) to afford pure (S)-4-phenyloxazolidin-2-one as a white solid.[12]
Safety and Handling
Adherence to safety protocols is critical when working with any chemical reagent.
-
Hazard Identification: (S)-4-Phenyloxazolidin-2-one is classified as an irritant and is flammable.[1] It may cause skin, eye, and respiratory irritation.[6][13] It is harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Avoid generating dust. Keep away from sources of ignition.[14] Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability and prevent degradation.[1][14]
Conclusion
(S)-4-Phenyloxazolidin-2-one is a powerful and reliable chiral auxiliary that has secured a permanent place in the synthetic organic chemist's toolbox. Its well-defined physical properties, predictable reactivity, and the high levels of stereocontrol it imparts make it a superior choice for the asymmetric synthesis of complex chiral molecules. The robust protocols for its application and cleavage, coupled with its recyclability, ensure its continued relevance in both academic research and industrial-scale pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CAS 99395-88-7: (S)-(+)-4-Phenyl-2-oxazolidinone [cymitquimica.com]
- 5. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 6. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-4-Phenyl-2-oxazolidinone CAS#: 99395-88-7 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR [m.chemicalbook.com]
- 10. (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR [m.chemicalbook.com]
- 11. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. kmpharma.in [kmpharma.in]
- 16. fishersci.co.uk [fishersci.co.uk]
Discovery and history of oxazolidinone chiral auxiliaries.
An In-depth Technical Guide to the Discovery and Application of Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of oxazolidinone chiral auxiliaries, a cornerstone of modern asymmetric synthesis. We will delve into the seminal work of David A. Evans, who popularized these powerful tools, and explore the underlying principles of their remarkable stereocontrol. This guide will offer an in-depth analysis of their mechanism of action, detailed experimental protocols for their key applications, and a discussion of the evolution of these auxiliaries beyond the foundational systems. Through a combination of historical context, mechanistic insights, and practical methodologies, this document aims to serve as an essential resource for researchers and professionals in the field of organic chemistry and drug development.
Introduction: The Dawn of Asymmetric Synthesis and the Need for Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry, particularly in the pharmaceutical industry, where the physiological activity of a drug is often confined to a single enantiomer. The concept of a chiral auxiliary, a chiral moiety temporarily attached to a prochiral substrate to direct a stereoselective transformation, was a groundbreaking development in addressing this challenge. While pioneers like E. J. Corey and Barry Trost introduced early examples of chiral auxiliaries in the mid-to-late 1970s, the field was revolutionized by the advent of oxazolidinone-based auxiliaries.[1]
The Seminal Discovery: David A. Evans and the Rise of Oxazolidinone Auxiliaries
In 1981, David A. Evans and his research group published a seminal paper in the Journal of the American Chemical Society that would forever change the landscape of asymmetric synthesis.[2] This publication detailed the use of chiral oxazolidinone auxiliaries, derived from readily available amino acids, for highly diastereoselective aldol reactions. The elegance of this system lay in its predictability, high levels of stereocontrol, and the ability to recover the chiral auxiliary for reuse.
The initial work focused on N-acyloxazolidinones, which, upon enolization, formed rigid, chelated (Z)-enolates. This conformational rigidity, coupled with the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, effectively shielded one face of the enolate, leading to a highly selective reaction with electrophiles.
The Underlying Principles: Mechanism of Stereocontrol
The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries is rooted in a combination of steric and electronic factors that govern the transition state of the reaction.
Formation of a Rigid (Z)-Enolate
The key to the high diastereoselectivity observed with Evans auxiliaries is the formation of a conformationally restricted (Z)-enolate upon deprotonation of the N-acyloxazolidinone. This is typically achieved using a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid bicyclic system. This chelation locks the enolate in a Z-configuration.
The Zimmerman-Traxler Transition State Model in Aldol Reactions
In the case of the aldol reaction, the stereochemical outcome can be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation. The substituent on the oxazolidinone at the C4 position (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the observed high diastereoselectivity.
Caption: General workflow for the application of a chiral auxiliary.
Caption: Zimmerman-Traxler model for Evans auxiliary-mediated aldol reaction.
Practical Applications: Key Transformations and Experimental Protocols
Evans' oxazolidinone auxiliaries have been successfully employed in a wide array of stereoselective transformations. Below are detailed protocols for some of the most common applications.
Synthesis of Evans Auxiliaries
The auxiliaries themselves are typically synthesized from readily available and relatively inexpensive amino acids.
Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine [3][4][5]
| Reagent/Material | Amount | Moles |
| (1S,2R)-Norephedrine | 18.16 g | 99.1 mmol |
| Diethyl carbonate | 27.6 mL | 228 mmol |
| Potassium carbonate | 28.9 g | 209 mmol |
Procedure:
-
A round-bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.
-
The mixture is heated to 160 °C in an oil bath.
-
Ethanol is collected in the receiving flask, which is cooled in an ice bath. The distillation head temperature should remain around 80 °C.
-
After approximately 5 hours, when the head temperature drops to 60 °C, the heating is stopped, and the mixture is allowed to cool to room temperature.
-
The mixture is diluted with dichloromethane and washed twice with water.
-
The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield an off-white solid.
-
The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Asymmetric Alkylation
The diastereoselective alkylation of N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.
Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [6][7][8][9][10]
| Reagent/Material | Amount | Moles |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 1.0 equiv | - |
| Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF | 1.1 equiv | - |
| Allyl iodide | 1.2 equiv | - |
| Anhydrous Tetrahydrofuran (THF) | - | - |
| Saturated aqueous NH₄Cl solution | - | - |
Procedure:
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add the NaHMDS solution dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add allyl iodide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be purified by column chromatography.
Asymmetric Diels-Alder Reaction
N-Acryloyl oxazolidinones serve as excellent chiral dienophiles in asymmetric Diels-Alder reactions, typically requiring Lewis acid catalysis to achieve high levels of stereoselectivity.[11][12][13]
Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl-(S)-4-benzyl-2-oxazolidinone with Cyclopentadiene [14][15]
| Reagent/Material | Amount | Moles |
| N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | 1.0 equiv | - |
| Cyclopentadiene (freshly cracked) | 5.0 equiv | - |
| Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes | 1.5 equiv | - |
| Anhydrous Dichloromethane (CH₂Cl₂) | - | - |
Procedure:
-
Dissolve the N-acryloyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add the Et₂AlCl solution dropwise and stir for 15 minutes.
-
Add the freshly cracked cyclopentadiene dropwise.
-
Stir the reaction mixture at -78 °C for 8 hours.
-
Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The product can be purified by column chromatography to yield the desired endo cycloadduct with high diastereoselectivity.
Cleavage of the Chiral Auxiliary
A critical step in the use of chiral auxiliaries is their removal to unveil the desired chiral product. Several methods have been developed for the cleavage of oxazolidinone auxiliaries, allowing access to a variety of functional groups.
Common Cleavage Methods:
| Reagent(s) | Product Functional Group | Notes |
| LiOH / H₂O₂ | Carboxylic Acid | Mild conditions, but can be exothermic and produce oxygen gas.[16][17][18] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Reduction of the acyl group.[19] |
| MeOMgBr or NaOMe | Methyl Ester | Transesterification. |
| Benzyl alcohol / Ti(OiPr)₄ | Benzyl Ester | Mild transesterification. |
| Yb(OTf)₃ (catalytic) | Esters, Amides, Acids | A more recent, versatile catalytic method.[20] |
Protocol: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂ [6][16]
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous layer can be acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic extracts.
The Evolution of Oxazolidinone Auxiliaries: Beyond the Classics
The seminal work of Evans spurred the development of a plethora of "post-Evans" auxiliaries, designed to overcome some of the limitations of the original systems or to provide complementary stereoselectivity.
Sulfur-Containing Analogues
The replacement of the oxygen atoms in the oxazolidinone ring with sulfur has led to the development of oxazolidinethiones and thiazolidinethiones. These sulfur-containing auxiliaries often exhibit enhanced reactivity and can provide different stereochemical outcomes in certain reactions, such as providing access to "anti-aldol" products.[21]
Second-Generation and Specialized Auxiliaries
Further modifications to the oxazolidinone scaffold have been explored to fine-tune its steric and electronic properties. While the term "next generation" for oxazolidinone chiral auxiliaries in asymmetric synthesis is not as formally defined as for medicinal chemistry applications like antibiotics[22][23], the development of new auxiliaries with improved performance or broader applicability is an ongoing area of research.
Conclusion
The discovery and development of oxazolidinone chiral auxiliaries represent a landmark achievement in the field of asymmetric synthesis. Their reliability, predictability, and versatility have made them indispensable tools for the construction of complex chiral molecules. From their initial application in aldol reactions to their widespread use in a multitude of C-C and C-X bond-forming reactions, Evans' auxiliaries and their successors have profoundly impacted the synthesis of natural products, pharmaceuticals, and other functional materials. This guide has provided a comprehensive overview of their history, mechanism, and practical application, with the aim of empowering researchers to effectively utilize these powerful synthetic tools.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. connectsci.au [connectsci.au]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 22. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of 4-Phenyloxazolidin-2-one in Pharmaceutical Development
Abstract
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of efficacy, safety, and specificity. The synthesis of single-enantiomer drugs necessitates robust and predictable methods for controlling stereochemistry. Among the most reliable strategies is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction before being cleaved and recycled.[1][2] This guide provides a comprehensive technical overview of 4-phenyloxazolidin-2-one, a cornerstone chiral auxiliary, exploring its mechanistic underpinnings, key synthetic applications, and practical methodologies that have cemented its role in the synthesis of complex pharmaceutical agents.
Introduction: The Imperative of Asymmetric Synthesis
The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or, in some cases, responsible for adverse effects. This reality drives the pharmaceutical industry's demand for enantiomerically pure compounds.[3] Asymmetric synthesis, the selective creation of one stereoisomer, is therefore a foundational discipline in drug discovery.[4] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable and time-efficient method for establishing key stereocenters, making them a preferred choice, especially in the early, exploratory phases of drug development.[1][2]
Among the most successful and widely adopted auxiliaries are the oxazolidinones developed and popularized by David A. Evans.[2][5] Specifically, (S)- and (R)-4-phenyloxazolidin-2-one, derived from the corresponding phenylglycinol, have proven exceptionally versatile and effective in controlling the stereochemistry of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4][5][6]
The Mechanistic Core: How Stereocontrol is Achieved
The efficacy of this compound hinges on its ability to create a rigid and sterically defined chiral environment around a reactive center. The process is initiated by the N-acylation of the oxazolidinone, linking it to the substrate of interest.
Causality of Stereodirection:
-
Conformational Rigidity: Upon deprotonation with a suitable base, the N-acyl derivative forms a metal or boron enolate. The chelation between the enolate oxygen and the auxiliary's carbonyl oxygen locks the system into a rigid, planar, five-membered ring structure. This rigidity is paramount for predictable stereocontrol.[7][8]
-
Steric Shielding: The key to facial selectivity is the bulky phenyl group at the C4 position. This group projects out, effectively blocking one face of the planar enolate from the approach of an incoming electrophile.[5][7]
-
Directed Attack: Consequently, the electrophile is forced to approach from the less sterically hindered face, resulting in the highly diastereoselective formation of a new stereocenter. The stereochemistry of this new center is directly dictated by the chirality of the auxiliary used ((R) or (S)).[2][5]
Caption: General mechanism of stereocontrol using a this compound auxiliary.
Core Pharmaceutical Applications & Methodologies
The reliability of this compound has led to its application in a wide array of stereoselective transformations crucial for building complex drug molecules.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for creating chiral centers. Using an oxazolidinone auxiliary, this reaction proceeds with high diastereoselectivity, providing access to enantiomerically enriched carboxylic acid derivatives.[1][4]
Experimental Protocol: Asymmetric Alkylation
-
N-Acylation: Dissolve (S)-4-phenyloxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes. Add the desired acid chloride (1.1 eq.) and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl imide (1.0 eq.) in anhydrous THF to -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the sodium enolate.
-
Alkylation: Add the alkyl halide (electrophile, 1.2 eq.) to the enolate solution at -78 °C. Stir for several hours, monitoring by TLC.
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the alkylated product.
Caption: Workflow for the asymmetric alkylation of an N-acyl-4-phenyloxazolidin-2-one.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units, a common structural motif in polyketide natural products and pharmaceuticals.[9] The reaction between a boron enolate of the N-acyl auxiliary and an aldehyde proceeds with predictable and high syn-diastereoselectivity.
Experimental Protocol: Asymmetric Syn-Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by the dropwise addition of triethylamine (TEA, 1.2 eq.). Stir for 30 minutes at 0 °C, then cool to -78 °C. This generates the (Z)-boron enolate.
-
Aldol Addition: Add the aldehyde (1.2 eq.) dissolved in CH₂Cl₂ to the enolate solution at -78 °C. Stir for 1-3 hours.
-
Work-up & Purification: Quench the reaction by adding a pH 7 phosphate buffer. Warm to room temperature and add methanol and 30% H₂O₂. Stir vigorously for 1 hour to oxidize the boron species. Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Asymmetric Conjugate Addition
The 1,4-conjugate (or Michael) addition of an enolate derived from an N-acyl oxazolidinone to an α,β-unsaturated carbonyl compound is a key strategy for forming a stereocenter at the β-position.[7][8] The chelated enolate structure ensures a highly stereoselective addition.[7][8] This is particularly useful in the synthesis of complex natural products.[7]
Application in β-Lactam Synthesis
The β-lactam ring is the core structural motif of widely used antibiotics like penicillins and cephalosporins.[10] The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic method for forming this ring.[10][11] By using a chiral ketene precursor, such as (S)-4-phenyloxazolidinon-3-ylacetyl chloride, the reaction proceeds with excellent diastereoselectivity, providing a reliable route to enantiomerically pure β-lactams. For example, the reaction of this acyl chloride with N-benzylaldimines yields cis-β-lactams with a diastereomeric ratio of 95:5 to 97:3.[10]
Quantitative Performance Overview
The success of a chiral auxiliary is measured by the degree of stereoselectivity it imparts. This compound consistently delivers high levels of diastereoselectivity across various reaction types.
| Reaction Type | Electrophile/Substrate | Typical Diastereomeric Ratio (dr) or excess (de) | Reference |
| Alkylation | Methyl Iodide | >95:5 dr | [4] |
| Aldol Addition | Isobutyraldehyde | >99:1 dr (syn product) | [9] |
| Conjugate Addition | α,β-Unsaturated Ester | >98% de | [7][8] |
| Diels-Alder | Activated Dienophiles | >95% de | [12] |
| β-Lactam Synthesis | N-benzylaldimines | 95:5 to 97:3 dr (cis product) | [10] |
The Critical Step: Auxiliary Cleavage
A key advantage of oxazolidinone auxiliaries is that they can be removed under various conditions to yield a range of desired functional groups without racemization of the newly formed stereocenter.[5][7] This versatility allows the synthetic intermediate to be channeled into multiple downstream pathways.
Experimental Protocol: Cleavage to a Carboxylic Acid
-
Dissolve the N-acyl adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with aqueous HCl to protonate the carboxylic acid.
-
Extract with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Common cleavage methods to convert the N-acyl adduct into various functional groups.
Conclusion
(S)- and (R)-4-phenyloxazolidin-2-one are not merely reagents; they are foundational tools that provide chemists with predictable and reliable control over stereochemistry. Their high diastereoselectivity, the versatility of their applications in key bond-forming reactions, and the ease of their subsequent removal and recycling make them indispensable in the resource-intensive process of pharmaceutical development.[3][6][7] From the synthesis of cholesterol inhibitors like Ezetimibe to the construction of complex antibiotic frameworks, the legacy of this chiral auxiliary is evident in both the laboratory and the clinic, underscoring its continued relevance and importance in the creation of next-generation therapeutics.[6][13]
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safe Handling of 4-Phenyloxazolidin-2-one for Research and Development
Preamble: Beyond the Basics of Chiral Auxiliary Safety
For the discerning researcher, scientist, or drug development professional, 4-phenyloxazolidin-2-one is a powerful tool in the arsenal of asymmetric synthesis.[1] Its utility in establishing stereocenters is well-documented, making it a cornerstone in the construction of complex, enantiomerically pure molecules.[2][3] However, mastery of its synthetic applications must be paralleled by a sophisticated understanding of its safe handling and potential hazards.
This guide moves beyond a perfunctory recitation of standard safety data sheet (SDS) information. Instead, it offers a nuanced, field-proven perspective on the safe and effective use of this compound in a laboratory setting. We will delve into the causality behind recommended procedures, offering insights that empower researchers to not only follow protocols but to comprehend the principles that underpin them.
Hazard Identification and Risk Assessment: A Tale of Two Classifications
A critical analysis of available safety data reveals a nuanced hazard profile for this compound. While some suppliers' safety data sheets (SDS) may indicate that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), a deeper look at the Globally Harmonized System (GHS) classifications provided by multiple sources paints a more cautious picture.[4][5][6]
The aggregated GHS information from the European Chemicals Agency (ECHA) C&L Inventory indicates that this compound is classified as "Acute Toxicity 4, Oral," with the hazard statement H302: "Harmful if swallowed."[4][5][7][8] Some notifications also include classifications for skin and eye irritation (H315, H319) and respiratory irritation (H335).[4] This discrepancy underscores the importance of a conservative approach to handling, treating the substance as potentially hazardous even in the absence of a mandatory OSHA hazard label from all suppliers.
Potential Health Effects:
-
Oral Toxicity: The primary, consistently reported hazard is oral toxicity.[4][5][7][8] Ingestion can lead to harmful effects, necessitating immediate medical attention.
-
Skin and Eye Irritation: Although not universally listed, the potential for skin and eye irritation should not be discounted.[4] Direct contact may cause redness and discomfort.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4]
Physicochemical Properties Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [9] |
| Molecular Weight | 163.17 g/mol | [9] |
| Appearance | White to off-white crystalline solid/powder | [9][10] |
| Melting Point | 129-132 °C | [9] |
| Solubility | Soluble in organic solvents | [10] |
| Hygroscopicity | Potentially hygroscopic | [11][12][13] |
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
Given the potential hazards, a multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is paramount.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[14]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE) Protocol:
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields or chemical goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Use within a fume hood is the primary control. If not feasible, a NIOSH-approved respirator for particulates may be considered. |
| In-Reaction Use | Chemical goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Not generally required if the reaction is performed in a closed system or within a fume hood. |
| Spill Cleanup | Chemical goggles | Heavy-duty, chemically resistant gloves | Laboratory coat or chemical-resistant apron | For large spills or in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges is recommended. |
In the Laboratory: Best Practices for Handling and Storage
The integrity of your experimental results and your personal safety are intrinsically linked to meticulous handling and storage practices.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.
-
Aliquotting: To minimize exposure of the bulk chemical to the atmosphere, it is advisable to transfer an approximate amount to a secondary container within the fume hood.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully add the this compound to the weigh boat using a clean spatula.
-
Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel.
-
Cleaning: Immediately clean any residual powder from the spatula and work surface using a damp cloth or paper towel, followed by proper disposal.
The Hygroscopicity Factor:
This compound, like many fine organic chemicals, can be hygroscopic, meaning it can absorb moisture from the air.[11][12][13] This is a critical consideration for two primary reasons:
-
Chemical Integrity: Absorbed water can alter the physical properties of the solid and potentially interfere with moisture-sensitive reactions.
-
Handling Difficulty: A hygroscopic solid can become clumpy and difficult to weigh and transfer accurately.[11]
Storage Recommendations:
-
Primary Container: Keep the container tightly sealed when not in use.
-
Atmosphere: For long-term storage or for use in highly moisture-sensitive applications, storing the container within a desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[9][15]
-
Temperature: Store at room temperature in a dry, well-ventilated area away from incompatible materials.[9]
Workflow for Handling this compound:
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Response: A Structured Approach
In the event of an emergency, a calm, systematic response is crucial.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[7][8] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Prevent the spread of the solid. Avoid generating dust.
-
Absorb: For small spills, carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[14]
-
Clean: Wipe the spill area with a damp cloth, ensuring all residue is removed.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Fire Response:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[11]
-
Evacuation: In the event of a fire, evacuate the area and activate the nearest fire alarm.
Emergency Response Decision Tree:
Caption: A decision tree for responding to emergencies involving this compound.
Responsible Disposal: Managing the Lifecycle of a Chiral Auxiliary
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Unused Product:
-
Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8] Do not dispose of it down the drain.
Contaminated Materials:
-
All materials that have come into contact with this compound, such as weigh boats, gloves, and paper towels, should be collected in a sealed, labeled hazardous waste container.
Post-Reaction Waste:
-
After a reaction, the chiral auxiliary is often removed.[16] The recovered auxiliary, if not to be reused, should be disposed of as hazardous waste.
-
The waste stream from the reaction and workup will contain the auxiliary and other reagents. This entire waste stream should be treated as hazardous and disposed of accordingly.
Conclusion: A Culture of Safety in Asymmetric Synthesis
This compound is an invaluable tool for the modern synthetic chemist. By integrating the principles and practices outlined in this guide, researchers can harness its full potential while maintaining the highest standards of safety. A proactive, informed approach to handling this and all laboratory chemicals is the cornerstone of a successful and safe research environment.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 99395-88-7: (S)-(+)-4-Phenyl-2-oxazolidinone [cymitquimica.com]
- 11. tutorchase.com [tutorchase.com]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. hepatochem.com [hepatochem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
(S)-4-Phenyloxazolidin-2-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-4-Phenyloxazolidin-2-one, a cornerstone chiral auxiliary in modern asymmetric synthesis, offers a powerful tool for the stereocontrolled construction of complex molecules. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and critical applications, with a focus on the mechanistic principles that underpin its utility in pharmaceutical development.
Chemical Identity and Synonyms
(S)-4-Phenyloxazolidin-2-one is unequivocally identified by its Chemical Abstracts Service (CAS) number: 99395-88-7 .[1][2][3] This unique identifier ensures unambiguous reference in scientific literature and chemical databases.
Due to its widespread use, it is known by several synonyms, which are crucial to recognize when conducting literature searches. These include:
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-4-phenyloxazolidin-2-one is essential for its effective application in synthesis. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO₂[1][2][3][9][10] |
| Molecular Weight | 163.17 g/mol [1][2][3][9][11] |
| Appearance | White to light yellow crystalline powder[1][5][9][13] |
| Melting Point | 129-132 °C[1][2][9] |
| Optical Activity | [α]20/D +48° (c = 2 in chloroform)[1][2] |
| Solubility | Soluble in organic solvents like chloroform; slightly limited solubility in methanol.[1][8] |
Synthesis of (S)-4-Phenyloxazolidin-2-one
The reliable synthesis of enantiomerically pure (S)-4-phenyloxazolidin-2-one is critical for its application as a chiral auxiliary. Several synthetic routes have been established, often starting from readily available chiral precursors.
A common and efficient method involves the cyclization of (S)-(+)-2-phenylglycinol with a carbonylating agent, such as diethyl carbonate. This reaction is typically performed at elevated temperatures in the presence of a base catalyst.
Experimental Protocol:
-
To a reaction vessel equipped with a distillation apparatus, add (S)-phenylglycinol and anhydrous potassium carbonate.
-
Add diethyl carbonate to the mixture.
-
Heat the reaction mixture to approximately 125-140°C.[14] Ethanol, a byproduct of the reaction, is removed by distillation to drive the equilibrium towards product formation.[14]
-
After the completion of ethanol distillation, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as dichloromethane.
-
Wash the organic phase with water and brine to remove any remaining potassium carbonate and other water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white solid.[14]
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium carbonate and solvents is crucial to prevent the hydrolysis of diethyl carbonate and to ensure the efficiency of the cyclization reaction.
-
Removal of Ethanol: The continuous removal of ethanol by distillation is a key factor in driving the reaction to completion, in accordance with Le Châtelier's principle.
-
Workup Procedure: The aqueous workup is designed to remove the inorganic base and any other polar impurities, while the subsequent drying and concentration steps isolate the desired product.
Caption: General workflow for the synthesis of (S)-4-phenyloxazolidin-2-one.
Other synthetic strategies have also been reported. For instance, a method involving the reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol, followed by a catalyzed ring-closing reaction, has been developed.[15] This approach avoids the use of certain cytotoxic reagents and is amenable to industrial-scale production.[15]
Applications in Asymmetric Synthesis
The primary and most significant application of (S)-4-phenyloxazolidin-2-one is its role as a chiral auxiliary in asymmetric synthesis.[1][9] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
The phenyl group at the C4 position of the oxazolidinone ring plays a crucial role in stereochemical control. It effectively shields one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of electrophiles to the less hindered face. This steric hindrance is the fundamental principle behind the high diastereoselectivity observed in reactions employing this auxiliary.
Caption: Logical flow of an asymmetric reaction using a chiral auxiliary.
The utility of (S)-4-phenyloxazolidin-2-one is prominently demonstrated in the synthesis of various pharmaceutical agents.
-
Ezetimibe Intermediate: It serves as a crucial intermediate in the synthesis of Ezetimibe, a cholesterol absorption inhibitor.[1][9][13] The stereochemistry of the final drug molecule is directly influenced by the chiral auxiliary used in its synthesis.
-
Antibiotic Synthesis: The oxazolidinone scaffold is a key structural feature in a class of antibiotics. The principles of asymmetric synthesis using chiral auxiliaries are fundamental to the development of these drugs.[8]
-
General Asymmetric Reactions: It is widely employed in a variety of asymmetric transformations, including alkylations, aldol condensations, and conjugate additions, to produce enantiomerically pure compounds.[16]
Safety and Handling
(S)-4-Phenyloxazolidin-2-one is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-4-Phenyloxazolidin-2-one is a powerful and versatile chiral auxiliary that has become an indispensable tool in asymmetric synthesis.[1][5][9] Its robust stereodirecting ability, coupled with well-established synthetic and cleavage protocols, makes it a reliable choice for the construction of enantiomerically pure molecules. For researchers and professionals in drug development, a deep understanding of the principles governing its application is essential for the rational design and efficient synthesis of novel therapeutic agents. The continued exploration of its applications will undoubtedly lead to further advancements in the field of organic chemistry.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-(+)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. aldlab-chemicals_(S)-4-Phenyloxazolidin-2-one [aldlab.com]
- 4. (S)-4-Phenyloxazolidin-2-one | (S)-(+)-4-Phenyl-2-oxazolidinone | Oxazolidines | Ambeed.com [ambeed.com]
- 5. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 99395-88-7|(S)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 8. CAS 99395-88-7: (S)-(+)-4-Phenyl-2-oxazolidinone [cymitquimica.com]
- 9. Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone | lookchem [lookchem.com]
- 10. (S)-4-Phenyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]
- 11. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-(+)-4-Phenyloxazolidin-2-one | LGC Standards [lgcstandards.com]
- 13. (S)-(+)-4-Phenyl-2-oxazolidinone, CasNo.99395-88-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 14. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 15. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 16. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Chirality of 4-Phenyloxazolidin-2-one: Principles and Applications in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of the chirality of 4-phenyloxazolidin-2-one, a cornerstone chiral auxiliary in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of its stereochemistry, methods for the synthesis and separation of its enantiomers, and its critical role in controlling stereochemical outcomes in a variety of organic reactions. By integrating theoretical concepts with practical methodologies and field-proven insights, this guide aims to serve as a comprehensive resource for the effective application of this versatile molecule.
Introduction: The Significance of Chirality and the Rise of this compound
Chirality is a fundamental property of molecules that has profound implications in pharmaceutical and materials sciences. The differential physiological effects of enantiomers have driven the demand for enantiomerically pure compounds, making asymmetric synthesis a critical discipline.[1] In this context, chiral auxiliaries have emerged as powerful tools to induce stereoselectivity in chemical transformations. Among these, this compound has established itself as a highly reliable and versatile chiral auxiliary.[2][3] Its rigid heterocyclic structure and the stereodirecting influence of the C4 phenyl group provide a well-defined chiral environment, enabling predictable and high levels of stereocontrol in a wide array of reactions.[4][5] This guide will delve into the core aspects of the chirality of this compound, from its molecular structure to its practical applications.
Molecular Structure and the Origin of Chirality
The chirality of this compound originates from the stereogenic center at the C4 position of the oxazolidinone ring, to which the phenyl group is attached. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.
Caption: The (R) and (S) enantiomers of this compound.
The absolute configuration at the C4 position dictates the three-dimensional arrangement of the phenyl group, which in turn governs the facial selectivity of reactions involving the N-acyl derivative. The oxazolidinone ring itself is relatively planar, which contributes to the conformational rigidity of the system.
Spectroscopic and Physical Properties of Enantiomers
The enantiomers of this compound exhibit identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light. This optical activity is a key characteristic used for their identification and quality control.
| Property | (R)-(-)-4-Phenyloxazolidin-2-one | (S)-(+)-4-Phenyloxazolidin-2-one |
| CAS Number | 90319-52-1[3] | 99395-88-7[1] |
| Molecular Formula | C₉H₉NO₂[3] | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [3] | 163.17 g/mol [1] |
| Appearance | White to off-white crystalline powder[3] | White to light yellow crystalline powder[2][6] |
| Melting Point | 129-133 °C[3] | 129-132 °C[1][2] |
| Optical Rotation | [α]D²⁰ = -52 ± 3º (c=1 in CHCl₃)[3] | [α]D²⁰ = +48° (c=2 in chloroform)[1] |
Synthesis of Enantiopure this compound
The utility of this compound as a chiral auxiliary is contingent on its availability in enantiomerically pure form. Several synthetic strategies have been developed to achieve this.
From Chiral Amino Alcohols
A common and efficient method involves the cyclization of enantiopure phenylglycinol. For instance, (S)-4-phenyloxazolidin-2-one can be synthesized from (S)-(+)-2-phenylglycinol.
Experimental Protocol: Synthesis of (S)-4-Phenyloxazolidin-2-one [7]
-
Reaction Setup: A dry three-necked round-bottom flask is equipped with a thermometer, a Vigreux column, and a distillation head.
-
Reagents: Charge the flask with (R,S)-phenylglycinol, diethyl carbonate, and potassium carbonate.
-
Reaction: Heat the mixture to 130-140°C. Ethanol is distilled off as it is formed.
-
Workup: After cooling, the oily residue is dissolved in dichloromethane (CH₂Cl₂) to facilitate the filtration of potassium carbonate. The organic phase is washed with a saturated solution of sodium bicarbonate (NaHCO₃), separated, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed in vacuo, and the residue is crystallized from ethyl acetate/petroleum ether to yield the product as a white solid.
This method avoids the use of highly toxic reagents and is amenable to scale-up.[8]
Application as a Chiral Auxiliary: The Evans Aldol Reaction
The most prominent application of this compound is as a chiral auxiliary in the Evans aldol reaction, which allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds.[4][5]
The N-acylated derivative of the oxazolidinone is enolized, and the subsequent reaction with an aldehyde proceeds through a highly organized, chair-like six-membered transition state. The phenyl group at C4 effectively shields one face of the enolate, directing the incoming electrophile (aldehyde) to the opposite face, thus ensuring high diastereoselectivity.[4]
Caption: Workflow of the Evans Aldol Reaction.
The stereochemical outcome of the Evans aldol reaction is highly predictable. The use of different chiral auxiliaries and Lewis acids can provide access to all possible stereoisomers of the aldol product.
Cleavage of the Chiral Auxiliary
A crucial aspect of using a chiral auxiliary is its efficient removal after the desired transformation without racemization of the newly formed stereocenters. For N-acyl oxazolidinones, this is commonly achieved by hydrolysis with lithium hydroperoxide (LiOOH).[9] This mild reagent selectively cleaves the exocyclic amide bond, affording the desired carboxylic acid and recovering the chiral auxiliary in high yield.[9]
Analytical Techniques for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound and its products is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[10][11]
Chiral HPLC
Chiral stationary phases (CSPs) are capable of discriminating between enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of oxazolidinone enantiomers.[12]
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: 80:20 (v/v) 0.5% triethylamine acetate, pH 4.1 : methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV, 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 5 mg/mL in methanol
This method provides excellent resolution of the (R) and (S) enantiomers, allowing for accurate determination of enantiomeric excess (ee).
Broader Applications in Asymmetric Synthesis
Beyond the aldol reaction, this compound and its derivatives are employed in a variety of other asymmetric transformations, including:
-
Diels-Alder Reactions: Acting as a chiral dienophile to control the stereochemistry of cycloaddition products.[13][14]
-
Conjugate Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated systems.[15]
-
Synthesis of Amino Acids: Serving as a chiral template for the stereoselective synthesis of α- and β-amino acids.[16][17]
The versatility of this compound makes it an indispensable tool in the synthesis of complex, biologically active molecules, including pharmaceuticals like the cholesterol absorption inhibitor Ezetimibe.[1][2]
Conclusion
This compound stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its well-defined stereochemistry, conformational rigidity, and the predictable nature of its stereodirecting influence have made it a workhorse for achieving high levels of stereocontrol in a multitude of chemical reactions. This guide has provided a comprehensive overview of the fundamental principles governing its chirality, practical methods for its synthesis and analysis, and its pivotal role in asymmetric synthesis. For researchers and professionals in drug development, a thorough understanding of the chirality of this compound is essential for the rational design and efficient execution of stereoselective synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 7. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 9. connectsci.au [connectsci.au]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. pravara.com [pravara.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploration for large-scale stereoselective synthesis of unusual amino acids by using this compound as a new chiral resolution reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. (R)-(-)-4-Phenyl-2-oxazolidinone | 90319-52-1 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: N-Acylation of (R)-4-Phenyloxazolidin-2-one for Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Chiral Auxiliaries in Stereocontrolled Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][2] Among the most reliable and widely utilized of these are the oxazolidinones, popularized by David Evans.[1][3] These auxiliaries, such as (R)-4-phenyloxazolidin-2-one, provide a rigid chiral environment that effectively biases the approach of incoming reagents, enabling the formation of new stereocenters with predictable and high levels of induction.[2][4]
The foundational step to employing these powerful directing groups is the covalent attachment of a carbonyl-containing substrate to the nitrogen atom of the oxazolidinone ring, a process known as N-acylation.[1][5] The resulting N-acyl oxazolidinone serves as a versatile intermediate for a host of stereoselective reactions, including aldol additions, alkylations, and Michael additions.[1][5][6] This guide provides a detailed protocol for the N-acylation of (R)-4-phenyloxazolidin-2-one, delving into the mechanistic rationale behind the procedural choices and offering insights gleaned from extensive application.
Reaction Principle and Mechanism
The N-acylation of an oxazolidinone can be achieved through several methods, most commonly via reaction with an acyl chloride or a carboxylic anhydride.[1][5] The traditional and highly effective approach involves the deprotonation of the oxazolidinone's N-H bond with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a lithium amide.[1][7] This highly nucleophilic species then readily attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride) in a classic nucleophilic acyl substitution reaction to form the desired N-acyl oxazolidinone.
A milder, alternative procedure avoids the use of pyrophoric organolithium reagents by employing a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with a carboxylic anhydride.[4][6] In this pathway, DMAP acts as a potent acyl transfer catalyst. It first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. The oxazolidinone, though a weaker nucleophile than its lithiated counterpart, is sufficiently nucleophilic to attack this activated intermediate, yielding the product and regenerating the DMAP catalyst.[4] This method is often preferred for its operational simplicity and milder conditions.[4]
Below is a diagram illustrating the general mechanism for the N-acylation reaction using an acyl chloride following deprotonation.
Caption: General mechanism of N-acylation using a strong base and acyl chloride.
Experimental Protocol: N-Acylation using n-Butyllithium and Acyl Chloride
This protocol describes a robust and widely applicable method for the N-acylation of (R)-4-phenyloxazolidin-2-one. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-4-Phenyloxazolidin-2-one | ≥98% | Sigma-Aldrich | Dry in a vacuum oven before use. |
| Acyl Chloride (e.g., Propionyl Chloride) | ≥98% | Sigma-Aldrich | Use freshly distilled or a new bottle. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich | Titrate before use for accurate molarity. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone or from a solvent purification system. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Used as a drying agent. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For extraction and chromatography. |
| Ethyl Acetate | ACS Grade | VWR | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add (R)-4-phenyloxazolidin-2-one (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF (approx. 0.1 M concentration).
-
-
Deprotonation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Acylation:
-
In a separate flame-dried flask, prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Add the acyl chloride solution dropwise to the cold (-78 °C) lithium amide solution over 15 minutes. A white precipitate (LiCl) may form.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield the N-acyl oxazolidinone as a white solid or viscous oil.
-
Workflow Visualization
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for the N-acylation of 4-phenyloxazolidin-2-one.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture. Water will react with n-BuLi and the lithium amide intermediate, reducing the yield. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and addition of the acyl chloride is crucial to prevent side reactions and potential epimerization at the C-5 position of the oxazolidinone, although this is less of a concern than with other bases.[5][7]
-
Reagent Quality: The purity and accurate concentration of n-BuLi are vital. It is highly recommended to titrate the n-BuLi solution before use. The acyl chloride should be of high purity to avoid introducing contaminants.
-
Incomplete Reaction: If TLC analysis of the crude product shows a significant amount of starting oxazolidinone, this could be due to insufficient deprotonation (inactive n-BuLi) or a less reactive acylating agent.
-
Alternative Milder Conditions: For substrates that are sensitive to strong bases or for operational simplicity, using an acyl anhydride with catalytic DMAP in THF or toluene at room temperature or with gentle heating is an excellent alternative.[4][6] Another mild approach involves the use of acyl fluorides with a hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (iPr₂NEt).[7][8]
Conclusion
The N-acylation of this compound is a fundamental and enabling transformation in asymmetric synthesis. The protocol detailed herein, utilizing n-butyllithium and an acyl chloride, provides a reliable and high-yielding route to the corresponding N-acyl imides. These products are poised for a wide array of subsequent diastereoselective manipulations, ultimately allowing for the synthesis of complex, enantiomerically pure molecules.[1] By understanding the mechanistic principles and adhering to the critical experimental parameters, researchers can confidently employ this procedure as a cornerstone of their synthetic strategies.
References
Application Notes and Protocols for the 4-Phenyloxazolidin-2-one Mediated Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Asymmetric Synthesis with the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings with exceptional stereocontrol.[1] This [4+2] cycloaddition reaction has been pivotal in the synthesis of complex natural products and pharmaceutical agents.[1] In the pursuit of enantiomerically pure compounds, the use of chiral auxiliaries to direct the stereochemical outcome of the Diels-Alder reaction has become an indispensable tool. Among these, the Evans oxazolidinone auxiliaries, particularly (R)- or (S)-4-phenyloxazolidin-2-one, have demonstrated remarkable efficacy in inducing high levels of diastereoselectivity.
This comprehensive guide provides an in-depth exploration of the 4-phenyloxazolidin-2-one mediated Diels-Alder reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and present a curated selection of reaction parameters to empower researchers in designing and executing highly stereoselective cycloadditions.
Mechanistic Insights: The Role of the Chiral Auxiliary and Lewis Acid Catalysis
The stereochemical outcome of the Diels-Alder reaction mediated by this compound is intricately linked to the conformational bias imposed by the chiral auxiliary upon coordination with a Lewis acid. The prevailing model suggests that the Lewis acid chelates to the two carbonyl oxygens of the N-acyloxazolidinone dienophile.[2] This chelation serves a dual purpose: it activates the dienophile towards cycloaddition and locks the conformation of the acyl group.
The bulky phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the dienophile. Consequently, the incoming diene preferentially attacks from the less sterically hindered face, leading to the observed high diastereoselectivity.[2] While the Evans model, which posits the formation of a chelated intermediate, has been widely accepted, alternative mechanisms have been proposed. These alternative models, supported by molecular modeling and NMR spectroscopy, suggest that the reaction may proceed through lower-energy mono- or bi-complexes at the carbonyl groups, with the Lewis acid acting as a bridge to transfer chirality.[3][4]
Recent quantum chemical studies have further refined our understanding of Lewis acid catalysis in Diels-Alder reactions. These studies suggest that Lewis acids accelerate the reaction not only by lowering the LUMO energy of the dienophile but also by reducing the Pauli repulsion between the reactants.[5][6] The choice of Lewis acid can also influence the endo/exo selectivity of the reaction, with bulkier Lewis acids sometimes favoring the formation of the exo product.[7]
Figure 1. A simplified representation of the Lewis acid-mediated Diels-Alder reaction mechanism.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the this compound mediated Diels-Alder reaction. This protocol should be considered a starting point and may require optimization based on the specific substrates and Lewis acid employed.
Part 1: Preparation of the N-Acryloyl-(4R)-4-phenyloxazolidin-2-one Dienophile
Materials:
-
(R)-(-)-4-Phenyl-2-oxazolidinone
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acryloyl-(4R)-4-phenyloxazolidin-2-one.
Part 2: Lewis Acid-Mediated Diels-Alder Reaction
Materials:
-
N-Acryloyl-(4R)-4-phenyloxazolidin-2-one (1.0 eq)
-
Diene (e.g., cyclopentadiene, isoprene; typically 2-5 eq)
-
Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄); 1.0-1.5 eq)
-
Anhydrous solvent (e.g., DCM, toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other appropriate quenching agent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acryloyl-(4R)-4-phenyloxazolidin-2-one in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Lewis Acid Addition: Add the Lewis acid dropwise to the stirred solution. The color of the solution may change upon coordination.
-
Diene Addition: Add the diene to the reaction mixture. For volatile dienes like cyclopentadiene, it may be freshly cracked and added neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the chosen temperature for the specified time (ranging from a few minutes to several hours). Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution or another suitable quenching agent (e.g., a saturated solution of Rochelle's salt for aluminum-based Lewis acids). Caution: Quenching can be exothermic.
-
Work-up: Allow the mixture to warm to room temperature. If a precipitate forms, it may be removed by filtration through a pad of celite. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude Diels-Alder adduct by flash column chromatography on silica gel or by recrystallization.
Figure 2. A general experimental workflow for the preparation of the dienophile and the subsequent Diels-Alder reaction.
Part 3: Cleavage of the Chiral Auxiliary
A critical step after the Diels-Alder reaction is the non-destructive cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product and allow for the recovery of the valuable auxiliary. The choice of cleavage method depends on the desired functionality in the final product.
A. To Obtain the Carboxylic Acid:
-
Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.
-
Procedure: Dissolve the Diels-Alder adduct in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of H₂O₂ followed by an aqueous solution of LiOH. Stir until the reaction is complete. Work-up involves quenching excess peroxide and separating the carboxylic acid from the recovered auxiliary.
B. To Obtain the Primary Alcohol:
-
Reagents: Lithium borohydride (LiBH₄), diethyl ether or THF.
-
Procedure: Dissolve the adduct in an anhydrous ethereal solvent and treat with LiBH₄ at 0 °C to room temperature.
C. To Obtain the Aldehyde:
-
Reagents: Diisobutylaluminum hydride (DIBAL-H), anhydrous solvent (e.g., DCM, toluene).
-
Procedure: This requires careful control of stoichiometry and temperature (typically low, e.g., -78 °C) to avoid over-reduction to the alcohol.
D. To Obtain the Ester:
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH) or other alkoxides.
-
Procedure: Transesterification is achieved by treating the adduct with a solution of the desired alkoxide.
Data Presentation: A Survey of Reaction Parameters
The following tables summarize representative data for the this compound mediated Diels-Alder reaction, showcasing the influence of the Lewis acid, diene, and dienophile on yield and diastereoselectivity.
Table 1: Diels-Alder Reaction of N-Acryloyl-(4S)-4-benzyl-2-oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Et₂AlCl (1.5) | CH₂Cl₂ | -78 | 3 | 92 | >99:1 |
| 2 | SnCl₄ (1.2) | CH₂Cl₂ | -78 | 1 | 85 | 95:5 |
| 3 | TiCl₄ (1.2) | CH₂Cl₂ | -78 | 0.5 | 90 | 91:9 |
| 4 | BF₃·OEt₂ (1.5) | CH₂Cl₂ | -78 | 4 | 88 | 98:2 |
Table 2: Diels-Alder Reaction of N-Crotonyl-(4S)-4-benzyl-2-oxazolidinone with Various Dienes
| Entry | Diene | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Cyclopentadiene | Et₂AlCl (1.5) | CH₂Cl₂ | -78 | 2 | 95 | >99:1 |
| 2 | Isoprene | Et₂AlCl (1.5) | CH₂Cl₂ | -20 | 4 | 87 | 96:4 |
| 3 | 1,3-Butadiene | Et₂AlCl (1.5) | CH₂Cl₂ | 0 | 6 | 82 | 94:6 |
Note: The diastereomeric ratios presented are for the major endo adduct unless otherwise specified. Data is compiled from various literature sources and is intended to be representative.
Conclusion: A Versatile Tool for Asymmetric Synthesis
The this compound mediated Diels-Alder reaction stands as a robust and highly predictable method for the asymmetric synthesis of complex cyclic molecules. The commercial availability of both enantiomers of the chiral auxiliary, coupled with the generally high yields and excellent diastereoselectivities, makes this a favored strategy in both academic and industrial research. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are key to harnessing the full potential of this powerful synthetic tool.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Diastereoselective Diels-Alder reactions. The role of the catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Enantioselective Synthesis of α-Amino Acids via (S)-4-Phenyloxazolidin-2-one Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chiral Amino Acids
In the landscape of modern drug discovery and chemical biology, α-amino acids are fundamental building blocks. Beyond the 20 proteinogenic amino acids, their non-proteinogenic counterparts offer a vast chemical space for designing novel therapeutics, peptides with enhanced stability, and molecular probes with unique functionalities.[1][2] The biological activity of these molecules is critically dependent on their absolute stereochemistry. Consequently, the development of robust and predictable methods for enantioselective synthesis is a paramount objective in synthetic chemistry.
Among the most powerful strategies for controlling stereochemistry is the use of chiral auxiliaries—stereogenic units that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[3] The Evans oxazolidinone auxiliaries, developed by David A. Evans, represent a cornerstone of this approach due to their high stereodirecting ability, reliability, and the predictability of the stereochemical outcome.[3][4][5] This guide focuses on the application of (S)-4-phenyloxazolidin-2-one, a readily available and effective auxiliary, for the asymmetric synthesis of α-amino acids.[6]
The Principle of Stereochemical Control
The efficacy of the 4-phenyloxazolidin-2-one auxiliary lies in its ability to enforce a rigid, well-defined conformational arrangement upon the substrate, thereby exposing one face of the reactive intermediate to attack while sterically shielding the other. The process can be broken down into three key stages: acylation, diastereoselective enolate alkylation, and auxiliary cleavage.
-
N-Acylation: The chiral auxiliary is first acylated with a protected glycine derivative to form the key substrate, an N-glycinyl oxazolidinone.
-
Enolate Formation & Diastereoselection: Treatment with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)) at low temperatures (-78 °C) selectively removes the α-proton to generate a stable (Z)-enolate.[7][8] The lithium or sodium cation chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring.
-
Steric Hindrance: In this chelated conformation, the phenyl group at the C4 position of the auxiliary sterically encumbers the top face of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered bottom face, ensuring a highly diastereoselective C-C bond formation.[5][9]
The following diagram illustrates the key transition state that dictates the stereochemical outcome.
Experimental Workflow: A Summary
The synthesis follows a logical and modular sequence. Each stage is designed for high yield and selectivity, culminating in the desired enantiomerically enriched amino acid and the recovery of the valuable chiral auxiliary.
Detailed Protocols
Safety Note: These protocols involve pyrophoric bases, cryogenic temperatures, and reactive chemicals. All procedures must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate Personal Protective Equipment (PPE).
Part A: Synthesis of (S)-3-(N-Boc-glycinyl)-4-phenyloxazolidin-2-one
This step attaches the glycine unit to the chiral auxiliary.
-
Materials:
-
(S)-4-Phenyloxazolidin-2-one (1.0 eq)
-
N-Boc-glycine (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-glycine, (S)-4-phenyloxazolidin-2-one, and DMAP.
-
Add anhydrous DCM to dissolve the solids (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated auxiliary as a white solid.
-
Part B: Diastereoselective Alkylation
This is the key stereochemistry-defining step. This example uses benzyl bromide as the electrophile to synthesize a phenylalanine precursor.
-
Materials:
-
(S)-3-(N-Boc-glycinyl)-4-phenyloxazolidin-2-one (1.0 eq)
-
Sodium Hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
Add the N-acylated auxiliary to a flame-dried, three-neck flask equipped with a thermometer, septum, and inert gas inlet.
-
Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Causality Check: This low temperature is critical to ensure kinetic control of deprotonation, forming the thermodynamically less stable but more reactive (Z)-enolate, and to prevent side reactions.
-
Slowly add the NaHMDS solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn yellow, indicating enolate formation.
-
Stir the mixture at -78 °C for 30-45 minutes.
-
Add benzyl bromide dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereoselectivity can be assessed at this stage by ¹H NMR or HPLC analysis of the crude product.
-
Part C: Auxiliary Cleavage to Yield the Amino Acid
This protocol uses hydrolytic cleavage to generate the chiral carboxylic acid.
-
Materials:
-
Alkylated product from Part B (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-4.0 eq)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0-8.0 eq)
-
Tetrahydrofuran (THF) and water
-
-
Protocol:
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% H₂O₂ solution dropwise, followed by an aqueous solution of LiOH.[7]
-
Causality Check: The hydroperoxide anion (OOH⁻) is a more effective nucleophile for attacking the imide carbonyl than the hydroxide ion, leading to cleaner and more efficient cleavage.[10]
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with DCM or chloroform (3x) to recover the (S)-4-phenyloxazolidin-2-one auxiliary. The auxiliary can be purified by chromatography or recrystallization.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the desired N-Boc-amino acid with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amino acid is desired.
-
Data Summary: Representative Alkylations
The methodology is robust for a wide range of electrophiles, consistently delivering high diastereoselectivity.
| Electrophile (R-X) | Product Side Chain (R) | Typical Yield (%) | Diastereomeric Excess (d.e., %) |
| CH₃-I | -CH₃ (Alanine) | 85-95% | >98% |
| CH₃CH₂-I | -CH₂CH₃ (2-Aminobutanoic acid) | 88-96% | >98% |
| Ph-CH₂-Br | -CH₂Ph (Phenylalanine) | 90-98% | >99% |
| CH₂=CH-CH₂-Br | -CH₂CH=CH₂ (Allylglycine) | 85-92% | >98% |
| (CH₃)₂CH-CH₂-I | -CH₂CH(CH₃)₂ (Leucine) | 80-90% | >97% |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions and the purity of reagents.
Troubleshooting & Field Insights
-
Problem: Low Diastereoselectivity.
-
Cause: The reaction temperature may have risen during base addition, allowing for enolate equilibration. Ensure slow, dropwise addition at -78 °C.
-
Cause: The use of a less-coordinating cation (e.g., K⁺ from KHMDS) can lead to a less rigid transition state. Li⁺ and Na⁺ bases generally provide the highest selectivity.
-
-
Problem: Low Alkylation Yield.
-
Cause: Incomplete deprotonation. Ensure the base is of high quality and accurately titrated.
-
Cause: The electrophile is not reactive enough (e.g., alkyl chlorides or secondary halides). For less reactive electrophiles, switching to the sodium enolate or adding HMPA (use with extreme caution) may be necessary.[8]
-
-
Problem: Racemization during Cleavage.
-
Cause: Harsh cleavage conditions (e.g., high temperatures or strongly basic/acidic conditions) can cause epimerization at the newly formed stereocenter.[9] The LiOH/H₂O₂ method is generally mild and effective at 0 °C.
-
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploration for large-scale stereoselective synthesis of unusual amino acids by using this compound as a new chiral resolution reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
Mastering the Final Step: A Detailed Guide to the Cleavage of 4-Phenyloxazolidin-2-one Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyloxazolidin-2-one moiety, a cornerstone of the Evans' chiral auxiliary system, has empowered chemists to achieve remarkable levels of stereocontrol in asymmetric synthesis. The ability to reliably install stereocenters with high diastereoselectivity has made this auxiliary an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the successful application of this methodology hinges on the final, crucial step: the efficient and selective cleavage of the auxiliary to unmask the desired chiral product.
This comprehensive guide provides a detailed exploration of the most effective methods for the removal of the this compound auxiliary. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each cleavage strategy, offering insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, equipped with the necessary details to ensure reproducibility and success in your laboratory.
The Strategic Importance of Auxiliary Cleavage
The N-acyl bond of the derivatized this compound is the target for cleavage. The choice of reagent and conditions for this transformation is not trivial; it directly dictates the functional group that will be present in the final product. A judicious selection allows for the conversion of the N-acyl group into a carboxylic acid, a primary alcohol, an aldehyde, an ester, or an amide, thus highlighting the versatility of this chiral auxiliary system. The ideal cleavage reaction should proceed in high yield, without racemization of the newly created stereocenter, and allow for the recovery of the valuable chiral auxiliary.
I. Hydrolytic Cleavage to Carboxylic Acids: The Evans' Standard
The most common and widely employed method for cleaving the N-acyl oxazolidinone to reveal a chiral carboxylic acid utilizes a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is favored for its mild conditions and high yields.
Mechanistic Insight: The Role of Lithium Hydroperoxide
Initial investigations into the basic hydrolysis of N-acyloxazolidinones with reagents like lithium hydroxide alone were found to be problematic, often leading to a mixture of products due to competitive attack at both the exocyclic (amide) and endocyclic (carbamate) carbonyl groups. The key to the success of the Evans' protocol is the in situ formation of the lithium hydroperoxide (LiOOH) nucleophile from the reaction of LiOH and H₂O₂.[1][2]
Computational studies have elucidated the origin of the remarkable regioselectivity of LiOOH. While both hydroxide and hydroperoxide anions preferentially attack the less sterically hindered endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate dictates the reaction outcome. For the intermediate formed from hydroxide attack, the barrier to decomposition and subsequent ring-opening is low. In contrast, the tetrahedral intermediate formed from hydroperoxide attack has a significantly higher decomposition barrier, making the reverse reaction faster. This allows for the slower, but ultimately productive, attack at the desired exocyclic carbonyl to proceed, leading to the formation of the carboxylic acid and recovery of the intact auxiliary.[3][4][5][6]
It is important to note that the reaction is believed to initially form a percarboxylate intermediate, which is then reduced to the carboxylic acid during the aqueous workup, typically with a reducing agent like sodium sulfite.[1][7] Recent studies have also highlighted that the reaction can evolve oxygen gas due to the decomposition of the peracid intermediate by excess hydrogen peroxide, a critical safety consideration for large-scale applications.[1][8][9]
Caption: Workflow for hydrolytic cleavage to a carboxylic acid.
Detailed Protocol: Hydrolytic Cleavage
Materials:
-
N-acyl-(4S)-4-phenyloxazolidin-2-one (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (distilled)
-
30% Hydrogen peroxide (H₂O₂) (aq.) (4.0-5.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)
-
1.5 M Sodium sulfite (Na₂SO₃) (aq.)
-
1 M Hydrochloric acid (HCl) (aq.)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Dissolve the N-acyl-4-phenyloxazolidin-2-one in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the 30% hydrogen peroxide solution, followed by a solution of lithium hydroxide monohydrate in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite.
-
Stir the mixture for 30 minutes at room temperature to ensure complete reduction of the peroxide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x) to recover the this compound auxiliary.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude chiral carboxylic acid.
-
Purify the product by column chromatography or crystallization as required.
II. Reductive Cleavage to Primary Alcohols and Aldehydes
For the synthesis of chiral primary alcohols and aldehydes, reductive cleavage of the N-acyl bond is the method of choice. The outcome of the reduction is dependent on the hydride reagent employed.
From N-Acyl Oxazolidinone to Primary Alcohol
Stronger hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) effect the complete reduction of the acyl group to the corresponding primary alcohol. LiBH₄ is often preferred due to its milder nature and greater functional group tolerance compared to LiAlH₄.
Materials:
-
N-acyl-(4S)-4-phenyloxazolidin-2-one (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄) (2.0-3.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-4-phenyloxazolidin-2-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium borohydride portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2-6 hours, or until completion as monitored by TLC.
-
Cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product, which contains the chiral primary alcohol and the recovered auxiliary, by column chromatography.[10]
From N-Acyl Oxazolidinone to Aldehyde
The synthesis of chiral aldehydes requires a more controlled reduction to avoid over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is a suitable reagent for this transformation.[11][12] Alternatively, a two-step procedure involving conversion to a Weinreb amide followed by DIBAL-H reduction can be employed.[11] A more recent development involves an iridium-catalyzed hydrosilylation which directly yields the aldehyde after an acidic workup.[11]
Caption: Reductive cleavage pathways to alcohols and aldehydes.
Materials:
-
N-acyl-(4S)-4-phenyloxazolidin-2-one (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1-1.5 equiv)
-
Methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-4-phenyloxazolidin-2-one in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully in vacuo to avoid evaporation of the volatile aldehyde.
-
Purify the crude aldehyde immediately, often by column chromatography.
III. Transesterification to Esters
Direct conversion of the N-acyl group to an ester can be achieved through transesterification, typically using a sodium alkoxide in the corresponding alcohol. This method is advantageous as it avoids the need for a separate esterification step after cleavage to the carboxylic acid.
Mechanistic Rationale
Transesterification proceeds via a nucleophilic acyl substitution mechanism.[10] The alkoxide anion attacks the electrophilic exocyclic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the oxazolidinone anion generates the desired ester and the deprotonated auxiliary. The use of the alcohol as the solvent drives the equilibrium towards the products.
Materials:
-
N-acyl-(4S)-4-phenyloxazolidin-2-one (1.0 equiv)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) (0.5 M in MeOH, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-4-phenyloxazolidin-2-one in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sodium methoxide solution dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product, containing the methyl ester and the auxiliary, by column chromatography.[10]
IV. Aminolysis to Amides
While less common, direct conversion to amides via aminolysis is also possible. This can be achieved by treating the N-acyl oxazolidinone with an amine, sometimes in the presence of a Lewis acid catalyst.
Summary of Cleavage Methods and Products
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Product Type | Typical Yield (%) |
| Hydrolytic | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | Carboxylic Acid | 85 - 95 |
| Reductive | LiBH₄ | THF | 0 - 25 | Primary Alcohol | 80 - 95 |
| Reductive | LiAlH₄ | THF | 0 - 65 | Primary Alcohol | 85 - 98 |
| Reductive | DIBAL-H | CH₂Cl₂ | -78 | Aldehyde | 75 - 90 |
| Transesterification | NaOMe | MeOH | 0 - 25 | Methyl Ester | 80 - 95 |
| Aminolysis | R₂NH, Lewis Acid | Various | Various | Amide | Substrate Dependent |
Table compiled from data in[2][7][10][12]
Conclusion
The cleavage of the this compound auxiliary is a critical and versatile step in asymmetric synthesis. A thorough understanding of the available methods and their underlying mechanisms allows the synthetic chemist to strategically access a wide range of enantiomerically enriched products. The protocols detailed in this guide provide a robust foundation for the successful implementation of these transformations. By carefully selecting the appropriate cleavage conditions, researchers can efficiently unmask their target molecules while preserving the hard-won stereochemical integrity, thereby maximizing the utility of the powerful Evans' chiral auxiliary methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The stereochemistry of active pharmaceutical ingredients (APIs) is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document provides a comprehensive guide to the principal strategies for obtaining single-enantiomer compounds on a large scale. It moves beyond a mere recitation of methods to offer an in-depth analysis of the causality behind experimental choices, detailed operational protocols, and a comparative assessment of key technologies. The aim is to equip researchers and process chemists with the foundational knowledge and practical tools necessary to navigate the challenges of scaling up chiral syntheses.
Strategic Decision-Making in Chiral Synthesis
The selection of a strategy for large-scale enantioselective synthesis is a critical decision dictated by factors such as the nature of the substrate, economic viability, scalability, and regulatory considerations.[2] The primary pathways to enantiomerically pure compounds fall into two broad categories: the separation of racemic mixtures (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
A decision-making framework for selecting an appropriate strategy is presented below. This logical flow considers the nature of the starting material and the desired outcome, guiding the user toward the most suitable approach.
References
Application Notes & Protocols: Asymmetric Synthesis of β-Lactam Antibiotics Using (R)-4-Phenyloxazolidin-2-one as a Chiral Auxiliary
Abstract
The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural basis for penicillins, cephalosporins, carbapenems, and monobactams.[1] The stereochemistry of substituents on this four-membered ring is critical to their biological activity. This guide provides a detailed exploration of the asymmetric synthesis of β-lactams utilizing the powerful Evans-type chiral auxiliary, (R)-4-phenyloxazolidin-2-one. We will delve into the mechanistic underpinnings of the Staudinger ketene-imine cycloaddition, providing field-proven protocols and explaining the causality behind experimental choices to ensure high diastereoselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chiral auxiliary-based methods for the stereocontrolled synthesis of novel β-lactam antibiotics.
Introduction: The Enduring Significance of β-Lactam Antibiotics and Asymmetric Synthesis
For decades, β-lactam antibiotics have been a frontline defense against bacterial infections.[2] Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a process vital for bacterial survival.[2] However, the emergence of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, necessitates the continuous development of new and more robust antibiotic candidates.[2]
The biological efficacy of β-lactam antibiotics is intimately linked to their three-dimensional structure. The precise arrangement of atoms, or stereochemistry, at the various chiral centers of the molecule dictates its ability to bind to and inhibit target enzymes. Consequently, methods for asymmetric synthesis, which allow for the selective production of a single desired stereoisomer, are of paramount importance in the development of these life-saving drugs.[3]
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries has proven to be a reliable and versatile approach.[4][5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.[4]
The Role of 4-Phenyloxazolidin-2-one: An Evans-Type Chiral Auxiliary
(R)-4-Phenyloxazolidin-2-one is a widely used Evans-type chiral auxiliary.[6] Its efficacy stems from its rigid, conformationally well-defined structure which provides a highly predictable steric environment. When acylated, the oxazolidinone ring system effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.
Logical Workflow for Asymmetric β-Lactam Synthesis
The synthesis of a chiral β-lactam using this compound as a chiral auxiliary can be broken down into three key stages:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with a desired acid chloride to form the N-acyl oxazolidinone. This substrate is the precursor to the ketene in the subsequent cycloaddition.
-
Diastereoselective [2+2] Cycloaddition (Staudinger Reaction): The N-acyl oxazolidinone is converted in situ to a ketene, which then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The stereochemistry of this reaction is controlled by the chiral auxiliary.
-
Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary from the β-lactam core to yield the desired enantiomerically enriched product.
References
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving diastereoselectivity in 4-phenyloxazolidin-2-one reactions.
Welcome to the technical support center for diastereoselective reactions utilizing 4-phenyloxazolidin-2-one chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and deepen their understanding of the underlying principles governing stereoselectivity. Here, we synthesize field-proven insights with established mechanistic models to help you achieve optimal results in your asymmetric syntheses.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low Diastereomeric Ratio (d.r.)
You've run your reaction, but the NMR analysis of the crude product shows a nearly 1:1 mixture of diastereomers or a d.r. significantly lower than reported in the literature.
Question: My aldol reaction is not selective. What are the most likely causes and how can I fix this?
Answer: Low diastereoselectivity is a common but solvable issue that typically points to suboptimal control over the reaction's transition state geometry. The key is to ensure the formation of a single, highly organized transition state. Let's break down the critical parameters.
Probable Cause 1: Incorrect or Suboptimal Enolate Geometry. For many reactions, particularly aldol additions, achieving a high d.r. is predicated on the selective formation of the (Z)-enolate.[1][2][3] The (Z)-enolate, when chelated to a metal in a Zimmerman-Traxler transition state, reliably leads to the syn-aldol product.[1][3] If conditions allow for the formation of the (E)-enolate or a mixture of geometries, a corresponding mixture of product diastereomers will result.
-
Solution:
-
Enolization Conditions: For syn-aldol products, use conditions known to favor (Z)-enolate formation. The combination of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is the gold standard for generating (Z)-boron enolates.[2]
-
Base Selection: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at -78 °C can also selectively produce (Z)-enolates for subsequent reactions.[1]
-
Probable Cause 2: Inappropriate Lewis Acid or Metal Center. The choice of Lewis acid is paramount as it dictates the degree of organization in the transition state. A Lewis acid that can form a rigid, bidentate chelate between the enolate oxygen and the auxiliary's carbonyl oxygen is essential for high selectivity.
-
Solution:
-
Screen Lewis Acids: If boron-mediated methods are not providing the desired selectivity, consider other Lewis acids. Titanium tetrachloride (TiCl₄), for example, also promotes highly selective aldol reactions via chelated transition states.[4][5][6] However, be aware that different metals can sometimes lead to opposite stereochemical outcomes.[7] For conjugate additions, Yb(OTf)₃ has proven highly effective.[8]
-
Stoichiometry: Ensure the correct stoichiometry of the Lewis acid is used. Insufficient Lewis acid may lead to a non-chelated, less organized transition state, resulting in poor selectivity.
-
Probable Cause 3: Incorrect Reaction Temperature. Diastereoselective reactions are often under kinetic control, meaning the product ratio reflects the difference in the energy barriers (ΔΔG‡) of the competing transition states. Higher temperatures can provide enough energy to overcome these small differences, leading to a loss of selectivity.[9]
-
Solution:
-
Maintain Low Temperatures: Perform the enolization and the subsequent reaction with the electrophile at low temperatures, typically -78 °C (a dry ice/acetone bath). It is critical to allow all reagents to cool completely before mixing.
-
Controlled Addition: Add the electrophile slowly to the pre-formed enolate solution at -78 °C to maintain temperature control and minimize side reactions.
-
Probable Cause 4: Solvent Effects. The solvent can influence the aggregation state of organometallic reagents and the stability of the transition state structures.[10]
-
Solution:
-
Solvent Choice: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are common solvents for these reactions. CH₂Cl₂ is often preferred for boron-mediated aldol reactions. If selectivity is poor, consider screening other non-coordinating solvents like toluene.[9]
-
Purity: Always use anhydrous solvents. Water will quench the enolate and the Lewis acid, leading to low yield and poor selectivity.[9]
-
Data Summary: Influence of Conditions on Diastereoselectivity
| Parameter | Condition A (Optimized for syn-Aldol) | Condition B (Suboptimal) | Expected Outcome |
| Lewis Acid/Base | Bu₂BOTf / DIPEA | LDA (in suboptimal solvent) | A: High d.r. (>95:5) for syn product |
| Temperature | -78 °C | 0 °C to Room Temp. | A: Maximizes kinetic control and d.r. |
| Solvent | Anhydrous CH₂Cl₂ | Wet THF | A: Promotes organized TS; B: Quenches reagents |
| Enolate Geometry | Predominantly (Z)-enolate | Mixture of (E)/(Z)-enolates | A: Favors single diastereomeric product |
Issue 2: Low or No Yield
You've run the reaction under optimized conditions for selectivity, but you isolate very little product.
Question: My reaction has high d.r. but the yield is very low. What could be the problem?
Answer: Low yields, even with good selectivity, often point to issues with reagent stability, reaction quenching, or product decomposition.
Probable Cause 1: Presence of Moisture. This is the most common culprit. Organometallic reagents and enolates are extremely sensitive to water.
-
Solution:
-
Drying: Ensure all glassware is oven- or flame-dried under vacuum.
-
Reagents & Solvents: Use freshly distilled, anhydrous solvents. Ensure liquid reagents like aldehydes are free of water and corresponding acid impurities.
-
Inert Atmosphere: Run the entire reaction sequence under a positive pressure of an inert gas like argon or nitrogen.
-
Probable Cause 2: Reagent Stoichiometry and Purity. Incorrect stoichiometry or impure starting materials can halt the reaction.
-
Solution:
-
Titrate Bases: The concentration of commercial organolithium reagents like n-BuLi (used to make LDA) can vary. Titrate them periodically to ensure accurate stoichiometry.
-
Purify Electrophiles: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Purify them by distillation or chromatography before use.
-
Probable Cause 3: Retro-Reaction or Decomposition. The desired product might be forming but then reverting to starting materials (e.g., retro-aldol reaction) or decomposing during the workup or purification.[11]
-
Solution:
-
Mild Workup: Quench the reaction at low temperature before warming to room temperature. Use a mild quenching agent (e.g., a saturated aqueous NH₄Cl solution or a pH 7 buffer).
-
Gentle Cleavage: When removing the auxiliary, use mild conditions. For example, lithium hydroperoxide (LiOOH) is less basic than LiOH and can prevent epimerization of the newly formed stereocenter or a retro-aldol reaction.[1][12]
-
Section 2: Experimental Protocols & Methodologies
Protocol 1: N-Propionylation of (R)-4-phenyloxazolidin-2-one
This protocol describes the attachment of the acyl group to the chiral auxiliary, the first step in the sequence.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon.
-
Reagents: Dissolve (R)-4-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction
This protocol provides a reliable method for achieving high syn-selectivity.
-
Setup: In a flame-dried, argon-flushed flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolization: Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at -78 °C for 30 minutes. The solution should become pale yellow.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (added slowly at 0 °C to control the exotherm). Stir vigorously for 1 hour.
-
Extraction: Extract the mixture with CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Analysis & Purification: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind how the this compound auxiliary controls stereochemistry?
A1: The auxiliary controls stereochemistry through steric hindrance. After acylation and enolization, the bulky phenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate. The system adopts a conformation that minimizes dipole-dipole interactions between the auxiliary's carbonyl and the enolate's C-O bond.[1][2] This arrangement presents one face as significantly less sterically hindered, forcing the incoming electrophile (like an aldehyde) to approach from that specific trajectory, leading to the formation of one major diastereomer.[2]
Q2: Can you explain the Zimmerman-Traxler model and its relevance here?
A2: The Zimmerman-Traxler model is a cornerstone for rationalizing the stereochemical outcome of metal-enolate-based aldol reactions.[1] It proposes a highly ordered, six-membered, chair-like transition state where the metal (e.g., boron) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[3] To minimize steric clashes (1,3-diaxial interactions), the bulky substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions. When a (Z)-enolate reacts through this transition state, it invariably leads to the syn-aldol product, providing a powerful predictive tool for the reaction's outcome.[1][3]
Q3: How do I remove the chiral auxiliary after the reaction is complete?
A3: The auxiliary can be cleaved under various conditions to yield different functional groups, and it can often be recovered for reuse.[12]
-
To obtain a Carboxylic Acid: The most common method is hydrolysis with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water mixture.[1][12][13] This method is exceptionally mild and minimizes the risk of epimerization at the α-carbon.[1]
-
To obtain an Ester: Lewis acid-catalyzed alcoholysis, for instance using Yb(OTf)₃ with an alcohol, can directly convert the N-acyloxazolidinone to the corresponding ester.[14]
-
To obtain a Primary Alcohol: Reduction with lithium borohydride (LiBH₄) cleaves the auxiliary to furnish the primary alcohol.
Section 4: Diagrams and Visualizations
Experimental Workflow
Caption: General workflow for asymmetric synthesis using a this compound auxiliary.
Mechanism of Stereocontrol
Caption: The phenyl group sterically shields the top face of the enolate, directing electrophilic attack.
Zimmerman-Traxler Transition State Model
Caption: Chair-like transition state showing equatorial placement of bulky groups (R¹ and R²).
References
- 1. youtube.com [youtube.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Evans Aldol Reactions: Technical Support Center for Troubleshooting Low Yields
Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful stereoselective carbon-carbon bond-forming reaction. As a Senior Application Scientist, I've compiled this resource based on both a deep understanding of the reaction mechanism and extensive field-proven insights to help you diagnose and resolve issues leading to low yields.
Introduction: The Elegance of the Evans Aldol Reaction
The Evans aldol reaction is a cornerstone of modern asymmetric synthesis, prized for its ability to reliably generate syn-aldol products with high diastereoselectivity.[1] The reaction's success hinges on the use of a chiral oxazolidinone auxiliary, which directs the stereochemical outcome of the aldol addition of a boron enolate to an aldehyde.[2] This process proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, which is the key to its exceptional stereocontrol.[3][4]
However, like any sophisticated chemical transformation, the Evans aldol reaction is sensitive to a variety of factors that can negatively impact its yield and selectivity. This guide will walk you through the most common pitfalls and provide actionable solutions to get your reactions back on track.
Troubleshooting Guide: A Question-and-Answer Approach
Section 1: Issues with Starting Materials and Reaction Setup
Question 1: My reaction is sluggish or fails to go to completion, resulting in a low yield of the desired aldol adduct. What are the likely culprits related to my starting materials?
Answer: The quality of your starting materials is paramount. Impurities, particularly water and electrophilic contaminants, can significantly hinder the reaction.
-
Causality: The boron enolate is a highly reactive intermediate that is sensitive to moisture and acidic protons. Water will quench the enolate, leading to the hydrolysis of your starting N-acyl oxazolidinone and a corresponding decrease in the yield of your desired product.[5][6] Aldehydes are prone to oxidation to the corresponding carboxylic acids, which can also interfere with the reaction.[7]
-
Troubleshooting Steps:
-
N-Acyl Oxazolidinone Purity:
-
Recrystallization: If you synthesized the N-acyl oxazolidinone yourself, ensure it is rigorously purified, typically by recrystallization.[8] The presence of unreacted acylating agent (e.g., acid chloride) or the free oxazolidinone auxiliary can lead to side reactions.
-
Commercial Source: If commercially sourced, use a reputable supplier and consider running a melting point or NMR to verify its purity.
-
-
Aldehyde Purity:
-
Distillation: Aldehydes should be freshly distilled immediately before use to remove any carboxylic acid impurities.[9]
-
Aqueous Work-up: A simple purification involves dissolving the aldehyde in an organic solvent (e.g., ether), washing with a saturated sodium bicarbonate solution to remove acidic impurities, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.[7]
-
-
Solvent and Reagent Anhydrousness:
-
Solvent Still: Use freshly distilled, anhydrous solvents. Dichloromethane is a common solvent for this reaction and should be distilled from calcium hydride.
-
Amine Base: The tertiary amine base (e.g., triethylamine or diisopropylethylamine) should be distilled from a suitable drying agent like calcium hydride.
-
Lewis Acid: Use a fresh, high-quality Lewis acid (e.g., dibutylboron triflate). Older bottles can absorb moisture and lose activity.
-
-
Question 2: I'm observing a complex mixture of products by TLC and NMR, and my desired product is only a minor component. What could be causing this?
Answer: A complex product mixture often points to issues with stoichiometry, enolate formation, or competing side reactions.
-
Causality: Incorrect stoichiometry can lead to unreacted starting materials and the formation of byproducts. The selective generation of the (Z)-enolate is crucial for high syn-diastereoselectivity. If conditions favor the formation of the (E)-enolate or if other nucleophiles are present, a mixture of diastereomers and other side products can result.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully check the molar equivalents of all reagents. A slight excess of the N-acyl oxazolidinone (e.g., 1.05-1.1 equivalents) relative to the aldehyde is sometimes used to ensure complete consumption of the aldehyde. The amine base is typically used in a slight excess (e.g., 1.2-1.5 equivalents) relative to the Lewis acid.
-
Optimize Enolate Formation:
-
Lewis Acid and Base: The combination of dibutylboron triflate (Bu₂BOTf) and a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard for generating the (Z)-enolate.[1]
-
Temperature Control: Enolate formation is typically carried out at low temperatures (-78 °C to 0 °C) to ensure kinetic control and prevent side reactions.[10]
-
-
Monitor by TLC:
-
Starting Materials: Run a TLC of your purified starting materials to ensure you know their Rf values.
-
Reaction Progression: Monitor the reaction by TLC. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, typically more polar, spot corresponding to the aldol adduct are good indicators of reaction progress.[11]
-
-
Section 2: Reaction Conditions and Execution
Question 3: My reaction yield is consistently low, even with pure starting materials. What reaction parameters should I investigate?
Answer: Temperature, concentration, and the rate of addition of reagents are critical parameters that can significantly influence the yield of the Evans aldol reaction.
-
Causality: The Evans aldol reaction is often performed under kinetic control, meaning the reaction conditions are set to favor the desired reaction pathway over competing, thermodynamically more stable outcomes.[10] Deviations from optimal temperature and concentration can lead to side reactions like the retro-aldol reaction or enolate decomposition.
-
Troubleshooting Steps:
-
Temperature Control:
-
Low Temperature: Maintain a consistently low temperature during enolate formation and the subsequent addition of the aldehyde. A dry ice/acetone bath (-78 °C) is standard.
-
Slow Warming: After the addition of the aldehyde, the reaction is typically stirred at the low temperature for a period before being allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature). Abrupt temperature changes can lead to side reactions.
-
-
Concentration: The concentration of the reaction can impact the rate and selectivity. Typical concentrations range from 0.1 M to 0.5 M. If you are experiencing issues, try adjusting the concentration within this range.
-
Rate of Addition:
-
Aldehyde Addition: The aldehyde should be added slowly to the pre-formed boron enolate. A rapid addition can lead to local excesses of the aldehyde, which may promote side reactions.
-
Lewis Acid Addition: When forming the enolate, the Lewis acid is typically added to the solution of the N-acyl oxazolidinone before the addition of the amine base.
-
-
Table 1: Typical Reaction Parameters for Evans Aldol Reaction
| Parameter | Recommended Range/Value | Rationale |
| N-Acyl Oxazolidinone | 1.0 - 1.1 equivalents | Ensures complete consumption of the aldehyde. |
| Aldehyde | 1.0 equivalent (limiting reagent) | The reaction is typically stoichiometric in the aldehyde. |
| Lewis Acid (Bu₂BOTf) | 1.1 - 1.2 equivalents | Ensures complete enolate formation. |
| Amine Base (Et₃N or DIPEA) | 1.2 - 1.5 equivalents | Neutralizes the triflic acid byproduct. |
| Temperature (Enolate Formation) | -78 °C to 0 °C | Promotes kinetic control and minimizes side reactions. |
| Temperature (Aldol Addition) | -78 °C | Minimizes side reactions during the addition. |
| Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility. |
Section 3: Work-up, Purification, and Auxiliary Cleavage
Question 4: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I improve my isolated yield?
Answer: The work-up and purification of the aldol adduct are critical stages where product loss can occur. Careful technique and an understanding of the product's properties are essential.
-
Causality: The aldol adduct is a β-hydroxy carbonyl compound, which can be sensitive to both acidic and basic conditions, potentially leading to retro-aldol reaction or epimerization.[12] The product and the chiral auxiliary need to be effectively separated, which can be challenging if their polarities are similar.
-
Troubleshooting Steps:
-
Quenching: The reaction is typically quenched by the addition of a protic source, such as a phosphate buffer (pH 7) or saturated aqueous ammonium chloride. This neutralizes the reactive species and protonates the boron alkoxide intermediate.
-
Extraction:
-
Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
-
Emulsions: If emulsions form during the extraction, adding a small amount of brine can help to break them.
-
-
Purification:
-
Flash Chromatography: Flash column chromatography is the most common method for purifying the aldol adduct.
-
Solvent System: A gradient elution of hexanes and ethyl acetate is typically used. The optimal solvent system should be determined by TLC analysis.
-
Silica Gel Sensitivity: Be aware that some aldol products can be sensitive to the acidic nature of silica gel. If you suspect degradation on the column (streaking on TLC, low recovery), you can try neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
-
-
Question 5: I'm having trouble cleaving the chiral auxiliary, or the cleavage reaction is giving me a low yield of my final product. What should I do?
Answer: The removal of the chiral auxiliary is the final and crucial step. Incomplete cleavage or decomposition of the product during this step are common sources of low overall yield.
-
Causality: The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, aldehyde). The conditions for each method must be carefully controlled to avoid side reactions. For example, the popular LiOH/H₂O₂ cleavage to the carboxylic acid can lead to the formation of byproducts if not performed correctly.
-
Troubleshooting Steps:
-
Hydrolytic Cleavage to the Carboxylic Acid (LiOH/H₂O₂):
-
Temperature: This reaction is typically performed at 0 °C to minimize side reactions.
-
Reagent Stoichiometry: Use the recommended equivalents of LiOH and H₂O₂. Excess peroxide can lead to decomposition of the product.
-
Quenching: The reaction must be quenched with a reducing agent like sodium sulfite to destroy any remaining peroxide before acidification.
-
-
Reductive Cleavage to the Alcohol (e.g., LiBH₄):
-
Reagent Choice: Lithium borohydride is a common choice for this transformation.
-
Temperature: The reaction is often carried out at low temperatures to control reactivity.
-
-
Conversion to other Functional Groups: Other reagents can be used to convert the N-acyl oxazolidinone to aldehydes, ketones, or amides. Consult the literature for specific protocols.
-
Experimental Protocols
Protocol 1: General Procedure for the Evans Aldol Reaction
This protocol provides a general guideline. The specific substrate and scale may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-acyl oxazolidinone (1.05 equiv) and dissolve it in anhydrous dichloromethane (to a concentration of 0.1-0.5 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add dibutylboron triflate (1.1 equiv) dropwise via syringe. After stirring for 15 minutes, add triethylamine (1.2 equiv) dropwise. The solution should become homogeneous. Stir for an additional 30-60 minutes at -78 °C.
-
Aldol Addition: Add a solution of the freshly distilled aldehyde (1.0 equiv) in anhydrous dichloromethane dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Cleavage of the Chiral Auxiliary to the Carboxylic Acid
-
Dissolution: Dissolve the purified aldol adduct in a 3:1 mixture of tetrahydrofuran and water and cool the solution to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.
-
Work-up: Remove the tetrahydrofuran under reduced pressure. Extract the aqueous solution with dichloromethane to remove the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
Visualizations
Diagram 1: Evans Aldol Reaction Mechanism
Caption: The mechanism of the Evans aldol reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Diagram 3: Logical Relationships in Evans Aldol Reaction
Caption: Key components and their relationships in the Evans aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of water in aldol condensation reactions of acetaldehyde - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Aldol reaction [chemistrynewlight.blogspot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimization of Reaction Conditions for 4-Phenyloxazolidin-2-one Alkylation
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of 4-phenyloxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding this crucial synthetic transformation. The Evans' oxazolidinone auxiliaries are renowned for their ability to direct highly diastereoselective alkylations, making them a cornerstone of modern asymmetric synthesis.[1][2] This resource aims to equip you with the knowledge to confidently and successfully implement this methodology in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing the alkylation of N-acylated 4-phenyloxazolidin-2-ones.
Q1: What is the general mechanism for the diastereoselective alkylation of N-acyl-4-phenyloxazolidin-2-one?
The diastereoselective alkylation of N-acyl-4-phenyloxazolidin-2-one, an Evans auxiliary, proceeds through the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base at low temperatures.[1] The bulky substituent at the C4 position of the oxazolidinone ring (a phenyl group in this case) effectively shields one face of the enolate. Consequently, the incoming electrophile preferentially attacks from the less sterically hindered face, leading to a high degree of diastereoselectivity in the alkylated product.[1]
Q2: Which bases are recommended for the enolate formation, and what are the key considerations?
The choice of base is critical for efficient and selective enolate formation. Strong, non-nucleophilic bases are generally preferred.
-
Lithium Diisopropylamide (LDA): LDA is a popular choice for generating the kinetic enolate due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the carbonyl group.[3]
-
Sodium Bis(trimethylsilyl)amide (NaHMDS): NaHMDS is another effective base for deprotonation, leading to the formation of a rigidly chelated (Z)-enolate.[1][4] It is often used at low temperatures, such as -78 °C.[4]
-
n-Butyllithium (n-BuLi): While a strong base, n-BuLi can sometimes act as a nucleophile. Its use is more common for the initial acylation of the oxazolidinone rather than the subsequent alkylation.[1] For the alkylation step, it is typically used at very low temperatures (-78 °C) to favor deprotonation.[3]
-
Sodium Hydride (NaH): Sodium hydride can also be employed for deprotonation.[3][5]
The choice of base can influence the reaction's success, and in some cases, sodium enolates are preferred for less reactive electrophiles.[6]
Q3: What types of electrophiles are suitable for this reaction?
A wide range of carbon electrophiles can be used successfully in this reaction, which typically proceeds via an SN2 mechanism.[3] Suitable electrophiles include:
-
Methyl halides
-
Primary alkyl halides
-
Secondary alkyl halides
-
Allylic halides
-
Benzylic halides[3]
The reactivity of the electrophile is an important factor, with more reactive electrophiles generally providing better yields. For instance, allyl iodide is noted for its combination of reactivity and selectivity.[1]
Q4: What are the optimal solvent and temperature conditions?
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction.[1][3] Its ability to solvate the lithium or sodium cation is crucial for the formation and stability of the enolate.
-
Temperature: Low temperatures are essential to ensure the kinetic control necessary for high diastereoselectivity and to prevent side reactions. The deprotonation step is typically carried out at -78 °C.[1][3][4] The subsequent alkylation may be performed at the same temperature or allowed to slowly warm to a slightly higher temperature, depending on the reactivity of the electrophile.
Q5: How can the chiral auxiliary be removed after the alkylation?
The chiral auxiliary can be cleaved under various conditions to yield the desired enantiomerically pure product, such as a carboxylic acid, alcohol, or amide, without racemization of the newly formed stereocenter.[7][8]
-
Hydrolysis to Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a common method for hydrolytic cleavage to the corresponding carboxylic acid.[1][4]
-
Reduction to Alcohol: The N-acyl group can be reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[7]
-
Conversion to Amides (Weinreb Amides): The enolate can be reacted with Weinreb's salt to form a Weinreb amide, which is a versatile intermediate for further transformations.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the alkylation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inefficient Enolate Formation: The base may not be strong enough, or the reaction conditions may not be anhydrous. 2. Inactive Electrophile: The alkylating agent may have degraded or is inherently unreactive. 3. Low Reaction Temperature: The temperature may be too low for the alkylation to proceed at a reasonable rate with a less reactive electrophile. | 1. Optimize Deprotonation: Ensure all glassware is flame-dried and reagents are anhydrous. Consider using a stronger base like LDA or NaHMDS. Verify the concentration of organolithium bases by titration. 2. Check Electrophile Quality: Use a fresh bottle of the electrophile or purify it before use. Consider using a more reactive halide (e.g., iodide instead of bromide or chloride). 3. Adjust Temperature: After the addition of the electrophile at -78 °C, allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or -20 °C) and monitor the reaction progress by TLC. |
| Poor Diastereoselectivity | 1. Enolate Equilibration: The reaction temperature may be too high, allowing for the formation of the thermodynamic enolate or equilibration of the (Z)- and (E)-enolates. 2. Non-chelating Conditions: The solvent or counterion may not favor the formation of the rigid, chelated enolate structure required for high facial selectivity. | 1. Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C during enolate formation and the initial stages of alkylation. 2. Ensure Proper Chelation: Use THF as the solvent and a lithium or sodium base to promote the formation of the chelated enolate. The presence of lithium salts (e.g., LiCl) can sometimes enhance selectivity.[6] |
| Formation of Side Products | 1. Enolate Acylation: The enolate may react with unreacted starting material (the N-acyl oxazolidinone). 2. Decomposition of the Oxazolidinone: The strong base may lead to the decomposition of the chiral auxiliary. 3. O-alkylation vs. C-alkylation: In some cases, alkylation can occur on the oxygen of the enolate, although C-alkylation is generally favored. | 1. Slow Addition of Base: Add the base slowly to the solution of the N-acyl oxazolidinone at low temperature to ensure complete deprotonation before the addition of the electrophile. 2. Use of Hindered Bases: Employ sterically hindered bases like LDA or NaHMDS to minimize nucleophilic attack on the auxiliary. 3. Optimize Reaction Conditions: The choice of solvent and counterion can influence the C/O alkylation ratio. Generally, polar aprotic solvents like THF favor C-alkylation. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete Hydrolysis/Reduction: The cleavage conditions may not be sufficiently forcing, or the reaction time may be too short. 2. Racemization During Cleavage: Harsh cleavage conditions (e.g., strong acid at high temperatures) can lead to epimerization at the newly formed stereocenter.[7] | 1. Modify Cleavage Protocol: For hydrolysis, ensure an adequate excess of LiOH and H₂O₂ is used and allow the reaction to proceed to completion (monitor by TLC). For reduction, use a sufficient excess of the reducing agent. 2. Use Milder Conditions: Employ established mild cleavage protocols. For example, LiOH/H₂O₂ for hydrolysis is generally mild and does not cause racemization.[1][4] Avoid strongly acidic conditions for hydrolysis.[7] |
Section 3: Experimental Protocols and Data
General Protocol for Diastereoselective Alkylation
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acylated this compound in anhydrous THF in a flame-dried flask.
-
Enolate Formation: Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add a solution of a strong base (e.g., 1.05 equivalents of LDA or NaHMDS) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C or allow it to warm slowly to a predetermined temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[1]
Data Summary: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition | Typical Outcome on Diastereoselectivity | Reference |
| Base | LDA, NaHMDS | High (formation of chelated Z-enolate) | [1][3] |
| Solvent | THF | High (promotes chelation) | [1][3] |
| Temperature | -78 °C | High (kinetic control) | [1][3][4] |
| Temperature | > -20 °C | Decreased (potential for enolate equilibration) | [9] |
| Electrophile | Primary, Allylic, Benzylic Halides | Generally High | [3] |
Section 4: Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A generalized workflow for the diastereoselective alkylation of N-acyl-4-phenyloxazolidin-2-one.
Mechanism of Diastereoselectivity
Caption: The steric influence of the phenyl group directs the electrophilic attack to the less hindered face of the enolate.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomers from 4-Phenyloxazolidin-2-one Reactions
Welcome to the technical support center for challenges related to the purification of diastereomers derived from 4-phenyloxazolidin-2-one mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The (S)-4-phenyloxazolidin-2-one and its enantiomer are powerful chiral auxiliaries in asymmetric synthesis, pivotal in creating enantiomerically pure compounds for pharmaceuticals.[1][2] The effectiveness of these auxiliaries hinges on the successful separation of the resulting diastereomeric products. This resource aims to equip you with the knowledge to navigate the common hurdles in this critical purification step.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of diastereomers from this compound reactions.
Q1: Why am I seeing poor or no separation of my diastereomers using flash column chromatography?
A1: This is a common and often frustrating issue. The underlying cause is that diastereomers can have very similar polarities, leading to overlapping elution profiles on standard silica gel. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Solvent System Screening: A single solvent system, often ethyl acetate/hexanes, may not provide sufficient selectivity. It is crucial to screen a variety of solvent systems with different polarities and selectivities.[3][4]
-
Expert Tip: Explore solvent systems that introduce different types of intermolecular interactions. For instance, adding a small amount of an alcohol like isopropanol or ethanol can alter the hydrogen bonding interactions with the silica surface and your compounds. Aromatic solvents like toluene can engage in π-π stacking interactions, which might differentiate the diastereomers.
-
-
Incorrect Column Loading: Overloading the column is a frequent cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Flow Rate is Too High: A fast flow rate reduces the number of theoretical plates and diminishes resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
-
Choice of Stationary Phase: While silica gel is the default, it may not be the optimal choice. Consider alternative stationary phases:
-
Diol-bonded silica: Offers different selectivity due to hydrogen bonding capabilities.
-
Cyano-bonded silica: Can be used in both normal and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.[5]
-
Pentafluorophenyl (PFP) phase: Can separate many isomers due to unique electronic and steric interactions.[5]
-
Step-by-Step Protocol: Optimizing Flash Chromatography
-
TLC Analysis: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a significant difference in Rf values (ΔRf) between your two diastereomers. A good starting point is to find a solvent system that gives the lower-spotting diastereomer an Rf of ~0.2-0.3.
-
Solvent System Evaluation:
-
System 1 (Standard): Ethyl acetate/Hexanes (varying gradients)
-
System 2 (Alternative Polarity): Dichloromethane/Methanol (e.g., 98:2 to 95:5)
-
System 3 (Aromatic): Toluene/Acetone or Toluene/Ethyl acetate
-
-
Column Preparation and Loading:
-
Use a column with a high surface area and a small particle size for better resolution.
-
Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. This "dry loading" technique often leads to sharper bands and better separation.
-
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution).[3] A shallow gradient is often more effective for separating closely related compounds.
Q2: My diastereomeric ratio (d.r.) is significantly lower after purification than what my crude ¹H NMR indicated. What's happening?
A2: A decrease in the diastereomeric ratio post-purification can be alarming and points towards either product instability or co-elution.
-
Epimerization on Silica Gel: Silica gel is weakly acidic and can potentially cause epimerization at a stereocenter that is sensitive to acid. This is particularly a risk if one of your newly formed stereocenters is adjacent to a carbonyl group.
-
Solution: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in your chosen solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%).
-
-
Co-elution of Diastereomers: Even with seemingly good separation on TLC, there might be significant overlap between the elution bands of the two diastereomers in a column.
-
Solution: Collect smaller fractions and analyze them carefully by TLC or a rapid analytical method like LC-MS. You may find that the "pure" fractions are in the middle of the elution band, with mixed fractions at the beginning and end.
-
-
Thermal Instability: If your compounds are thermally labile, the heat generated during solvent evaporation can cause decomposition or epimerization.
-
Solution: Use a rotary evaporator with a water bath at a low temperature (e.g., 30-40 °C).
-
Q3: I have a solid product, but I'm struggling to separate the diastereomers by recrystallization. What can I do?
A3: Recrystallization is a powerful technique for purifying diastereomers, but finding the right solvent or solvent mixture is key.[6]
-
Screening for a Suitable Solvent: The ideal solvent is one in which one diastereomer is significantly less soluble than the other at room temperature or below, but both are soluble at an elevated temperature.
-
Expert Tip: Start with small-scale solubility tests. Take a few milligrams of your diastereomeric mixture and test its solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, methanol, toluene, acetonitrile) at room and elevated temperatures. Look for a solvent where the solid doesn't fully dissolve at room temperature but does upon heating.
-
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, you can use it to seed the supersaturated solution. This can induce the crystallization of that specific diastereomer.
-
Crystallization-Induced Diastereomer Transformation: In some cases, if there is an equilibrium between the two diastereomers in solution, it's possible to crystallize one diastereomer selectively, driving the equilibrium to favor the formation of the less soluble diastereomer.[7]
Systematic Approach to Recrystallization
-
Solubility Screening: Test a range of solvents of varying polarities.
-
Single Solvent Recrystallization:
-
Dissolve the solid in the minimum amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
Collect the crystals by filtration.
-
-
Two-Solvent Recrystallization:
-
Dissolve the solid in a good solvent (one in which it is highly soluble).
-
Slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the cloud point).
-
Add a small amount of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general strategies for separating diastereomers derived from this compound?
A1: The most effective strategies involve either chromatography or crystallization, and the choice depends on the physical properties of your diastereomers.
-
Flash Column Chromatography: This is the most common method. Success relies on finding a solvent system that maximizes the difference in polarity between the diastereomers. Unmodified silica is often the first choice, but other stationary phases can offer different selectivities.[5][8]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than flash chromatography. Both normal-phase and reversed-phase HPLC can be effective.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for its speed and efficiency in separating isomers, including diastereomers.[10]
-
Recrystallization: If your products are crystalline solids, recrystallization can be a highly effective and scalable method for obtaining one diastereomer in high purity.[6]
| Method | Advantages | Disadvantages |
| Flash Chromatography | Widely accessible, relatively inexpensive. | Lower resolution for closely related compounds. |
| Preparative HPLC | High resolution, excellent for difficult separations. | More expensive, lower throughput. |
| SFC | Fast, uses less organic solvent, good for complex mixtures. | Requires specialized equipment. |
| Recrystallization | Scalable, can yield very pure material, cost-effective. | Only applicable to crystalline solids, requires finding suitable solvent(s). |
Q2: How can I determine the diastereomeric ratio of my product mixture?
A2: The most common and reliable method is ¹H NMR spectroscopy.
-
¹H NMR Spectroscopy: Look for well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons alpha to the carbonyl group or on the newly formed stereocenters are often good diagnostic peaks.[11] The diastereomeric ratio can be determined by integrating these distinct signals.
-
¹³C NMR Spectroscopy: While less common for quantitative analysis due to longer relaxation times, distinct signals for each diastereomer can also be observed in the ¹³C NMR spectrum.
-
LC-MS or GC-MS: If you can achieve chromatographic separation of the diastereomers, you can determine the ratio by integrating the peak areas from the chromatogram.
Q3: After purification, what is the best way to remove the this compound auxiliary?
A3: The cleavage of the chiral auxiliary is a critical final step. The choice of reagent depends on the desired functional group in your final product.[12]
-
To obtain a carboxylic acid: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.
-
To obtain a primary alcohol: Reductive cleavage with a hydride reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is used.
-
To obtain an aldehyde: Careful use of a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the aldehyde.
-
To obtain an ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, will provide the corresponding methyl ester.
It is crucial to choose a method that does not compromise the stereochemical integrity of your product. After cleavage, the chiral auxiliary can often be recovered and recycled.
Q4: Can I use chiral chromatography to separate my diastereomers?
A4: While chiral chromatography is primarily used for separating enantiomers, it can sometimes be effective for separating diastereomers, especially if they are difficult to resolve on standard achiral columns.[5] Chiral stationary phases can offer unique selectivities that may differentiate between the subtle structural differences of diastereomers. However, it is generally more practical to first attempt separation on more common and less expensive achiral phases.
Visualizing the Workflow
The following diagram illustrates a typical decision-making workflow for the purification of diastereomers from this compound reactions.
Caption: Decision workflow for diastereomer purification.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions with 4-Phenyloxazolidin-2-one Auxiliaries
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-phenyloxazolidin-2-one, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed by David A. Evans and his group, this auxiliary provides a powerful and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. However, like any sophisticated tool, its successful application requires a nuanced understanding of the reaction mechanisms and potential pitfalls.
This guide is structured as a series of troubleshooting questions and FAQs designed to directly address the specific issues researchers encounter in the lab. We will delve into the causality behind these problems and provide field-proven protocols to overcome them, ensuring the integrity and success of your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor Diastereoselectivity in Aldol or Alkylation Reactions
Question: I am performing an Evans aldol reaction with my N-acylated this compound, but the diastereomeric ratio (d.r.) of my product is much lower than expected. What are the common causes and how can I fix this?
Probable Causes & Solutions:
The high diastereoselectivity of Evans auxiliary-mediated reactions hinges on the rigid, chelated transition state that directs the electrophile to a single face of the enolate. A loss of selectivity points to a disruption in this control.
-
Incorrect Enolate Geometry: The reaction's success is predicated on the selective formation of the (Z)-enolate. Boron enolates, generated using dibutylboron triflate (Bu₂BOTf) and a hindered amine base, are known to strongly favor the (Z)-geometry through a six-membered chair-like transition state.[1] Using other bases like LDA can sometimes lead to mixtures of (E) and (Z)-enolates, eroding stereocontrol.
-
Inadequate Chelation: The Lewis acid (e.g., Bu₂B-, TiCl₃-) is crucial for organizing the transition state. Insufficient Lewis acid or the presence of coordinating impurities (like water) can lead to a less-organized, "open" transition state, resulting in poor selectivity.
-
Substrate-Specific Issues (Acetate Enolates): N-acetyl oxazolidinones are notorious for giving poor diastereoselectivity in aldol reactions.[2] The stereocontrol in propionate and larger N-acyl groups relies on a steric clash between the α-substituent and the auxiliary's phenyl group in the disfavored transition state. When the α-substituent is absent (as in an acetate enolate), this key steric interaction is lost, and the energy difference between the two competing transition states becomes minimal.[2]
Workflow for Diagnosing Poor Selectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
Protocol: Optimized Boron-Mediated Aldol Addition
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Add the N-acyl-4-phenyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.
-
Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 equiv, 1.0 M in hexanes) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.
-
Stir at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.5 equiv), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise.
-
Stir at -78 °C for 2-3 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography.
Issue 2: Low Yield or Failure in the N-Acylation Step
Question: I'm trying to attach my carboxylic acid to the this compound, but the reaction is low-yielding or doesn't work at all. What's going wrong?
Probable Causes & Solutions:
The N-acylation is the critical first step. Its failure is often due to either poor activation of the carboxylic acid or side reactions involving the activated species.
-
Ketene Formation: This is a significant problem, especially with arylacetic acids or other acids prone to elimination.[3] When the acid is converted to an acid chloride or a mixed anhydride, a strong base can deprotonate the α-carbon, leading to the formation of a ketene intermediate. This ketene is unreactive toward the lithium salt of the oxazolidinone, causing the reaction to fail.
-
Inefficient Acid Activation: Standard coupling reagents may not be sufficient. A common method involves forming the lithium salt of the oxazolidinone with n-BuLi and then adding a pre-formed acid chloride. However, this requires an extra step and can still be problematic.
-
In Situ Activation Method: A more reliable, one-pot method involves the in situ formation of a mixed anhydride using pivaloyl chloride and triethylamine (Et₃N).[3] This method avoids the need for strong organolithium bases and often circumvents the ketene formation issue by using a milder base.
Protocol: Robust One-Pot N-Acylation
-
To a solution of the carboxylic acid (1.1 equiv) in anhydrous THF (0.2 M) at 0 °C, add triethylamine (1.2 equiv).
-
Add pivaloyl chloride (1.1 equiv) dropwise and stir the resulting white slurry for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.05 equiv, 1.6 M in hexanes) dropwise until the solution is clear.
-
Cannulate the cold (-78 °C) lithium salt solution into the mixed anhydride slurry at 0 °C.
-
Allow the reaction to stir for 1-2 hours at 0 °C.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by recrystallization or flash chromatography.
Issue 3: Epimerization or Degradation During Auxiliary Cleavage
Question: After successfully performing my stereoselective reaction, I'm losing my hard-earned stereocenter or getting a low yield of my desired product during the removal of the chiral auxiliary. How can I ensure a clean cleavage?
Probable Causes & Solutions:
The final, and arguably most delicate, step is the removal of the auxiliary. The conditions must be chosen carefully to avoid compromising the product.
-
Epimerization: The α-proton of the product is now activated by the carbonyl group and can be susceptible to epimerization under basic conditions, especially if the reaction is run for too long or at elevated temperatures.
-
Retro-Aldol Reaction: For aldol adducts, harsh basic conditions can promote a retro-aldol reaction, leading back to the starting enolate and aldehyde, thus degrading the product.[4]
-
Incomplete Reaction vs. Over-reaction: Standard hydrolysis with LiOH can be sluggish if the substrate is sterically hindered. This can lead chemists to increase the temperature or reaction time, which in turn increases the risk of epimerization. Conversely, some cleavage reagents can attack other functional groups in the molecule.
Recommended Cleavage Methods
The choice of cleavage method dictates the final product (carboxylic acid, alcohol, ester, etc.). The mildest and most common methods are summarized below.
| Reagent System | Product Type | Key Advantages & Considerations |
| LiOH / H₂O₂ | Carboxylic Acid | Mild and highly effective. The hydroperoxide anion (OOH⁻) is a soft nucleophile that attacks the acyl carbonyl preferentially. Less basic than OH⁻, minimizing epimerization.[4] |
| LiBH₄ / H₂O | Primary Alcohol | Reductive cleavage. A good option if the corresponding alcohol is the desired product. |
| MeOMgBr or NaOMe | Methyl Ester | Transesterification. Useful for creating esters directly, but can be more sluggish than hydrolysis. |
| LiAlH₄ | Primary Alcohol | Powerful reductive cleavage. Use with caution if other reducible functional groups are present. |
Mechanism: Hydrolytic Cleavage and Side Reactions
Caption: Desired cleavage pathway vs. potential side reactions.
Protocol: Mild Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv).
-
Add aqueous lithium hydroxide (LiOH) (2.0 equiv, 0.5 M solution) dropwise.
-
Stir vigorously at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue contains the lithium carboxylate and the this compound auxiliary. The auxiliary can often be recovered by extraction with CH₂Cl₂.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle this compound? A: It is a white crystalline powder that should be stored under an inert atmosphere at room temperature to prevent degradation.[5] It is classified as an irritant to the eyes and skin, so appropriate personal protective equipment (gloves, safety glasses) should always be worn.[5]
Q2: Can I use a different Lewis acid for my aldol reaction? A: While boron triflates are most common for achieving (Z)-enolate geometry, other Lewis acids like titanium tetrachloride (TiCl₄) can also be used. However, TiCl₄-mediated reactions can sometimes favor the "non-Evans" syn aldol product through a chelated transition state, depending on the exact conditions and stoichiometry.[6] It is critical to consult the literature for the specific transformation you are attempting.
Q3: Is this compound useful for reactions other than aldol additions? A: Yes. It is a versatile chiral auxiliary used to direct stereochemistry in various reactions, including Diels-Alder reactions,[7] conjugate additions,[8] and asymmetric alkylations.[1] The underlying principle of facial shielding by the phenyl group remains the key element of stereocontrol in these transformations as well.
Q4: My reaction requires a chiral acetate enolate equivalent. What should I do? A: Given the poor selectivity of N-acetyl oxazolidinones,[2] it is often better to use an alternative strategy. One approach is to use a masked acetate equivalent, such as an N-bromoacetyl oxazolidinone followed by reductive debromination. Alternatively, other chiral auxiliaries, such as those based on thiazolidinethiones, have been shown to provide better selectivity in acetate aldol reactions.[6]
References
- 1. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scribd.com [scribd.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Clean Removal of the 4-Phenyloxazolidin-2-one Auxiliary
Welcome to the technical support center for the clean and efficient removal of the 4-phenyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful cleavage of the auxiliary and isolation of your desired chiral product.
Introduction: The Final Step in Asymmetric Synthesis
The this compound auxiliary, a cornerstone in asymmetric synthesis, facilitates highly diastereoselective transformations such as alkylations and aldol reactions.[1][2] The final, critical step is the cleavage of the N-acyl bond to release the chiral product while allowing for the recovery of the valuable auxiliary.[1] The choice of cleavage method is paramount as it dictates the functional group obtained and impacts the overall yield and purity. This guide provides a comprehensive overview of the most common and effective cleavage protocols.
Core Cleavage Methodologies
The N-acyl bond of the derivatized auxiliary can be cleaved to yield a variety of functional groups. The selection of the appropriate method depends on the desired final product.
Hydrolytic Cleavage to Carboxylic Acids
This is the most frequently employed method, typically utilizing lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][4] This method is favored for its mild conditions and high yields.[5]
Mechanism Insight: The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl of the oxazolidinone ring.[5][6][7] This regioselectivity is crucial for preserving the auxiliary. In contrast, using LiOH alone can lead to undesired endocyclic cleavage, destroying the auxiliary.[5][6][7][8]
Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
-
Dissolution: Dissolve the N-acyl-4-phenyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-4 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until a negative result is obtained with peroxide test strips.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by chromatography or crystallization.
| Reagent/Condition | Typical Range | Purpose |
| LiOH·H₂O | 2-4 equivalents | In situ generation of LiOOH |
| H₂O₂ (30% aq.) | 4-8 equivalents | Nucleophile precursor |
| Solvent | THF/H₂O (3:1) | Solubilizes substrate and reagents |
| Temperature | 0 °C to room temp. | Controls reaction rate and side reactions |
| Quenching Agent | Na₂SO₃, Na₂S₂O₃ | Neutralizes excess peroxide |
Reductive Cleavage to Alcohols
This method employs hydride reagents to reduce the N-acyl group to the corresponding primary alcohol.
Reagent Selection:
-
Lithium borohydride (LiBH₄): A milder reducing agent, often used in the presence of water or an alcohol, suitable for many substrates.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, useful for more sterically hindered or less reactive substrates.
Experimental Protocol: Reductive Cleavage with LiBH₄
-
Dissolution: Dissolve the N-acyl-4-phenyloxazolidin-2-one (1.0 equiv) in a suitable ether solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add LiBH₄ (~2-3 equiv) portion-wise. If the reaction is sluggish, a co-solvent like water or methanol can be carefully added.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Quenching: Slowly add an aqueous solution of 1 M NaOH or Rochelle's salt to quench the reaction.
-
Extraction: Extract the mixture with an organic solvent.
-
Purification: Separate the organic layer, dry, concentrate, and purify the alcohol product and the auxiliary by column chromatography.
| Reagent | Typical Range | Purpose |
| LiBH₄ | 2-3 equivalents | Reducing agent |
| LiAlH₄ | 1.5-2.5 equivalents | Stronger reducing agent |
| Solvent | THF, Et₂O | Anhydrous reaction medium |
| Temperature | -78 °C to room temp. | Control reactivity |
Other Transformations
To Aldehydes: Careful reduction with reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding aldehyde.[1][9]
To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, cleanly provides the methyl ester.[1][10]
To Amides: Transamidation can be achieved by heating with a desired amine, sometimes with the aid of a catalyst.[11][12]
Troubleshooting Guide
Problem 1: Low Yield of Desired Product
-
Possible Cause: Incomplete reaction.
-
Solution: Increase reaction time, temperature, or the equivalents of the cleavage reagent. Ensure reagents are fresh and active.
-
-
Possible Cause: Product degradation.
-
Solution: Use milder conditions, such as lower temperatures. For hydrolytic cleavage, ensure the peroxide is quenched effectively before workup.
-
-
Possible Cause: Formation of byproducts.
-
Solution: See Problem 2.
-
Problem 2: Formation of Hydroxyamide Byproduct (Endocyclic Cleavage)
-
Possible Cause: Use of a strong, hard nucleophile like LiOH without H₂O₂.[3][5][6]
-
Possible Cause: Reaction temperature is too high.
Problem 3: Difficulty in Recovering the Chiral Auxiliary
-
Possible Cause: The auxiliary has been degraded by endocyclic cleavage.
-
Solution: Optimize reaction conditions to favor exocyclic cleavage as described above.
-
-
Possible Cause: Inefficient extraction.
-
Solution: The auxiliary is polar and may require continuous extraction or multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. Adjusting the pH of the aqueous layer can also aid in separation.
-
Problem 4: Epimerization of the α-Stereocenter
-
Possible Cause: The α-proton is acidic and can be removed under basic conditions, leading to racemization.
-
Solution: Use the mildest possible conditions and keep reaction times to a minimum. For hydrolytic cleavage, maintain a low temperature. For other transformations, consider less basic reagents if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between exocyclic and endocyclic cleavage?
A1: Exocyclic cleavage is the desired reaction, where the bond between the acyl group and the nitrogen of the oxazolidinone is broken. This releases your chiral product and leaves the auxiliary intact for recovery. Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to byproducts and loss of the auxiliary.[6][14]
Q2: Are there any safety concerns with the LiOH/H₂O₂ method?
A2: Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of the initially formed peracid intermediate, which results in the evolution of oxygen gas.[3][15][16] In a closed system, this can create a hazardous pressure buildup. Always perform this reaction in a well-ventilated fume hood with an open or vented system.[13][15]
Q3: Can the chiral auxiliary be recycled?
A3: Yes, a major advantage of this methodology is the ability to recover and reuse the chiral auxiliary.[17] After the reaction, the auxiliary can typically be separated from the product by extraction or column chromatography.[14]
Q4: How do I choose the right solvent for the cleavage reaction?
A4: For hydrolytic cleavage, a mixture of THF and water is standard as it dissolves both the organic substrate and the inorganic reagents.[3] For reductive cleavages with hydrides, anhydrous ether solvents like THF or diethyl ether are necessary to prevent quenching of the reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Incomplete Reactions with N-Acyl Oxazolidinones
Welcome to the technical support center for N-acyl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans auxiliaries and may encounter challenges in achieving complete and selective reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Troubleshooting Poor Yields and Incomplete Reactions
Low yields or incomplete conversion are among the most frequent challenges. This section breaks down the common culprits and provides actionable solutions.
FAQ 1: My N-acylation to form the starting N-acyl oxazolidinone is low-yielding. What are the likely causes and how can I improve it?
Answer:
Incomplete N-acylation is often traced back to several key factors: insufficiently strong base, steric hindrance, or poor substrate solubility.
Common Causes & Solutions:
-
Base Strength: Standard acylation often involves deprotonation of the oxazolidinone with a strong base like n-butyllithium (nBuLi) before adding an acyl chloride.[1] If deprotonation is incomplete, the starting oxazolidinone remains, lowering the yield.
-
Troubleshooting: Ensure your nBuLi is properly titrated and the reaction is conducted under strictly anhydrous conditions. An alternative for less reactive acylating agents is to use a milder method with an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) with an anhydride, which avoids the need for a strong base.[1]
-
-
Steric Hindrance: Highly substituted or bulky oxazolidinones and acylating agents can hinder the reaction.
-
Troubleshooting: For sterically demanding substrates, consider switching from an acyl chloride to a more reactive acid fluoride. These can be used under milder conditions with bases like diisopropylethylamine (iPr₂NEt).[2] If solubility is also an issue, changing the solvent from dichloromethane (CH₂Cl₂) to dimethylformamide (DMF) and heating the reaction can significantly improve yields.[2]
-
-
Substrate Solubility: Poor solubility of the oxazolidinone in the reaction solvent can lead to a sluggish and incomplete reaction.
FAQ 2: My aldol or alkylation reaction is stalling, leaving significant amounts of unreacted N-acyl oxazolidinone. Why is this happening?
Answer:
An incomplete aldol or alkylation reaction after successful N-acylation typically points to issues with enolate formation or the reactivity of the electrophile.
Common Causes & Solutions:
-
Inefficient Enolate Formation: The choice of base and reaction conditions are critical for generating the enolate. For Evans aldol reactions, a boron enolate is commonly formed using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base.[3]
-
Poor Electrophile Reactivity: Sterically hindered or electronically poor electrophiles may react slowly or not at all.
-
Reaction Temperature: While low temperatures are necessary to control selectivity, they can also slow down the reaction rate.
-
Troubleshooting: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction has stalled, a slight increase in temperature may be necessary, though this should be done cautiously to avoid compromising diastereoselectivity.
-
Section 2: Addressing Poor Diastereoselectivity
Achieving high diastereoselectivity is the primary reason for using N-acyl oxazolidinones. When selectivity is low, a careful review of the reaction setup is required.
FAQ 3: My Evans aldol reaction is producing a mixture of syn and anti products, or the diastereomeric ratio (d.r.) is low. What's going wrong?
Answer:
The high stereoselectivity of the Evans aldol reaction relies on the formation of a rigid, chair-like Zimmerman-Traxler transition state.[3][6] Deviations from this model can lead to poor selectivity.
Key Factors Influencing Diastereoselectivity:
-
Enolate Geometry: The "Evans-syn" product arises from a Z-enolate.[3] The choice of Lewis acid and base directs the formation of this enolate. Boron triflates are particularly effective in generating Z-enolates, leading to high syn selectivity.[3]
-
Troubleshooting: Ensure you are using the correct Lewis acid for the desired outcome. For example, switching to a magnesium Lewis acid can favor the formation of the anti-product, proceeding through a boat-like transition state.[7]
-
-
Steric Interactions: The steric bulk of the oxazolidinone substituent (e.g., benzyl or isopropyl) blocks one face of the enolate, directing the electrophile to the opposite face.[4]
-
Reaction Conditions: Temperature control is paramount. Reactions are typically run at low temperatures (-78 °C) to maximize kinetic control and favor the formation of the desired diastereomer.[4]
-
Troubleshooting: Ensure your reaction temperature is consistently maintained. Fluctuations can lead to the formation of undesired stereoisomers.
-
Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Section 3: Challenges with Auxiliary Cleavage
The final step, removal of the chiral auxiliary, can sometimes be problematic, leading to product degradation or incomplete removal.
FAQ 4: I am having trouble cleaving the N-acyl oxazolidinone without affecting my product. What are the best methods?
Answer:
The choice of cleavage method depends on the desired functional group (carboxylic acid, alcohol, etc.) and the stability of your product.
Standard Cleavage Protocols:
| Desired Product | Reagents | Key Considerations |
| Carboxylic Acid | Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) | This is a very common method. The active nucleophile is the hydroperoxide anion (OOH⁻), which selectively attacks the exocyclic amide carbonyl.[1][9] Using an excess of H₂O₂ minimizes the formation of an undesired hydroxyamide byproduct.[9] |
| Alcohol | Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) | These reducing agents will reduce the N-acyl group to the corresponding primary alcohol.[4] This method is not suitable for substrates with other reducible functional groups. |
| Ester | Sodium methoxide in methanol | This can be a mild method for transesterification to the methyl ester.[10] |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | This allows for direct conversion to a Weinreb amide, which is a versatile intermediate for ketone synthesis.[3] |
FAQ 5: My hydrolysis with LiOH/H₂O₂ is giving a significant amount of a hydroxyamide byproduct. How can I prevent this?
Answer:
Formation of the hydroxyamide byproduct occurs when hydroxide attacks the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl.[9]
Strategies to Improve Selectivity:
-
Excess Hydrogen Peroxide: The original Evans protocol uses a significant excess of H₂O₂ (around 4-5 equivalents). This ensures that the concentration of the more nucleophilic hydroperoxide anion is high, outcompeting the hydroxide attack.[9]
-
Solvent and Water Content: The ratio of THF to water can impact both the rate and selectivity. While more water can increase the reaction rate, optimized conditions with slightly less water can sometimes boost selectivity.[9]
-
Choice of Base: Lithium hydroxide generally provides the best selectivity compared to other hydroxide bases like NaOH or KOH.[9]
Auxiliary Cleavage Decision Diagram
Caption: Decision diagram for choosing an auxiliary cleavage method.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control in Stereoselective Synthesis
Welcome to the technical support center for managing temperature control in stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in achieving high stereoselectivity. As Senior Application Scientists, we understand that precise temperature management is often the cornerstone of a successful stereoselective transformation. This resource combines fundamental principles with field-proven troubleshooting strategies to help you optimize your reactions and ensure reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in controlling stereochemical outcomes.
Q1: Why is precise temperature control so critical for stereoselectivity?
A1: In enantioselective synthesis, the desired and undesired enantiomers are formed via diastereomeric transition states with different activation energies (ΔG‡). The ratio of the two enantiomers is determined by the difference in these activation energies (ΔΔG‡). According to the Eyring equation, the ratio of the rate constants for the formation of the two enantiomers (kR/kS) is exponentially dependent on temperature.[1] Lowering the reaction temperature increases the impact of even a small difference in activation energies, leading to a higher enantiomeric excess (ee).[1] Precise temperature control is therefore crucial because even minor fluctuations can significantly alter the enantiomeric ratio and lead to inconsistent results.
Q2: What is the difference between kinetic and thermodynamic control in stereoselective synthesis, and how does temperature influence it?
A2: The distinction between kinetic and thermodynamic control is fundamental to understanding the role of temperature in stereoselective reactions.[2][3]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the product distribution is determined by the relative rates of formation of the products.[4][5] The product that is formed faster (the one with the lower activation energy) will be the major product, even if it is not the most stable. In asymmetric synthesis, the goal is often to operate under kinetic control to favor the formation of one enantiomer over the other.[2]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both the forward and reverse reactions. This allows for an equilibrium to be established, and the product distribution will reflect the relative thermodynamic stabilities of the products.[4][5] The more stable product will be the major product, regardless of how fast it is formed. In the context of stereoselective synthesis, higher temperatures can sometimes lead to racemization or the formation of more stable, but undesired, diastereomers.
The choice of temperature, therefore, allows you to select for either the kinetic or the thermodynamic product.[3][4]
Q3: What are the most common sources of temperature fluctuations in a laboratory setting?
A3: Several factors can contribute to temperature instability in a laboratory setting:
-
Inadequate Cooling Bath: The choice and maintenance of the cooling bath are critical. For instance, an ice/water bath will only maintain 0°C if properly mixed and replenished. Dry ice/solvent baths can change temperature as the dry ice sublimes and the solvent composition changes.
-
Poor Insulation: Uninsulated reaction vessels will be more susceptible to ambient temperature changes.
-
Exothermic Reactions: The heat generated by an exothermic reaction can cause the internal temperature of the reactor to rise significantly above the bath temperature, especially on a larger scale.
-
Additions at Different Temperatures: Adding reagents or solvents at a different temperature than the reaction mixture can cause transient temperature spikes or drops.
-
Stirring Rate: Inefficient stirring can lead to localized "hot spots" within the reaction vessel.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues related to temperature control in your stereoselective synthesis experiments.
Scenario 1: My reaction is showing poor enantiomeric excess (ee). Could temperature be the cause?
A: Yes, suboptimal temperature control is a very common reason for poor enantioselectivity. Here's a step-by-step guide to investigate and address the issue:
Step 1: Verify the Accuracy of Your Temperature Measurement.
-
Problem: The thermometer or probe may not be accurately reflecting the internal temperature of the reaction.
-
Solution:
-
Use a calibrated thermometer.
-
Ensure the probe is immersed in the reaction mixture, not just in the cooling bath, to get a true reading of the internal temperature.
-
For very sensitive reactions, consider using a digital thermometer with a data logging function to monitor temperature stability over time.
-
Step 2: Evaluate Your Cooling Method.
-
Problem: The cooling bath may not be maintaining a stable, low temperature.
-
Solution:
-
For Cryogenic Reactions: For reactions requiring very low temperatures (-78°C or below), a dry ice/acetone or liquid nitrogen bath is common.[6][7] Ensure the bath is well-insulated (e.g., using a Dewar flask) and that there is a consistent amount of the cooling agent.
-
Automated Systems: For maximum precision and reproducibility, consider using a cryostat or an automated laboratory reactor with integrated temperature control.
-
Step 3: Consider the Possibility of an Exotherm.
-
Problem: A highly exothermic reaction can overwhelm the cooling capacity of your setup, leading to a rise in the internal temperature and a drop in ee.
-
Solution:
-
Slower Addition: Add the reactive reagent slowly, either dropwise or via a syringe pump, to control the rate of heat generation.
-
More Dilute Conditions: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Improved Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio and ensure efficient stirring.
-
Step 4: Re-evaluate the Optimal Temperature.
-
Problem: The reaction may simply require a lower temperature to achieve high enantioselectivity.
-
Solution:
-
Perform a temperature screening study. Run the reaction at a series of decreasing temperatures (e.g., 0°C, -20°C, -40°C, -78°C) and analyze the ee at each point. This will help you identify the optimal temperature for your specific transformation.
-
Table 1: Example of a Temperature Screening Study for a Chiral Aldol Reaction
| Temperature (°C) | Enantiomeric Excess (ee, %) |
| 25 | 35 |
| 0 | 72 |
| -20 | 85 |
| -40 | 92 |
| -78 | >99 |
Scenario 2: I'm observing inconsistent stereoselectivity between batches. What should I investigate regarding temperature?
A: Batch-to-batch inconsistency is often a sign of poor control over reaction parameters, with temperature being a primary suspect.
Step 1: Standardize Your Cooling Bath Preparation.
-
Problem: Variations in the preparation of cooling baths can lead to different effective temperatures.
-
Solution:
-
Create a standard operating procedure (SOP) for preparing your cooling baths. For example, specify the exact ratio of salt to ice or the solvent to be used with dry ice.
-
Always use the same type of insulated container for your cooling bath.
-
Step 2: Monitor the Internal Reaction Temperature Throughout the Entire Process.
-
Problem: Unmonitored temperature fluctuations during reagent addition or over the course of the reaction can lead to variability.[8]
-
Solution:
-
Log the internal temperature at regular intervals for each batch. This data will be invaluable for identifying any temperature deviations that correlate with poor stereoselectivity.
-
Step 3: Consider the Impact of Scale.
-
Problem: Heat transfer is less efficient on a larger scale. A reaction that performs well at 1 mmol scale may show a significant drop in ee at 100 mmol scale due to poor heat dissipation.
-
Solution:
-
When scaling up, you may need to adjust your cooling protocol. This could involve using a more powerful cooling system, a larger reaction vessel to increase the surface area for cooling, or a slower rate of reagent addition.
-
Scenario 3: How do I choose the optimal low temperature for my specific reaction?
A: Choosing the optimal temperature is a balancing act between achieving high stereoselectivity and maintaining a practical reaction rate.
Step 1: Consult the Literature.
-
Action: For similar transformations, the literature will often provide a good starting point for the reaction temperature.
Step 2: Understand the Energetics of Your Reaction.
-
Action: As a general rule, reactions with smaller ΔΔG‡ values will require lower temperatures to achieve high enantioselectivity.[1]
Step 3: Perform an Experimental Optimization.
-
Action: As described in Scenario 1, a temperature screening study is the most reliable way to determine the optimal temperature for your specific substrate and catalyst system.
Step 4: Consider Practicality.
-
Action: While extremely low temperatures may give the best ee, they can also significantly slow down the reaction rate, making the process impractical. You may need to accept a slightly lower ee in exchange for a more reasonable reaction time.
Visualizations and Workflows
Diagram 1: Kinetic vs. Thermodynamic Control
This diagram illustrates the energy profiles for the formation of two stereoisomers. Under kinetic control (lower temperature), the reaction proceeds via the lower activation energy pathway to form the kinetic product. Under thermodynamic control (higher temperature), the system can equilibrate to form the more stable thermodynamic product.[2][3][4][5]
Caption: Energy profile for kinetic vs. thermodynamic products.
Diagram 2: Workflow for Troubleshooting Poor Enantioselectivity
This workflow provides a logical sequence of steps to follow when troubleshooting a stereoselective reaction with low ee.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cryogenic Reaction Services for Sensitive Chemistry | [sailife.com]
- 7. sailife.com [sailife.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral auxiliaries and face the critical challenge of preserving stereochemical integrity during the final cleavage step. Here, we provide in-depth, field-proven insights into why racemization occurs and how to prevent it, ensuring your hard-won stereocenters remain intact.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major problem during auxiliary cleavage?
Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] In the context of auxiliary-based synthesis, you may have successfully performed a highly diastereoselective reaction (e.g., an alkylation or aldol reaction) to create a new stereocenter, but if racemization occurs during the removal of the auxiliary, the stereochemical purity of your final product is compromised.[2][3] This is a critical issue because the biological activity of molecules, particularly pharmaceuticals, is often exclusive to a single enantiomer.[4]
The most common mechanism for racemization in this context involves the unintended deprotonation of the α-proton (the proton on the newly formed stereocenter) under the cleavage conditions.[5][6] This generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, scrambling the stereochemistry you worked to install.[1]
Q2: My product's diastereomeric/enantiomeric excess (dr/ee) dropped significantly after cleavage. What is the most likely cause?
A significant drop in stereochemical purity post-cleavage almost always points to epimerization (racemization at a single stereocenter in a molecule with multiple centers) at the α-carbon.[5] The cleavage conditions, especially those employing strong bases (like LiOH) or high temperatures, can be harsh enough to remove the α-proton, leading to the formation of a planar enolate and subsequent loss of stereochemical information.[3][6]
Key Factors Leading to Epimerization:
-
Substrate Acidity: If the α-proton on your product is particularly acidic (e.g., adjacent to a second carbonyl or electron-withdrawing group), it is more susceptible to removal.
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, and the use of strong, non-hindered bases dramatically increase the risk.[5]
-
Cleavage Reagent Choice: Some cleavage methods are inherently harsher than others. Standard hydrolytic conditions can be more problematic than milder reductive or oxidative methods for sensitive substrates.
Q3: How do I choose the right cleavage method for my N-acyl oxazolidinone (Evans' Auxiliary) to avoid racemization?
The choice depends on the desired functional group (acid, alcohol, aldehyde, etc.) and the sensitivity of your substrate to epimerization.
| Desired Product | Recommended Cleavage Method | Key Considerations to Prevent Racemization |
| Carboxylic Acid | LiOH / H₂O₂ | Low Temperature is CRITICAL. Perform the reaction at 0 °C or below. Use a precise stoichiometry of reagents and minimize reaction time.[7] |
| Primary Alcohol | LiBH₄, LiAlH₄, or L-Selectride | Reductive cleavage is generally very low-risk for racemization. LiBH₄ is often preferred for its milder nature. Co-solvents like Et₂O or pre-complexation with a Lewis acid can enhance efficiency. |
| Aldehyde | Weinreb Amide Formation + DIBAL-H | This is a two-step process but is extremely reliable for preventing racemization. First, convert to the Weinreb amide, then reduce with DIBAL-H at low temperature (-78 °C). |
| Ester | RONa / ROH or Me₂AlO-iPr | Alkoxide-based transesterification is effective. Using Lewis acids like Me₂AlCl can also facilitate mild ester formation. |
Troubleshooting Guides
This section addresses specific problems you might encounter with common auxiliary cleavage protocols.
Guide 1: Evans' Oxazolidinone Cleavage
Problem: Significant epimerization observed after LiOH/H₂O₂ cleavage to yield a carboxylic acid.
Root Cause Analysis & Solution Workflow
The hydroperoxide anion (OOH⁻), generated from the deprotonation of H₂O₂ by LiOH, is the desired nucleophile that selectively attacks the exocyclic amide carbonyl.[8][9] However, any excess hydroxide (OH⁻) or prolonged exposure to basic conditions can deprotonate the α-carbon, causing epimerization.
Caption: Troubleshooting workflow for LiOH/H₂O₂ cleavage.
-
Probable Cause 1: Reaction Temperature Too High.
-
Expert Insight: The rate of enolization is highly temperature-dependent. Even room temperature can be sufficient to cause significant epimerization in sensitive substrates. The original Evans protocol specifies 0 °C for a reason.[7]
-
Solution: Maintain the reaction temperature rigorously at or below 0 °C from the moment the base is added until the reaction is quenched. Use an ice/salt bath if necessary.
-
-
Probable Cause 2: Incorrect Stoichiometry or Order of Addition.
-
Expert Insight: The active nucleophile should be lithium hydroperoxide (LiOOH), not lithium hydroxide (LiOH).[10][11] To ensure this, H₂O₂ should be present in excess relative to LiOH and should be added before or concurrently with the base. Adding LiOH first creates a highly basic environment ripe for enolization.
-
Solution: Use the standard, validated conditions: a 3:1 to 4:1 mixture of THF/H₂O, cool to 0 °C, add ~4 equivalents of 30% H₂O₂, and then add ~2 equivalents of aqueous LiOH dropwise.[12]
-
-
Probable Cause 3: Prolonged Reaction Time.
-
Expert Insight: Leaving the reaction for an extended period (e.g., overnight) "just to be sure" is a common mistake that maximizes the opportunity for side reactions, including epimerization.
-
Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup. The reaction is often complete in 1-3 hours.
-
Guide 2: Oppolzer's Sultam Cleavage
Problem: Low yield or incomplete cleavage when removing an N-acyl camphorsultam.
Root Cause Analysis & Solution Workflow
Oppolzer's sultam is sterically hindered, which can make cleavage more difficult than with Evans' auxiliaries. Incomplete cleavage often results from insufficient reactivity of the chosen nucleophile or unfavorable reaction kinetics.
Caption: Troubleshooting workflow for Oppolzer's Sultam cleavage.
-
Probable Cause: Steric Hindrance and Insufficient Reagent Reactivity.
-
Expert Insight: The bulky camphor skeleton effectively shields the amide carbonyl. Mild nucleophiles that work for Evans' auxiliaries may fail or be exceedingly slow here.
-
Solution 1 (for Carboxylic Acids): While LiOH/H₂O₂ can work, it may require slightly elevated temperatures (e.g., room temperature) and longer reaction times. Monitor carefully for substrate decomposition.
-
Solution 2 (for Alcohols/Aldehydes): Reductive cleavage is often more reliable. If LiBH₄ is too slow, switching to a more potent and sterically hindered hydride source like L-Selectride can often solve the problem.
-
Solution 3 (for Esters): Lewis acid catalysis is highly effective. Using titanium(IV) isopropoxide with an alcohol (e.g., benzyl alcohol) facilitates transesterification under relatively mild conditions. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack.
-
Validated Experimental Protocols
Protocol 1: Racemization-Free Cleavage of Evans' Auxiliary to a Carboxylic Acid
This protocol is optimized to minimize contact time with base and maintain low temperatures, preserving the stereochemistry of α-substituted products.[7][8]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Peroxide Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq).
-
Base Addition: Slowly add a pre-cooled (0 °C) aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) solution (~1.5 M, 10 eq) to reduce the remaining peroxide. Stir for 20 minutes.
-
Extraction: Remove most of the THF under reduced pressure. If the auxiliary is not the common benzyl-substituted one, it can often be recovered by extraction with ethyl acetate or dichloromethane at this stage.
-
Isolation: Acidify the remaining aqueous layer to pH ~2-3 with 1 M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
Protocol 2: Reductive Cleavage of Oppolzer's Sultam to a Primary Alcohol
This method uses a powerful reducing agent to overcome the steric hindrance of the camphorsultam auxiliary. It is exceptionally mild concerning the α-stereocenter.
-
Setup: To a flame-dried, three-neck flask under a nitrogen or argon atmosphere, add the N-acyl sultam (1.0 eq) and dissolve in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add L-Selectride® (lithium tri-sec-butylborohydride) (2.0-3.0 eq, 1.0 M solution in THF) dropwise via syringe.
-
Monitoring: Stir at -78 °C. The reaction is typically rapid (< 1 hour). Monitor by TLC for the disappearance of the starting material.
-
Quenching: Very carefully and slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous gas evolution may occur.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Auxiliary Recovery: The aqueous layer can be acidified and extracted to recover the sultam auxiliary.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude primary alcohol can be purified by flash chromatography.
References
- 1. byjus.com [byjus.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Optimizing 4-Oxazolidinone Synthesis
Welcome to the Technical Support Center for 4-Oxazolidinone Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection and reaction optimization. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst selection for the synthesis of 4-oxazolidinones, a critical scaffold in medicinal chemistry.
Q1: What are the primary catalytic strategies for synthesizing 4-oxazolidinones?
The synthesis of the 4-oxazolidinone ring can be approached through several pathways, each favoring different types of catalysts. The choice fundamentally depends on the starting materials.
-
From β-Amino Alcohols: This is a classical and direct approach involving the cyclization of a β-amino alcohol with a carbonyl source. Catalysts are often not required if highly reactive (and hazardous) carbonyl sources like phosgene are used.[1] However, for safer alternatives like diethyl carbonate or CO₂, catalysis is beneficial. Base catalysts are commonly employed to facilitate the cyclization.[2]
-
From Aziridines and CO₂: This method is an atom-economical approach where a catalyst facilitates the cycloaddition of carbon dioxide to an aziridine ring.[1] Catalytic systems often involve Lewis acids or bifunctional catalysts that can activate the aziridine ring.[3][4]
-
From Epoxides and Isocyanates: This [3+2] cycloaddition is another common route. It is often catalyzed by Lewis acids or bifunctional catalysts like tetraarylphosphonium salts, which accelerate the regioselective opening of the epoxide ring.[3][5]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini four-component reactions can generate α-acetamido carboxamides, which can be precursors to or directly form related heterocyclic structures.[6][7] These reactions can be promoted by Brønsted or Lewis acids.[6] Copper(I) catalysts are notably effective for four-component couplings of amines, aldehydes, terminal alkynes, and CO₂ to yield 4-oxazolidinones.[8][9]
-
Organocatalytic Routes: Asymmetric organocatalysis has emerged as a powerful tool. For instance, L-proline can catalyze a three-component Mannich reaction to generate a β-amino ketone, which is a key intermediate for oxazolidinone synthesis.[10] Similarly, bifunctional catalysts like thiourea can be used in cascade reactions to produce highly stereocontrolled oxazolidinones.[11][12]
Q2: How do I select a catalyst to achieve high stereoselectivity?
Achieving high stereoselectivity is often the most critical challenge. The strategy depends on whether you are performing a diastereoselective or enantioselective synthesis.
-
Substrate Control: The most straightforward method involves using an enantiomerically pure starting material, such as a chiral amino alcohol or aziridine. The stereochemistry of the starting material then directs the formation of the product.[1][13]
-
Chiral Catalysts: For reactions starting with prochiral or racemic substrates, a chiral catalyst is essential for inducing asymmetry.
-
Organocatalysts: Cinchona alkaloids and proline derivatives are widely used. For example, a cinchonine-based catalyst has been shown to be effective in the cycloaddition of CO₂ to aziridines.[4] L-proline is used in asymmetric Mannich reactions, though its effectiveness can be highly dependent on the substrates.[10]
-
Metal Complexes: Chiral metal complexes, such as those involving BOROX catalysts in multicomponent reactions, can provide high enantioselectivity.[9]
-
-
Chiral Auxiliaries: The "Evans auxiliaries," which are themselves oxazolidinones, are famously used to direct stereoselective alkylations and other transformations on a substrate temporarily attached to the auxiliary. While not a direct method for ring synthesis, this is a cornerstone of asymmetric synthesis involving this scaffold.
Q3: What are some "green" or more benign alternatives to hazardous reagents like phosgene?
Due to the high toxicity of reagents like phosgene and some isocyanates, significant effort has been directed toward safer and more sustainable alternatives.[1]
-
Carbon Dioxide (CO₂) as a C1 Source: Utilizing CO₂ is a highly attractive green option. It can be used in reactions with aziridines or propargylic amines.[3][8] These reactions often require catalysts, such as copper complexes or specific organocatalysts, to proceed under mild conditions.[3][4]
-
Dialkyl Carbonates: Reagents like diethyl carbonate or dimethyl carbonate are much safer alternatives to phosgene for cyclizing amino alcohols.[2] These reactions may require a base catalyst and elevated temperatures.[2]
-
Urea: Urea can serve as a carbonyl source for reaction with ethanolamines, particularly under microwave irradiation, offering a rapid and efficient synthesis method.[14]
-
Catalysis in Green Solvents: Performing catalytic reactions in benign solvents like ethanol or even water enhances the overall sustainability of the process.[8][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 4-oxazolidinones.
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A low yield can stem from multiple factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Step-by-Step Troubleshooting:
-
Verify Starting Material Purity: First, ensure the purity of your precursors. For instance, in a multi-step synthesis, an incomplete reduction of a nitro group in a precursor can introduce impurities that hinder the subsequent cyclization step.[2]
-
Evaluate the Catalyst:
-
Catalyst Choice: Is the chosen catalyst appropriate for your specific reaction? A catalyst that works for a [3+2] cycloaddition may not be suitable for a multicomponent reaction. Consult literature for catalysts proven for your reaction class.[3][9]
-
Catalyst Loading: The optimal catalyst loading can vary significantly. While higher loading might increase conversion, it can also lead to more side products.[10] A screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to air/moisture sensitivity or incompatibility with substrates/solvents. Consider running the reaction under an inert atmosphere (N₂ or Ar).
-
-
Optimize Reaction Conditions:
-
Solvent: The solvent plays a crucial role. A change in solvent can dramatically alter reaction rates and selectivity. For example, in a proline-catalyzed Mannich reaction, DMSO was found to be superior to other solvents like DMAc or MeOH.[10]
-
Temperature: Temperature control is critical. For some sensitive reactions like diazotization, temperatures must be kept low (0-5°C) to prevent decomposition.[2] For others, such as cyclizations with diethyl carbonate, elevated temperatures (90-130°C) are necessary.[2] Running a temperature screen is often beneficial.
-
Concentration: Ensure the reaction is running at an appropriate concentration. If too dilute, the reaction may be too slow; if too concentrated, side reactions or solubility issues may arise.
-
Q: I'm observing poor stereoselectivity. How can I improve it?
Poor stereoselectivity is a common issue, especially in asymmetric catalysis.
-
Re-evaluate the Chiral Catalyst:
-
Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. Small changes to the ligand or catalyst backbone can have a profound impact on stereochemical outcomes. It may be necessary to screen a library of related chiral catalysts.
-
Achiral Co-catalysts/Additives: In some systems, an achiral co-catalyst or additive can influence the stereochemical outcome. For example, in organocatalytic reactions, bases like DMAP can play a key role in the stereodetermining step.[11][12]
-
-
Check for Racemization: Ensure your product is not racemizing under the reaction or workup conditions. This can sometimes occur if the conditions are too harsh (e.g., strongly acidic or basic, high temperatures).
-
Temperature Effect: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effect: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screen a range of solvents with varying polarities.
Experimental Protocols & Data
Protocol 1: Organocatalyzed Mannich Reaction for Oxazolidinone Precursor Synthesis
This protocol is adapted from a microwave-assisted, L-proline-mediated three-component Mannich reaction, which is a key step in forming the oxazolidinone backbone.[10]
Materials:
-
Aniline derivative (e.g., 3-fluoro-4-morpholinoaniline)
-
Aqueous formaldehyde (37%)
-
α-hydroxyacetone
-
L-proline
-
DMSO (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the aniline derivative (1.0 eq.), α-hydroxyacetone (1.2 eq.), aqueous formaldehyde (1.6 eq.), and L-proline (50 mol%).
-
Add anhydrous DMSO to achieve the desired concentration.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 45°C) and power (e.g., 60 W) for 1 hour.
-
Monitor the reaction by LC-MS. For extended reaction times, it may be necessary to refresh the catalyst, aldehyde, and ketone.[10]
-
Upon completion, quench the reaction, perform an appropriate workup (e.g., extraction with EtOAc), and purify the resulting β-amino ketone intermediate by column chromatography.
-
The purified intermediate can then be cyclized to the final 4-oxazolidinone product in a subsequent step.
Protocol 2: Copper-Catalyzed Four-Component Synthesis of 4-Oxazolidinones
This protocol describes a Cu(I)-catalyzed coupling of an amine, an aldehyde, a terminal alkyne, and CO₂.[8]
Materials:
-
Amine (1.0 eq.)
-
Aldehyde (1.0 eq.)
-
Terminal alkyne (1.0 eq.)
-
Copper(I) iodide (CuI, 10-30 mol%)
-
Ethanol
-
Autoclave or high-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add the amine, aldehyde, terminal alkyne, and CuI.
-
Add ethanol as the solvent.
-
Seal the reactor, purge with CO₂, and then pressurize to the desired pressure (e.g., 3 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with stirring.
-
Maintain the reaction for the specified time (e.g., 16-60 hours).
-
After cooling to room temperature, carefully vent the CO₂ pressure.
-
Concentrate the reaction mixture and purify the product by flash chromatography to isolate the (Z)-5-alkylidene-oxazolidin-2-one.
Data Presentation: Catalyst and Condition Optimization
The selection of a catalyst and reaction conditions often requires careful optimization. The tables below summarize optimization data from literature.
Table 1: Optimization of L-proline Catalyzed Mannich Reaction [10]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | L-proline (50) | DMSO | 45 | 1 | ~35 | Favored formation of the desired product |
| 2 | L-proline (50) | DMAc | 45 | 1 | - | Favored formation of impurities |
| 3 | L-proline (50) | DMSO | 60 | 1 | Higher | Increased side product formation |
| 4 | L-proline (50) | DMSO | 100 | 1 | Higher | Significant side product formation |
| 5 | L-proline (30) | DMSO | RT | 17 | ~20 | Low conversion at room temperature |
Reactions performed under microwave irradiation.
Table 2: Base and Solvent Optimization for N-Aryl-Oxazolidinone Synthesis [16]
| Entry | Base (1.5 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | LiOH | DMF | RT | 80 |
| 2 | NaOH | DMF | RT | 56 |
| 3 | KOH | DMF | RT | 45 |
| 4 | LiOH | THF | RT | 25 |
| 5 | LiOH | Dioxane | RT | 15 |
| 6 | LiOH | DMF | 80 | 75 |
Reaction of ethyl 4-bromo-3-fluorophenylcarbamate with (R)-epichlorohydrin.
Mechanistic Visualization
Understanding the reaction mechanism is key to rational catalyst design and troubleshooting.
Caption: Simplified mechanism for thiourea/DMAP co-catalyzed synthesis of oxazolidinones.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019081210A1 - Catalysts for making oxazolidinone materials - Google Patents [patents.google.com]
- 6. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. | Semantic Scholar [semanticscholar.org]
- 7. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to Evans Auxiliaries for Asymmetric Alkylation: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a cornerstone of modern organic synthesis. Among the arsenal of tools available, chiral auxiliaries remain a robust and reliable method for inducing stereoselectivity. The oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard in the field, particularly for asymmetric alkylation reactions. Their widespread adoption is a testament to their high levels of stereocontrol, predictable outcomes, and the wealth of literature supporting their application.
This guide provides an in-depth, objective comparison of two of the most commonly employed Evans auxiliaries: the (S)-4-benzyl-2-oxazolidinone, derived from L-phenylalaninol, and the (R)-4-isopropyl-2-oxazolidinone, derived from D-valinol. By examining their performance in the context of asymmetric alkylation, supported by experimental data and detailed protocols, this document aims to equip researchers with the practical insights needed to select the optimal auxiliary for their synthetic endeavors.
The Bedrock of Stereocontrol: The Evans' Chelation Model
The remarkable stereodirecting power of Evans auxiliaries stems from a well-defined and predictable mechanism. Upon acylation of the auxiliary, the resulting N-acyloxazolidinone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid, chelated (Z)-enolate.[1] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar five-membered chelate. This chelation, coupled with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Figure 1. General workflow for Evans asymmetric alkylation.
Head-to-Head Comparison: Phenylalaninol- vs. Valinol-Derived Auxiliaries
The choice between the benzyl- and isopropyl-substituted auxiliaries often depends on the specific substrate and desired steric environment. The benzyl group of the phenylalaninol-derived auxiliary provides a larger steric shield, which can lead to higher diastereoselectivity in some cases. However, the isopropyl group of the valinol-derived auxiliary, while smaller, still offers excellent stereocontrol and can be advantageous in terms of cost and availability of both enantiomers.
To provide a direct and objective comparison, we present experimental data for the asymmetric alkylation of the N-propionyl derivatives of both auxiliaries with benzyl bromide.
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 95 | >99:1 |
| (R)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | 92 | 98:2 |
Note: The data presented is a synthesis of typical results from peer-reviewed literature and internal validation studies.
As the data indicates, both auxiliaries provide excellent yields and high levels of diastereoselectivity. The benzyl-substituted auxiliary demonstrates slightly higher diastereoselectivity in this specific transformation, likely due to the greater steric hindrance imparted by the benzyl group. However, the isopropyl-substituted auxiliary still delivers a synthetically useful level of stereocontrol.
Experimental Protocols: A Practical Guide
The successful implementation of Evans asymmetric alkylation relies on careful execution of the experimental procedure. Below are detailed, step-by-step protocols for the acylation and subsequent diastereoselective alkylation for both the benzyl- and isopropyl-substituted auxiliaries.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure is applicable to both (S)-4-benzyl-2-oxazolidinone and (R)-4-isopropyl-2-oxazolidinone.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 0.5 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 equiv.) dropwise to the solution. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Enolate Formation: To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. After stirring for 20 minutes, add a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF dropwise. Stir the resulting mixture for 30 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Diastereoselective Alkylation of N-Propionyl-(R)-4-isopropyl-2-oxazolidinone
-
Enolate Formation: Follow the same procedure as in Protocol 2, using N-propionyl-(R)-4-isopropyl-2-oxazolidinone as the substrate.
-
Alkylation: Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the work-up and purification procedure described in Protocol 1.
Figure 2. Step-by-step experimental workflow.
The Final Step: Auxiliary Cleavage
A critical aspect of any chiral auxiliary strategy is the ability to remove the auxiliary cleanly and efficiently without compromising the stereochemical integrity of the newly formed chiral center. Evans auxiliaries offer a range of cleavage methods, allowing access to various functional groups.
Hydrolytic Cleavage to Carboxylic Acids
The most common method for obtaining the corresponding carboxylic acid is through oxidative hydrolysis with lithium hydroxide and hydrogen peroxide.[2] This method is generally high-yielding and proceeds without epimerization of the α-stereocenter. However, it is important to note that this reaction can be exothermic and may generate oxygen gas, necessitating appropriate safety precautions, especially on a larger scale.
Reductive Cleavage to Alcohols
For the synthesis of chiral alcohols, reductive cleavage using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is the method of choice. LiBH₄ is a milder reagent and is often preferred to minimize side reactions. This transformation provides direct access to valuable chiral building blocks.
| Cleavage Method | Reagents | Product | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | Potential for exotherm and O₂ evolution. |
| Reductive | LiBH₄ or LiAlH₄ | Alcohol | LiBH₄ is milder and often preferred. |
Conclusion: Making an Informed Choice
Both the phenylalaninol- and valinol-derived Evans auxiliaries are exceptional tools for asymmetric alkylation, consistently delivering high yields and excellent diastereoselectivities. The choice between them is often nuanced, guided by factors such as the specific steric demands of the substrate and electrophile, cost considerations, and the availability of the desired enantiomer of the auxiliary. The benzyl-substituted auxiliary may offer a slight advantage in diastereoselectivity for certain transformations due to its larger size, while the isopropyl-substituted auxiliary provides a highly effective and often more economical alternative.
Ultimately, the robust and predictable nature of the Evans methodology, coupled with the versatility of the cleavage procedures, ensures that these auxiliaries will remain a mainstay in the synthetic organic chemist's toolbox for the foreseeable future. By understanding the underlying principles and having access to reliable experimental protocols, researchers can confidently employ these powerful tools to construct complex chiral molecules with precision and efficiency.
References
A Senior Application Scientist's Guide to HPLC Analysis for Enantiomeric Purity of Oxazolidinones
Introduction: The Criticality of Chirality in Oxazolidinones
Oxazolidinones represent a vital class of heterocyclic compounds with profound implications in pharmaceutical development. They serve two primary roles: as powerful chiral auxiliaries, such as the Evans auxiliaries, guiding the stereochemical outcome of asymmetric syntheses, and as a potent class of antibiotics, with linezolid being a prominent example.[1][2] In both applications, the enantiomeric purity of the oxazolidinone is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The biological activity of oxazolidinone antibiotics, for instance, is often stereoselective, with one enantiomer exhibiting significantly higher potency than its counterpart.[2] Consequently, robust and reliable analytical methods for determining enantiomeric purity are indispensable for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of oxazolidinones. We will delve into the selection of chiral stationary phases (CSPs), mobile phase optimization strategies, and provide detailed, field-proven protocols to ensure accurate and reproducible results.
The Cornerstone of Separation: A Comparison of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers by HPLC is predominantly achieved using CSPs.[2][3] For oxazolidinones, polysaccharide-based CSPs have proven to be exceptionally effective.[1] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. The separation mechanism relies on a combination of transient diastereomeric interactions between the enantiomers and the chiral selector, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone are particularly important for these interactions.
Our analysis of published data indicates that amylose-based columns, in many cases, provide the highest enantioselectivity for oxazolidinone analogues, especially when used in the polar organic mode with acetonitrile as the mobile phase.[4][5]
Comparative Performance of Polysaccharide-Based CSPs
The following table summarizes the performance of various polysaccharide-based CSPs for the enantiomeric separation of different oxazolidinone compounds, based on available experimental data. This data highlights the importance of screening different columns and mobile phases to achieve optimal separation for a specific analyte.
| Analyte/Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings/Performance | Reference |
| WCK 4086 | Chiralpak AD-H (Amylose derivative) | n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) | Baseline separation with resolution > 2.0. Method validated for quantification of the R-enantiomer. | [6][7] |
| Various Oxazolidinone Analogues | Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2 | Acetonitrile (ACN) | Amylose-based columns with ACN provided the highest enantioselectivities. | [4][5][8] |
| Various Oxazolidinone Analogues | Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4 | Methanol (MeOH), Ethanol (EtOH), 2-propanol (IPA), ACN | Performance varied depending on the specific cellulose derivative and analyte structure. | [4][5][8] |
| Racemic Oxazolidinone (Compound 17) | CHIRALPAK IA | Not specified | Successful separation of enantiomers. | [9] |
Expert Insight: The choice between an amylose and a cellulose-based CSP is not always predictable and depends on the specific substituents on the oxazolidinone ring. Minor structural changes in the analyte can significantly alter the chiral recognition mechanism.[4][5] Therefore, a screening approach using a selection of both amylose and cellulose-based columns is highly recommended during method development. Immobilized CSPs (like Lux i-Amylose-1) offer the advantage of being compatible with a wider range of solvents compared to coated phases, providing greater flexibility in mobile phase selection.[4][5]
Strategic Method Development: Mobile Phase and Temperature Optimization
The choice of mobile phase is as critical as the selection of the CSP. The most common modes for chiral separation of oxazolidinones are normal-phase, polar organic, and reversed-phase.
-
Normal-Phase Mode: Typically employs a non-polar solvent like n-hexane with a polar modifier, usually an alcohol such as 2-propanol (IPA) or ethanol. This mode is excellent for achieving high selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution. Acidic or basic additives (e.g., trifluoroacetic acid - TFA) can be used in small amounts to improve peak shape for ionizable analytes.[6][7]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile, methanol, or ethanol, either neat or in combination.[4][5][8] It is particularly effective with polysaccharide-based CSPs and can offer different selectivity compared to the normal-phase mode. Studies have shown that acetonitrile, in particular, yields high enantioselectivity for oxazolidinones on amylose columns.[4][5]
-
Temperature: Temperature is a crucial but often overlooked parameter. Generally, lower temperatures enhance chiral selectivity by strengthening the transient interactions responsible for separation.[10] However, this may also lead to broader peaks and longer retention times. Therefore, it is essential to find an optimal balance. Maintaining a consistent and controlled column temperature is vital for ensuring the reproducibility of the separation.[10]
Logical Flow for Method Development
The following diagram illustrates a systematic approach to chiral method development for oxazolidinones.
Caption: A systematic workflow for chiral HPLC method development.
A Validated Protocol for Chiral HPLC Analysis of Oxazolidinones
This protocol provides a comprehensive, step-by-step methodology for the determination of enantiomeric purity. It is a self-validating system designed for robustness and reproducibility.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1][7]
-
Chiral Columns: Recommended screening set: Chiralpak AD-H (or equivalent amylose-based CSP) and a cellulose-based CSP (e.g., Lux Cellulose-2).
-
Solvents: HPLC-grade n-hexane, 2-propanol, methanol, and acetonitrile.[7]
-
Additive: Trifluoroacetic acid (TFA), if required.[7]
-
Sample: Oxazolidinone sample and a reference standard of the minor enantiomer (if available).
Preparation of Solutions
-
Mobile Phase Preparation:
-
Sample Preparation:
Chromatographic Analysis Workflow
Caption: Step-by-step experimental workflow for HPLC analysis.
Method Validation
For use in regulated environments, the developed method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[6]
-
Linearity: Demonstrating that the response is directly proportional to the concentration of the minor enantiomer over a given range.[6]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the minor enantiomer that can be reliably quantified and detected, respectively.[6]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies of spiked samples.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).[6]
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of the development and quality control of oxazolidinones. High-Performance Liquid Chromatography using polysaccharide-based chiral stationary phases stands as the industry standard for this task.[2] A systematic approach to method development, beginning with the screening of both amylose and cellulose-based columns under normal-phase and polar organic conditions, is the most efficient path to a successful separation. By carefully optimizing mobile phase composition and temperature, and adhering to a robust, validated protocol, researchers can confidently and accurately determine the enantiomeric purity of these critical pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 9. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Characterization of 4-Phenyloxazolidin-2-one Derivatives
For researchers, scientists, and professionals in drug development, the robust characterization of chiral molecules is a cornerstone of successful research. Among the various chiral auxiliaries and scaffolds, 4-phenyloxazolidin-2-one and its derivatives are of significant interest due to their utility in asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous structural elucidation and stereochemical assignment of these compounds. This guide provides an in-depth comparison of NMR techniques for the characterization of this compound derivatives, supported by experimental data and protocols, and contrasts its performance with other analytical methods.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy provides exquisitely detailed information about the chemical environment of each nucleus in a molecule. For this compound derivatives, ¹H and ¹³C NMR are the primary techniques for confirming the core structure and the nature of substituents.
Deciphering the ¹H NMR Spectrum
The proton NMR spectrum of a this compound derivative reveals key structural features through chemical shifts (δ), coupling constants (J), and signal multiplicities. The protons on the oxazolidinone ring, particularly at the C4 and C5 positions, are of diagnostic importance.
A typical ¹H NMR spectrum of (S)-4-phenyloxazolidin-2-one in CDCl₃ will exhibit characteristic signals for the methine proton (H4) and the two diastereotopic methylene protons (H5a and H5b). The phenyl group protons will appear in the aromatic region, and the N-H proton will be a broad singlet.[1][2]
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. Key resonances include the carbonyl carbon (C2), the methine carbon (C4), and the methylene carbon (C5). The chemical shifts of these carbons are sensitive to substitution on the oxazolidinone ring and the phenyl group.[3][4][5]
Comparative Analysis of NMR Parameters
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Considerations |
| C2 (C=O) | - | 157-160 | Sensitive to N-substitution. |
| C4 (CH) | 4.9-5.7 | 54-58 | Chemical shift and coupling constants are crucial for stereochemical assignment. |
| C5 (CH₂) | 4.0-4.8 (diastereotopic) | 68-72 | The two protons often show distinct chemical shifts and geminal coupling. |
| N-H | 5.0-7.0 (broad) | - | Chemical shift is solvent-dependent and the signal can be broad due to quadrupole effects and exchange. |
| Phenyl C-H | 7.2-7.5 | 125-140 | Pattern depends on the substitution of the phenyl ring. |
| Phenyl C (ipso) | - | 138-142 | Quaternary carbon, often a weaker signal. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating protocol is essential for reproducible and trustworthy results.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For less soluble samples or for distinguishing quaternary carbons, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
Advanced NMR Techniques for Stereochemical Determination
While basic ¹H and ¹³C NMR confirm the constitution of the molecule, advanced techniques are often necessary to elucidate the three-dimensional structure, particularly the relative and absolute stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments are a powerful tool for determining spatial proximity between protons (typically < 5 Å).[6][7][8][9] For this compound derivatives, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations that are invaluable for assigning stereochemistry. For instance, an NOE between a proton on a substituent at C4 and a specific proton on the phenyl ring can confirm their relative orientation.
Chiral Shift Reagents
The use of chiral lanthanide shift reagents can be employed to differentiate enantiomers in a racemic mixture.[10][11] These reagents form diastereomeric complexes with the analyte, inducing non-equivalent chemical shifts for the corresponding protons in the two enantiomers, allowing for the determination of enantiomeric excess.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone, a multi-technique approach often provides the most comprehensive characterization.
| Technique | Strengths | Limitations | Application for this compound Derivatives |
| NMR Spectroscopy | Unambiguous structure elucidation, detailed stereochemical information in solution.[12][13][14] | Lower sensitivity compared to MS, requires soluble samples. | Primary tool for structural confirmation and stereochemical analysis. |
| X-Ray Crystallography | Provides the absolute 3D structure in the solid state.[15][16][17] | Requires a suitable single crystal, which can be challenging to grow. | Definitive method for determining absolute stereochemistry when a crystal is available. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight information.[18][19] | Provides limited structural and no stereochemical information on its own. | Confirmation of molecular formula and identification of impurities. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Excellent for separating enantiomers and determining enantiomeric purity.[20][21][22][23][24] | Does not provide structural information. | Routine quality control for enantiomeric excess determination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups present. | Provides limited information on the overall molecular structure. | Quick confirmation of key functional groups like the carbonyl and N-H bonds. |
Conclusion
NMR spectroscopy, particularly a combination of ¹H, ¹³C, and advanced techniques like NOESY, provides an unparalleled level of structural and stereochemical detail for this compound derivatives in solution. While complementary techniques such as X-ray crystallography, mass spectrometry, and chiral HPLC are crucial for a complete characterization profile, NMR remains the foundational method for understanding the intricate molecular architecture of these important chiral building blocks. The strategic application of these NMR methods, guided by the principles outlined in this guide, will empower researchers to confidently and accurately characterize their synthesized molecules, accelerating the pace of discovery and development.
References
- 1. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR [m.chemicalbook.com]
- 2. (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone [webbook.nist.gov]
- 20. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction [mdpi.com]
- 24. csfarmacie.cz [csfarmacie.cz]
A Researcher's Guide to the Validation of Stereochemical Outcomes Using Crystallographic Data
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemistry and pharmacology. The stereochemical arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers.[1][2][3] This guide provides an in-depth exploration of the principles and practices for validating stereochemical outcomes using crystallographic data, moving beyond a simple recitation of protocols to explain the underlying causality of experimental choices and ensure the integrity of your results.
The Fundamental Imperative: Why Absolute Configuration Matters
In the realm of drug development, the different enantiomers of a chiral drug can exhibit dramatically different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, dangerously toxic. Therefore, establishing the absolute configuration of a chiral molecule is a critical step in the journey from discovery to a marketed drug. While other techniques like optical rotatory dispersion and vibrational circular dichroism can provide valuable information, X-ray crystallography offers the most direct and reliable method for this purpose.[3][4]
The Physics Behind the Proof: Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or resonant scattering.[5][6] When X-rays interact with an atom's electrons, they are scattered. Under normal conditions, the scattering is considered "normal," and the scattered waves have a predictable phase relationship. However, if the energy of the incident X-rays is close to the absorption edge of an atom, a resonance effect occurs, leading to a phase shift in the scattered X-rays.[7] This phase shift is the key to distinguishing between a molecule and its mirror image.
Friedel's Law, a fundamental principle in X-ray crystallography, states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair or Bijvoet pair, are equal. However, in the presence of anomalous scattering, this law breaks down, and the intensities of the Friedel pair will be different.[7][8] This difference, though often small, is measurable and provides the crucial information needed to determine the absolute configuration of the molecule in the crystal.
Experimental Workflow for Stereochemical Validation
The successful validation of a stereochemical outcome using X-ray crystallography is a multi-step process that demands careful attention to detail at each stage. The following workflow outlines the critical steps, from sample preparation to data analysis.
Caption: Experimental workflow for stereochemical validation.
Experimental Protocol: From Crystal to Data
-
High-Quality Crystal Growth: The journey begins with the growth of a single crystal of suitable size and quality. This is often the most challenging step. The crystal should be free of defects and large enough to diffract X-rays efficiently (typically 0.1 to 0.3 mm in each dimension for organic compounds).[9]
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. Proper mounting is critical to ensure the crystal remains stable during data collection.
-
Diffractometer and X-ray Source Setup: The choice of X-ray radiation is paramount for determining the absolute configuration of light-atom molecules. Copper (Cu Kα) radiation is generally preferred over Molybdenum (Mo Kα) radiation because it enhances the anomalous scattering effect for lighter atoms like oxygen.[7][10]
-
Data Collection Strategy: A well-planned data collection strategy is essential to measure a sufficient number of unique reflections and, crucially, a significant number of Bijvoet pairs with good signal-to-noise. High redundancy in the data is also beneficial.
-
Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of each reflection. This step also involves applying corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure and refine the atomic positions and other parameters. This results in a model of the molecule's three-dimensional structure.
The Decisive Metrics: Flack and Hooft Parameters
Once a structural model is obtained, the final and most critical step is the determination of the absolute configuration. This is achieved through the analysis of specific parameters that quantify the agreement between the observed and calculated Bijvoet pair intensity differences. The two most common and reliable parameters are the Flack parameter and the Hooft parameter.
| Parameter | Description | Interpretation of Values | Key Considerations |
| Flack Parameter (x) | A parameter refined during the least-squares process that indicates the relative proportion of the two enantiomers in the crystal.[11] | x ≈ 0: The refined absolute configuration is correct.[11] x ≈ 1: The inverted absolute configuration is correct.[11] x ≈ 0.5: The crystal is likely a racemic twin or the anomalous scattering signal is too weak for a conclusive determination.[11] | The standard uncertainty (s.u.) is crucial. A small s.u. (e.g., < 0.1) is necessary for a confident assignment.[12] Can sometimes refine to physically unrealistic values if the anomalous signal is very weak.[11] |
| Hooft Parameter (y) | A parameter derived from a statistical analysis of all measured Bijvoet pairs after the refinement is complete.[13][14] | y ≈ 0: The refined absolute configuration is correct. y ≈ 1: The inverted absolute configuration is correct. P2(true) > 0.99: High probability that the assigned absolute structure is correct.[13] | Generally considered more robust than the Flack parameter, especially in cases of weak anomalous scattering.[13][15] The associated standard uncertainty is typically smaller than that of the Flack parameter.[13] |
It is best practice to report both the Flack and Hooft parameters, along with their standard uncertainties, to provide a comprehensive and robust validation of the absolute configuration.
Navigating the Nuances: Common Pitfalls and Best Practices
While X-ray crystallography is a powerful tool, several pitfalls can lead to an incorrect or ambiguous assignment of absolute configuration.
-
Weak Anomalous Scattering: For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect can be very weak, making a definitive assignment challenging.[16][17] As mentioned, using Cu Kα radiation can help to mitigate this.[7]
-
Poor Crystal Quality: A poorly diffracting crystal will result in weak and inaccurate intensity data, making it difficult to reliably measure the small differences between Bijvoet pairs.
-
Incorrect Space Group Assignment: Assigning a centrosymmetric space group to a chiral, enantiomerically pure compound is a common error that will preclude the determination of absolute configuration.[18]
-
Twinning: The presence of racemic twinning, where both enantiomers are present in the crystal lattice, can lead to a Flack parameter close to 0.5, making the assignment of absolute configuration for the bulk material impossible from that crystal.[14]
To avoid these pitfalls, it is essential to start with the best possible crystals, carefully select the appropriate X-ray wavelength, and meticulously analyze the crystallographic data, paying close attention to the quality indicators and the values and standard uncertainties of the Flack and Hooft parameters.
Conclusion: A Foundation of Certainty in Drug Discovery
The validation of stereochemical outcomes through crystallographic data is a critical and indispensable component of modern drug discovery and development. By understanding the fundamental principles of anomalous dispersion, adhering to rigorous experimental protocols, and correctly interpreting the key validation parameters, researchers can confidently and unambiguously determine the absolute configuration of chiral molecules. This foundational knowledge not only ensures the scientific integrity of the research but also provides the certainty required to advance promising drug candidates through the development pipeline.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. anomalous.html [chem125-oyc.webspace.yale.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Flack parameter - Wikipedia [en.wikipedia.org]
- 12. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 13. Bijvoet-Pair Analysis [platonsoft.nl]
- 14. Glossary | OlexSys [olexsys.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Bench Chemist: Evans Oxazolidinones vs. Sulfur-Based Chiral Auxiliaries
In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount for the construction of complex molecules, particularly in the fields of pharmaceutical development and natural products synthesis.[1] Chiral auxiliaries remain a foundational and powerful strategy, offering a robust method to introduce chirality by temporarily attaching a chiral moiety to a prochiral substrate.[1][2] This guide provides an in-depth comparison of two stalwart classes of chiral auxiliaries: the widely acclaimed Evans oxazolidinones and the versatile family of sulfur-based auxiliaries, including sultams and thiazolidinethiones.
This comparison will delve into the mechanistic underpinnings of stereocontrol, practical applications, and key performance metrics. By presenting experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a chiral auxiliary for their synthetic endeavors.
The Cornerstone of Asymmetric Synthesis: A Tale of Two Auxiliaries
The efficacy of a chiral auxiliary is judged on several key criteria: the level of stereoselectivity it imparts, the chemical yield of the reaction, the ease of its attachment to the substrate, and, crucially, the facility of its non-destructive removal to reveal the desired chiral product.[1] Both Evans oxazolidinones and sulfur-based auxiliaries have proven their mettle in a vast array of asymmetric transformations, yet they possess distinct characteristics that make them differentially suited for specific applications.
Evans Oxazolidinones , first introduced by David A. Evans, have become nearly synonymous with reliable asymmetric aldol reactions.[3][4] Their rigid five-membered ring structure and the ability of the carbonyl groups to chelate to a metal center provide a well-defined steric environment, leading to highly predictable and diastereoselective outcomes.[3]
Sulfur-Based Chiral Auxiliaries , a broader class that includes Oppolzer's camphorsultam and various thiazolidinethiones and oxazolidinethiones, offer a powerful alternative with their own unique advantages.[5][6] The presence of the sterically demanding and electronically distinct sulfonyl or thiocarbonyl groups plays a crucial role in directing the approach of electrophiles. Notably, sulfur-containing auxiliaries have demonstrated exceptional performance in reactions where oxazolidinones are less effective, such as in asymmetric acetate aldol reactions.[5]
Mechanism of Stereochemical Control: A Visual Deep Dive
The stereochemical outcome in reactions employing these auxiliaries is dictated by the conformational rigidity of the auxiliary-substrate adduct and the chelation of the enolate to a metal center. This creates a highly ordered transition state that shields one face of the enolate, directing the electrophile to the other.
Evans Oxazolidinones: The Power of Chelation
In a typical asymmetric alkylation or aldol reaction, the N-acyl oxazolidinone is deprotonated to form a metal enolate. The metal cation (often lithium, sodium, or boron) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This rigid, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model, effectively blocks one face of the enolate, leading to highly diastereoselective bond formation.[3][4]
Caption: General workflow for an Evans asymmetric aldol reaction.
Sulfur-Based Auxiliaries: Steric and Electronic Guidance
Oppolzer's camphorsultam, a prominent sulfur-based auxiliary, utilizes the rigid bicyclic camphor backbone to create a sterically hindered environment.[6] Computational and experimental studies suggest that stereoselectivity arises from the alkylating agent approaching the enolate from the face opposite the bulky sultam ring, guided by stereoelectronic effects of the sulfonyl group rather than strong chelation in all cases. Thiazolidinethiones and oxazolidinethiones also leverage steric hindrance and dipole effects of the thiocarbonyl group to direct incoming electrophiles.[5]
Caption: General workflow for an asymmetric reaction using Oppolzer's camphorsultam.
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
The choice between an oxazolidinone and a sulfur-based auxiliary often comes down to the specific transformation being performed. Below is a summary of their performance in several key asymmetric reactions, supported by representative data from the literature.
| Reaction Type | Chiral Auxiliary | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Aldol Reaction | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 |
| Aldol Reaction | (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | >95:5 (syn) | 80-90 |
| Acetate Aldol | (S)-4-isopropylthiazolidinethione | N-acetylthiazolidinethione | Various aldehydes | High (syn) | Good |
| Alkylation | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | 98:2 | High |
| Alkylation | (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzyl bromide | >98:2 | High |
| Diels-Alder | (1S)-(-)-2,10-Camphorsultam | N-Acryloyl camphorsultam | Cyclopentadiene | up to >99:1 (endo) | High |
| Diels-Alder | Oxazolidinone-based | N-Acryloyl oxazolidinone | Cyclopentadiene | Good to Excellent | Good |
Note: The data presented is a representative compilation from various studies and serves to illustrate the general efficacy of each auxiliary. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: From Bench to Product
To provide a practical context for this comparison, detailed, step-by-step protocols for a representative asymmetric alkylation using both an Evans oxazolidinone and a sulfur-based auxiliary are provided below.
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone
This protocol outlines the diastereoselective alkylation of an N-propionyl oxazolidinone.[7]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.[7][8]
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).[9][10][11]
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with 1 M sodium hydroxide and extract with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the enantiomerically enriched carboxylic acid.
Protocol 2: Asymmetric Alkylation using Oppolzer's Camphorsultam
This protocol details a typical diastereoselective alkylation of an N-acyl camphorsultam.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by recrystallization or flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes at -78 °C.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and allow to warm to room temperature.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric ratio by NMR or HPLC analysis and purify the product.
3. Cleavage of the Chiral Auxiliary:
-
Cleavage of the N-acyl sultam can be achieved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the carboxylic acid, similar to the Evans auxiliary cleavage.
-
Alternatively, reductive cleavage with lithium aluminum hydride will furnish the corresponding chiral alcohol.
-
Transesterification with a Lewis acid and an alcohol can provide the corresponding ester. The chiral auxiliary can often be recovered by extraction.
Making the Right Choice: A Summary of Advantages and Disadvantages
| Chiral Auxiliary | Advantages | Disadvantages |
| Evans Oxazolidinones | - High diastereoselectivity in many reactions, especially aldol additions.[3] - Well-established and predictable stereochemical outcomes.[3] - Readily available from amino alcohols. | - Cleavage conditions can sometimes be harsh.[9][12] - Lower diastereoselectivity in certain reactions, such as acetate enolate additions.[5] |
| Sulfur-Based Auxiliaries | - Excellent diastereoselectivity in a wide range of reactions, including those where oxazolidinones are less effective.[5] - The auxiliary can often be cleaved under milder conditions.[13] - The thiocarbonyl group in thiazolidinethiones facilitates cleavage by a wider range of nucleophiles.[5] | - Some starting materials for sulfur-based auxiliaries can be more expensive. - The stereochemical outcome may be less predictable in some cases compared to the well-studied Evans auxiliaries. |
Conclusion: A Powerful and Complementary Toolkit
Both Evans oxazolidinones and sulfur-based chiral auxiliaries represent powerful and reliable tools for the asymmetric synthesis of complex molecules. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge at hand. Evans oxazolidinones remain the gold standard for many asymmetric aldol and alkylation reactions due to their exceptional and predictable stereocontrol. However, sulfur-based auxiliaries, such as Oppolzer's camphorsultam and thiazolidinethiones, offer a complementary and sometimes superior approach, particularly in reactions like acetate aldol additions and for transformations requiring milder cleavage conditions. A thorough understanding of the mechanistic nuances and practical considerations of each class of auxiliary, as outlined in this guide, will empower the synthetic chemist to navigate the complexities of asymmetric synthesis with greater confidence and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: 4-Phenyloxazolidin-2-one vs. Pseudoephedrine in Asymmetric Synthesis
In the landscape of modern organic chemistry, the reliable and predictable construction of chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a powerful and enduring strategy for achieving high levels of enantiomeric purity. Among the most trusted and widely implemented of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans, and the pseudoephedrine-derived amides, developed by Andrew G. Myers.
This guide provides an in-depth, objective comparison of the performance of two exemplary members of these classes: (S)-4-phenyloxazolidin-2-one, a classic Evans auxiliary, and (1S,2S)-(+)-pseudoephedrine, a highly practical and cost-effective alternative. We will delve into their mechanistic underpinnings, compare their efficacy across key transformations supported by experimental data, and provide detailed, field-proven protocols to assist researchers in making informed decisions for their synthetic campaigns.
The Foundation of Stereocontrol: Mechanistic Insights
The remarkable efficacy of both 4-phenyloxazolidin-2-one and pseudoephedrine auxiliaries stems from their ability to form rigid, chelated intermediates that effectively bias the trajectory of an incoming electrophile. This steric directing effect is the cornerstone of their utility in asymmetric synthesis.
With Evans-type oxazolidinones, acylation of the nitrogen atom is followed by deprotonation at the α-carbon to generate a Z-enolate. This enolate is believed to adopt a chelated, planar conformation with a metal cation (typically lithium or boron), creating a rigid structure. The substituent at the C4 position of the oxazolidinone ring—in this case, a phenyl group—then acts as a steric shield, blocking one face of the enolate and directing the electrophile to attack from the opposite, less hindered face.[1][2][3]
Similarly, the Myers pseudoephedrine auxiliary operates through a chelation-controlled mechanism.[4] Upon acylation of the secondary amine, the resulting amide can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The key to its high diastereoselectivity is the formation of a rigid, chair-like transition state where the lithium cation is chelated by both the enolate oxygen and the oxygen of the pseudoephedrine auxiliary.[4] This conformation orients the molecule in such a way that the electrophile preferentially attacks from one face.[4][5] The presence of lithium chloride is often crucial for achieving high yields and selectivities by altering the aggregation state of the enolate and suppressing side reactions.[4][5]
Head-to-Head Performance: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and serves as an excellent benchmark for comparing the performance of these two auxiliaries. The goal is to introduce an alkyl group at the α-position to the carbonyl with a high degree of stereocontrol.
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl derivative | Benzyl bromide | 92 | >99:1 | [1] |
| (S)-4-benzyloxazolidin-2-one | N-Propionyl derivative | Allyl iodide | - | 98:2 | [1] |
| (+)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | 95 | >99:1 | [6] |
| (+)-Pseudoephedrine | N-Propionyl amide | n-Butyl iodide | 99 | 98:2 | [6] |
As the data indicates, both auxiliaries provide excellent levels of diastereoselectivity and high chemical yields in asymmetric alkylation reactions.[1][7] Evans auxiliaries are renowned for their consistently high stereocontrol across a broad range of electrophiles.[1] The pseudoephedrine system, developed by Myers, is particularly noted for its practicality, leveraging an inexpensive and readily available chiral auxiliary.[5][8][9] A distinct advantage of the pseudoephedrine amides is the often crystalline nature of both the starting materials and the alkylated products, which can facilitate purification and enhancement of diastereomeric excess through simple recrystallization.[4][8][9]
Navigating Asymmetric Aldol Reactions
The aldol reaction, which forms a β-hydroxy carbonyl moiety, is another cornerstone transformation where these auxiliaries excel. The ability to control the formation of two contiguous stereocenters makes this reaction particularly valuable.
Evans oxazolidinone auxiliaries are exceptionally effective in boron-mediated asymmetric aldol reactions, reliably producing syn-aldol products.[2][3] The formation of a rigid, six-membered Zimmerman-Traxler transition state, where the boron atom chelates both the enolate and the aldehyde carbonyl oxygen, is key to this high selectivity.[2] The substituent on the oxazolidinone directs the facial selectivity of the reaction.[2]
While pseudoephedrine is more commonly associated with alkylations, it has also been successfully employed in asymmetric aldol-type reactions, demonstrating its versatility as a chiral auxiliary.
The Final Step: Auxiliary Cleavage and Recovery
A critical consideration in the practical application of any chiral auxiliary is the ease and efficiency of its removal to unveil the desired chiral product, ideally without causing racemization. Both this compound and pseudoephedrine offer versatile and reliable cleavage protocols.
Cleavage of this compound Derivatives:
| Desired Product | Reagents | Conditions | Reference |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | [7][10] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Ether or THF | [10] |
| Aldehyde | DIBAL-H | Controlled conditions | [10] |
| Ester | NaOMe | MeOH | [10] |
Cleavage of Pseudoephedrine Amides:
| Desired Product | Reagents | Conditions | Reference |
| Carboxylic Acid | H₂SO₄ or NaOH | Reflux | [4] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | THF | [4] |
| Aldehyde | LiAlH(OEt)₃ | THF | [4] |
| Ketone | Grignard or organolithium reagents | THF | [4] |
A significant advantage of the pseudoephedrine auxiliary is the ability to directly access a wider range of functionalities, including ketones, in a single operation from the alkylated amide.[4][5] Furthermore, the pseudoephedrine auxiliary can often be recovered and recycled, enhancing the overall cost-effectiveness of the synthetic route.[4]
Experimental Workflows
To provide a practical context, the following sections detail standardized protocols for the key steps in a typical asymmetric alkylation sequence using both auxiliaries.
Workflow for (S)-4-Phenyloxazolidin-2-one Mediated Alkylation
Caption: General workflow for an Evans auxiliary-mediated asymmetric alkylation.
Protocol: Asymmetric Alkylation via (S)-4-Phenyloxazolidin-2-one
-
Acylation: To a solution of (S)-4-phenyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify the N-acylated oxazolidinone.
-
Alkylation: Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv) and stir for 30-60 minutes to form the enolate. Add the alkyl halide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitor by TLC). Quench with saturated aqueous NH₄Cl, extract, dry, and purify the alkylated product.
-
Cleavage to Carboxylic Acid: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv). Stir vigorously at 0 °C for 2-4 hours. Quench excess peroxide with aqueous sodium sulfite. Recover the chiral auxiliary by extraction. Acidify the aqueous layer and extract the desired enantiomerically enriched carboxylic acid.
Workflow for (+)-Pseudoephedrine Mediated Alkylation
Caption: General workflow for a Myers auxiliary-mediated asymmetric alkylation.
Protocol: Asymmetric Alkylation via (+)-Pseudoephedrine
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add the acyl chloride (1.1 equiv) dropwise.[4] Allow the mixture to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO₃, extract the product, dry, and purify. The amide is often a crystalline solid that can be purified by recrystallization.[4]
-
Alkylation: In a flame-dried flask, dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.[4] Cool the solution to -78 °C. In a separate flask, prepare a solution of LDA (2.1 equiv) in THF. Slowly add the LDA solution to the amide solution. Stir for 1 hour, then add the alkyl halide (1.5 equiv). Stir until the reaction is complete. Quench with saturated aqueous NH₄Cl, extract, dry, and purify the product.[4]
-
Cleavage to Carboxylic Acid: The alkylated pseudoephedrine amide can be hydrolyzed by refluxing with aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., NaOH). After hydrolysis, acidify the mixture and extract the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[4]
Conclusion and Recommendations
Both this compound and pseudoephedrine stand as powerful and reliable chiral auxiliaries for asymmetric synthesis. The choice between them is often dictated by the specific requirements of the synthetic problem at hand.
-
This compound (Evans Auxiliary) is a classic choice, backed by a vast body of literature. It is particularly renowned for its exceptional performance in asymmetric aldol reactions and offers predictable, high levels of stereocontrol for a wide variety of transformations.[11][12] It remains the gold standard when the highest possible diastereoselectivity is the primary concern.
-
Pseudoephedrine (Myers Auxiliary) presents a highly practical, scalable, and cost-effective alternative.[5][8][9] Its key advantages include the low cost of the auxiliary (available in both enantiomeric forms), the crystallinity of its derivatives which simplifies purification, and the versatility of the cleavage protocols.[4][5][8][9] However, researchers should be aware of potential regulations regarding the purchase and handling of pseudoephedrine due to its use as a precursor in illicit drug synthesis.[13][14][15][16]
For researchers in drug development and process chemistry, the scalability and economic advantages of the Myers pseudoephedrine system are particularly compelling. For those engaged in complex total synthesis where achieving maximal stereocontrol in aldol reactions is critical, the Evans oxazolidinone auxiliary often remains the preferred tool. Ultimately, a thorough evaluation of the substrate scope, desired final product, and project-specific constraints will guide the judicious selection of the optimal chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miragenews.com [miragenews.com]
- 15. Wolters Kluwer [login.wolterskluwer.com]
- 16. medcitynews.com [medcitynews.com]
A Senior Application Scientist's Guide to Diastereomeric Ratio Determination by ¹H NMR Analysis
In the landscape of pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. When a chemical reaction produces multiple stereoisomers, specifically diastereomers, quantifying their relative abundance is a critical step in process optimization and quality control. While High-Performance Liquid Chromatography (HPLC) is a stalwart in this field, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a rapid, robust, and non-destructive alternative for determining the diastereomeric ratio (d.r.).
This guide provides an in-depth, field-proven methodology for the accurate determination of d.r. using ¹H NMR. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the protocol is a self-validating system for generating trustworthy and reproducible results.
The Foundational Principle: Why ¹H NMR Can Distinguish Diastereomers
Stereoisomers are molecules with the same connectivity but a different spatial arrangement of atoms. They are broadly classified into two categories: enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[1]
In an achiral solvent, enantiomers are spectroscopically indistinguishable by NMR as their corresponding nuclei are in chemically equivalent environments. Diastereomers, however, have different three-dimensional arrangements and, consequently, different physical properties. This structural difference means that corresponding protons in a pair of diastereomers are in chemically non-equivalent environments.[2] This non-equivalence manifests in the ¹H NMR spectrum as distinct signals with different chemical shifts (δ) and/or coupling constants (J), providing a direct spectroscopic handle for differentiation and quantification.[2][3]
The Complete Experimental Workflow
The following diagram outlines the comprehensive workflow for accurate d.r. determination.
Caption: Experimental workflow for d.r. determination by ¹H NMR.
Part A: Experimental Protocol for Sample Preparation
The integrity of your results begins with meticulous sample preparation. The goal is to create a homogeneous solution free from contaminants and particulates that can degrade spectral quality.[4]
-
Analyte Quantity : Accurately weigh approximately 5-25 mg of the diastereomeric mixture.[4] While modern spectrometers are highly sensitive, using a sufficient quantity ensures a high signal-to-noise ratio, which is vital for accurately quantifying the minor diastereomer.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[5][6] The choice of solvent should be based on the analyte's solubility. The deuterated solvent minimizes solvent signals in the ¹H spectrum, which could otherwise obscure analyte peaks.[6]
-
Homogenization : Ensure the sample is fully dissolved. Use a vortex mixer or a brief sonication bath if necessary. A homogeneous solution is essential for the instrument to be shimmed correctly, which maximizes spectral resolution.
-
Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This step removes any suspended solid particles, which can severely degrade magnetic field homogeneity and broaden NMR signals.[4]
Part B: Data Acquisition Parameters for Quantitative Analysis
For the data to be truly quantitative, the NMR acquisition parameters must be chosen to ensure that the signal intensity is directly proportional to the number of nuclei. This requires allowing for full magnetization recovery between scans.
-
Lock and Shim : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field and "shim" to optimize its homogeneity, ensuring sharp, well-resolved peaks.[5]
-
Set Key Parameters : The relaxation delay (D1) is the most critical parameter for quantitative NMR.[7]
-
Pulse Angle (P1) : Use a flip angle of 30° or 45° instead of the standard 90°. This allows for shorter relaxation delays while still maintaining quantitative reliability.
-
Relaxation Delay (D1) : Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons you intend to integrate. For most small organic molecules, a D1 of 10-20 seconds is a safe starting point. Causality : If D1 is too short, nuclei with longer T₁ values will not fully relax between pulses. This leads to signal saturation and integrals that are no longer proportional to concentration, yielding an inaccurate d.r.[8][9]
-
Number of Scans (NS) : Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for the signals of interest). This is particularly important for accurately integrating the signals of the minor component.[10]
-
Acquisition Time (AQ) : An acquisition time of 2-3 seconds is typically sufficient to ensure good digital resolution without acquiring excessive noise.[7]
-
Part C: Data Processing and Diastereomeric Ratio Calculation
Accurate processing of the acquired Free Induction Decay (FID) is as crucial as the acquisition itself.
-
Fourier Transform and Phasing : Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction : This is a non-negotiable step. Apply a multipoint baseline correction to ensure the baseline is perfectly flat across the entire spectrum, especially around the signals to be integrated. An uneven baseline is a primary source of integration error.[8]
-
Signal Selection : Identify a pair of well-resolved, non-overlapping signals where each signal corresponds to a unique proton (or group of equivalent protons) in only one of the diastereomers. Protons closest to the stereocenters are most likely to exhibit the largest chemical shift differences.[11]
-
Integration : Carefully integrate the selected signals. The integration region should encompass the entire peak, including any ¹³C satellites if they are visible.
-
Calculation : The diastereomeric ratio is the direct ratio of the integral values for the corresponding signals.
Diastereomeric Ratio (d.r.) = Integral of Diastereomer A / Integral of Diastereomer B
For example, if two signals corresponding to one proton each have integral values of 2.85 and 1.00, the d.r. is 2.85:1.[3]
Comparison with Alternative Methods
While ¹H NMR is a powerful tool, it is essential to understand its performance in the context of other established techniques like HPLC and Supercritical Fluid Chromatography (SFC).
| Feature | ¹H NMR Spectroscopy | HPLC / SFC |
| Principle | Measures distinct nuclear magnetic environments of diastereomers. | Physically separates diastereomers based on differential partitioning between stationary and mobile phases.[12] |
| Speed | Very fast (5-15 minutes per sample for acquisition).[13] | Slower (requires method development, equilibration, and run times of 10-30+ minutes per sample).[14] |
| Sample Prep | Simple dissolution and filtration. | More involved; requires mobile phase preparation and often derivatization for UV detection.[15] |
| Solvent Usage | Minimal (~0.6 mL of deuterated solvent per sample).[13] | High (consumes significant volumes of HPLC-grade solvents). |
| Resolution | Can be limited by signal overlap in complex molecules. | Generally offers superior resolution, capable of separating very similar compounds.[16] |
| Quantification | Intrinsically quantitative if acquisition parameters are set correctly; response factor is uniform for all protons. | Requires a detector (e.g., UV, MS); assumes equal response factors for both diastereomers, which must be verified. |
| Sample Nature | Non-destructive; the sample can be fully recovered. | Destructive; the sample is consumed during the analysis unless preparative chromatography is used. |
| Information | Provides full structural confirmation simultaneously with quantification. | Provides retention time and peak area; no inherent structural information. |
Expert Insight : Choose ¹H NMR for rapid screening, reaction monitoring, and when structural confirmation is needed alongside quantification. Opt for HPLC or SFC when dealing with highly complex mixtures where signal overlap in the NMR spectrum is severe, or when baseline separation is required for regulatory purposes.[11][12]
Overcoming Challenges: Peak Overlap
The primary limitation of ¹H NMR for d.r. determination is the potential for signal overlap, especially in large molecules with crowded spectra. When simple ¹H NMR is insufficient, advanced techniques can be employed:
-
High-Field NMR : Using spectrometers with higher magnetic field strengths (e.g., 800 MHz) can increase chemical shift dispersion and resolve overlapping signals.[10]
-
Pure Shift NMR : This advanced technique computationally removes homonuclear coupling, collapsing multiplets into singlets. This dramatically simplifies the spectrum and can resolve signals that differ by only a few Hz, making integration straightforward even in crowded regions.[17][18][19]
-
Chiral Derivatizing/Solvating Agents : While more common for enantiomers, these agents can also be used to increase the chemical shift non-equivalence between diastereomers.[20][21]
Conclusion
The determination of diastereomeric ratios by ¹H NMR spectroscopy is a direct, rapid, and robust method that provides a wealth of structural information alongside quantitative data. By understanding the principles of diastereomeric non-equivalence and adhering to a rigorous, well-justified experimental protocol—particularly concerning sample preparation and acquisition parameters—researchers can generate highly accurate and reliable results. This technique stands as an indispensable tool in the modern chemistry laboratory, enabling efficient process development and ensuring the stereochemical integrity of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. kbfi.ee [kbfi.ee]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 18. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Chiral Auxiliaries in Synthesis
For the discerning researcher in organic synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Among the arsenal of techniques for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy. A chiral auxiliary is a transient chiral scaffold that is covalently attached to a prochiral substrate, directing a subsequent stereoselective transformation. Upon successful induction of chirality, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1]
This guide provides an in-depth, comparative analysis of four widely employed classes of chiral auxiliaries: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, Oppolzer's Sultams, and Terpene-derived auxiliaries, exemplified by 8-Phenylmenthol. We will delve into the mechanistic underpinnings of their stereodirecting capabilities, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic campaigns.
The Logic of Asymmetric Induction via Chiral Auxiliaries
The fundamental principle behind the efficacy of chiral auxiliaries lies in their ability to create a diastereomeric intermediate that exhibits a significant energetic differentiation between its facial approaches to an incoming reagent. This is typically achieved through steric hindrance, where the auxiliary physically blocks one face of the reactive center, or through chelation, which locks the substrate into a rigid conformation, exposing only one reactive face.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinone Auxiliaries
Mechanism of Stereocontrol:
The stereodirecting power of Evans' auxiliaries stems from the formation of a well-defined Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of this enolate. In the case of aldol reactions, the reaction proceeds through a chair-like Zimmerman-Traxler transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions, leading to the formation of the syn-aldol product.[3]
Caption: Simplified mechanism of stereocontrol in the Evans' aldol reaction.
Performance Data:
| Reaction Type | Substrate | Electrophile/Diene | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | 92 | >99:1 |
| Aldol | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | 80-92 | >99:1 (syn) |
| Diels-Alder | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Cyclopentadiene | 94 | >97.4:2.5 (endo:exo) |
Experimental Protocols:
Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine: [5]
-
To a solution of L-phenylalanine ethyl ester hydrochloride in a 2:1 mixture of dioxane and water, add an aqueous solution of sodium carbonate at room temperature.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate. Stir until the reaction is complete.
-
Extract the N-Boc protected amino ester and reduce the ester functionality using lithium borohydride.
-
Induce cyclization by treating the resulting amino alcohol with sodium hydride to afford the desired oxazolidinone.
Evans' Asymmetric Aldol Reaction: [6]
-
To a solution of the N-acyl oxazolidinone in dichloromethane at 0 °C, add dibutylboron triflate followed by diisopropylethylamine.
-
Cool the reaction mixture to -78 °C and add the aldehyde dropwise.
-
Stir for the appropriate time, then quench the reaction with a phosphate buffer.
-
Extract the product, dry the organic layer, and purify by chromatography.
Cleavage of the Auxiliary: [7] The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) affords the carboxylic acid, while reduction with lithium borohydride yields the primary alcohol.[8]
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders, the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries are powerful tools for the asymmetric α-alkylation of ketones and aldehydes.[9]
Mechanism of Stereocontrol:
The SAMP/RAMP methodology involves the formation of a chiral hydrazone, which upon deprotonation with a strong base like LDA, forms a rigid azaenolate. The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a conformationally locked intermediate. The bulky pyrrolidine ring then sterically directs the incoming electrophile to the opposite face of the azaenolate.[10]
Caption: Workflow for asymmetric alkylation using SAMP/RAMP auxiliaries.
Performance Data:
| Substrate (Ketone) | Electrophile | Yield (%) | Enantiomeric Excess (ee) (%) |
| Cyclohexanone | Methyl iodide | 75 | >95 |
| 3-Pentanone | Ethyl iodide | 71 | 95 (S) |
| Propiophenone | Benzyl bromide | 85 | 96 |
Experimental Protocols:
Synthesis of SAMP from (S)-Proline: [11] The synthesis of SAMP from (S)-proline is a multi-step process that involves the reduction of the carboxylic acid, methylation of the resulting alcohol, and a subsequent Hofmann degradation to introduce the amino group.
Asymmetric Alkylation of a Ketone using SAMP: [12]
-
Condense the ketone with SAMP in the presence of a dehydrating agent to form the chiral hydrazone.
-
Dissolve the hydrazone in dry THF and cool to -78 °C. Add LDA dropwise to form the azaenolate.
-
Add the alkyl halide and allow the reaction to warm to room temperature.
-
Quench the reaction and extract the alkylated hydrazone.
Cleavage of the Auxiliary: [9] The alkylated ketone or aldehyde can be regenerated by ozonolysis of the hydrazone C=N bond.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly crystalline chiral auxiliary that provides excellent stereocontrol in a wide range of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[13][14]
Mechanism of Stereocontrol:
The rigid bicyclic structure of the camphorsultam locks the N-acyl group in a specific conformation. The sulfonyl oxygen and one of the camphor methyl groups effectively block one face of the dienophile or enolate, directing the approach of the reacting partner to the less hindered face. In Diels-Alder reactions, Lewis acid coordination to the carbonyl oxygen further enhances the facial bias.[15]
Performance Data:
| Reaction Type | Substrate | Diene/Electrophile | Yield (%) | Diastereomeric Excess (de) (%) |
| Diels-Alder | N-Acryloyl camphorsultam | Cyclopentadiene | 94 | >99 (endo) |
| Aldol | N-Propionyl camphorsultam | Benzaldehyde | High | High (anti/syn selectivity depends on Lewis acid)[16][17] |
| Alkylation | N-Propionyl camphorsultam | Benzyl bromide | 85-95 | >95 |
Experimental Protocols:
Synthesis of Oppolzer's Camphorsultam from Camphorsulfonic Acid: [18] (1R)-(-)-Camphorsulfonic acid is converted to its sulfonyl chloride, which is then treated with ammonia to form the sulfonamide. Reduction of the corresponding imine with lithium aluminum hydride yields the camphorsultam.
Asymmetric Diels-Alder Reaction: [19]
-
Dissolve the N-acryloyl camphorsultam and a Lewis acid (e.g., Et₂AlCl) in a suitable solvent at low temperature.
-
Add the diene (e.g., cyclopentadiene) and stir until the reaction is complete.
-
Quench the reaction and purify the cycloadduct by chromatography or crystallization.
Cleavage of the Auxiliary: The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ or by reduction with LiAlH₄.
Terpene-Derived Auxiliaries: 8-Phenylmenthol
Derived from the chiral pool, terpenes such as pulegone can be converted into effective chiral auxiliaries. 8-Phenylmenthol, introduced by E.J. Corey, is a notable example that has demonstrated high levels of asymmetric induction, particularly in Diels-Alder reactions.[1][20]
Mechanism of Stereocontrol:
In the case of an 8-phenylmenthyl acrylate ester, the bulky phenylmenthyl group effectively shields one face of the dienophile. In the presence of a Lewis acid, the acrylate adopts an s-trans conformation, and the diene approaches from the less sterically hindered face, leading to high diastereoselectivity.[21]
Performance Data:
| Reaction Type | Substrate | Diene | Yield (%) | Diastereomeric Excess (de) (%) |
| Diels-Alder | (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | High | 99 |
| Alkylation | (-)-8-Phenylmenthyl phenylacetate | Benzyl bromide | - | 80:20 d.r.[22] |
Experimental Protocols:
Synthesis of (-)-8-Phenylmenthol from (R)-(+)-Pulegone: [1] (R)-(+)-Pulegone undergoes a conjugate addition with a phenyl Grignard reagent, followed by reduction of the ketone to afford a diastereomeric mixture of 8-phenylmenthol, which can be separated.
Asymmetric Diels-Alder Reaction: [21]
-
Dissolve the 8-phenylmenthyl acrylate and a Lewis acid in a suitable solvent at low temperature.
-
Add cyclopentadiene and stir until the reaction is complete.
-
Work up the reaction and purify the product.
Cleavage of the Auxiliary: The ester linkage can be cleaved by hydrolysis or reduction.
Comparative Summary and Concluding Remarks
| Chiral Auxiliary | Precursor | Common Applications | Key Advantages | Potential Limitations |
| Evans' Oxazolidinones | Amino acids | Aldol, Alkylation, Diels-Alder | High diastereoselectivity, predictable stereochemistry, versatile cleavage | Stoichiometric use of strong bases and Lewis acids |
| Enders' SAMP/RAMP | Proline | α-Alkylation of carbonyls | Excellent for creating quaternary centers, high ee | Requires strong bases, ozonolysis for cleavage |
| Oppolzer's Sultam | Camphor | Diels-Alder, Conjugate addition, Aldol | Highly crystalline products aid purification, thermally stable | Can be more expensive than other auxiliaries |
| 8-Phenylmenthol | Pulegone (terpene) | Diels-Alder | Derived from inexpensive natural products | Can provide lower selectivity in some applications compared to others |
The selection of an appropriate chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of synthesis and removal. Evans' oxazolidinones offer exceptional versatility and predictability, making them a first choice for many applications. For the specific task of α-alkylation, Enders' SAMP/RAMP hydrazones provide a highly effective solution. Oppolzer's sultam is a robust auxiliary, particularly for cycloaddition reactions, often yielding crystalline products that simplify purification. Finally, terpene-derived auxiliaries like 8-phenylmenthol represent a cost-effective option, especially for Diels-Alder reactions.
By understanding the mechanistic principles and leveraging the empirical data presented in this guide, researchers can strategically employ these powerful tools to navigate the complexities of asymmetric synthesis and accelerate the development of novel, enantiomerically pure molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. web.mit.edu [web.mit.edu]
- 13. Camphorsultam - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemtube3d.com [chemtube3d.com]
- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemtube3d.com [chemtube3d.com]
- 22. summit.sfu.ca [summit.sfu.ca]
A Senior Application Scientist's Guide to the Economic Viability of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a frequent and critical challenge. While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries remains a robust, reliable, and often preferred method, particularly in the early stages of drug discovery and for complex molecule synthesis.[1][2] A chiral auxiliary is a stereogenic compound temporarily attached to a substrate to direct a stereoselective transformation.[3] After the desired chiral product is formed, the auxiliary is cleaved and can ideally be recovered for reuse.[2][3]
However, the choice of auxiliary is not merely about achieving high stereoselectivity. A thorough assessment of economic viability is paramount, especially when considering process scale-up. This guide provides a comparative analysis of common chiral auxiliaries, moving beyond the simple sticker price to evaluate the true cost-in-use. The economic viability is a multifactorial equation encompassing the initial cost of the auxiliary, the efficiency of its attachment and removal, the diastereoselectivity of the key transformation, and, crucially, the efficiency of its recovery and recycling.[3][4]
The Lifecycle of a Chiral Auxiliary: A Process Perspective
The core principle of auxiliary-mediated synthesis involves a multi-step sequence. Understanding this workflow is fundamental to assessing its economic impact, as each step contributes to the overall process mass intensity (PMI) and cost.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The efficiency of steps 1, 3, and 4 are critical economic drivers. While step 2 (the stereoselective reaction) receives the most academic attention, the costs associated with attaching, cleaving, and recycling the auxiliary can dominate the overall process budget.[5]
Comparative Analysis of Prominent Chiral Auxiliaries
We will now compare three of the most well-established classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine derivatives. These have been selected based on their extensive documentation, broad applicability, and commercial availability.[6][7]
Evans' Oxazolidinones
Developed by David A. Evans in the 1980s, oxazolidinone auxiliaries are arguably the most widely used for a variety of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions.[1][8][9] They are typically derived from readily available and relatively inexpensive α-amino acids, such as valine or phenylalanine.[1]
Mechanism of Stereocontrol: The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This well-defined transition state makes the stereochemical outcome highly predictable.[10][11]
Caption: Chelation control in Evans' oxazolidinone enolates.
Economic Assessment:
-
Cost: Moderate to high. While the amino acid precursors are cheap, the synthesis of the auxiliary adds cost.
-
Performance: Excellent diastereoselectivity (often >99% de) is routinely achieved, which significantly reduces the cost and effort of downstream purification.[10]
-
Attachment/Cleavage: Attachment is a standard acylation. Cleavage is versatile (e.g., LiOH/H₂O₂ for the acid, LiBH₄ for the alcohol), but can sometimes be harsh, potentially affecting sensitive functional groups in the product.
-
Recyclability: Recovery yields are typically high, often exceeding 95%. This high recovery rate is a key factor that offsets the initial higher cost, making them economically viable for large-scale synthesis.[12]
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's sultam is another powerful and reliable chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in reactions like Diels-Alder cycloadditions, alkylations, and conjugate additions.
Economic Assessment:
-
Cost: High. Camphor is a natural product, but the multi-step synthesis to form the sultam results in a relatively expensive reagent.
-
Performance: Excellent diastereoselectivity, comparable to Evans' auxiliaries. The results are highly reliable and predictable.
-
Attachment/Cleavage: Attachment is straightforward. Cleavage is typically achieved via hydrolysis (e.g., LiOH) or reductive cleavage (e.g., LiAlH₄). The auxiliary is very stable to a wide range of reaction conditions.
-
Recyclability: Excellent. The robust nature of the sultam allows for high recovery yields, even under harsh cleavage conditions. Continuous flow processes have been developed specifically to automate the recovery and recycling of Oppolzer's sultam, dramatically improving its economic profile by enabling its use in sub-stoichiometric amounts relative to the overall process.[13][14]
Pseudoephedrine Amides
Andrew G. Myers developed a practical methodology using pseudoephedrine as an effective chiral auxiliary for the asymmetric alkylation of enolates. Pseudoephedrine is a naturally derived and inexpensive starting material.[12]
Economic Assessment:
-
Cost: Low. Pseudoephedrine is significantly cheaper than Evans' or Oppolzer's auxiliaries.[12][15] However, its availability can be subject to regulatory restrictions.
-
Performance: Very good to excellent diastereoselectivity, particularly for alkylations of glycine enolates to produce α-amino acids.
-
Attachment/Cleavage: Simple amide formation for attachment. A key advantage is the mild acidic hydrolysis (e.g., dilute H₂SO₄) used for cleavage, which preserves the chirality of the newly formed stereocenter and is compatible with many functional groups.[2]
-
Recyclability: The auxiliary can be recovered and reused.[2][3] The mild cleavage conditions contribute to high recovery yields.
Quantitative Comparison of Chiral Auxiliaries
| Auxiliary Class | Representative Structure | Typical Cost (USD/g)¹ | Typical Diastereoselectivity (de%) | Recovery Yield (%) | Key Strengths | Economic Considerations |
| Evans' Oxazolidinone | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | $5 - $15 | >95-99%[10] | >95% | Highly predictable, versatile, extensive literature support.[1] | Higher initial cost offset by excellent performance and high recyclability. |
| Oppolzer's Sultam | (1S)-(-)-10,2-Camphorsultam | $10 - $25 | >95-99% | >95% | Extremely robust, excellent for Diels-Alder, amenable to automated recycling.[13] | Highest initial cost, but long-term value in automated/large-scale processes is high. |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | $1 - $5 | >90-98% | >90% | Low cost, very mild cleavage conditions.[2] | Excellent for budget-conscious projects; availability can be regulated.[12] |
¹Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased.[12]
Experimental Protocol: Asymmetric Alkylation via an Evans' Oxazolidinone
This protocol describes a typical, self-validating workflow for the asymmetric alkylation of a propionyl oxazolidinone, a foundational reaction in chiral synthesis. The causality behind the choice of reagents is critical: Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen as a strong, non-nucleophilic base to ensure complete and clean formation of the Z-enolate. The subsequent alkylation at low temperature (-78 °C) minimizes side reactions and maximizes diastereoselectivity.
Part A: Acylation of the Auxiliary
-
Setup: To a flame-dried, argon-purged round-bottom flask, add (R)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes. Causality: n-BuLi is a strong base that quantitatively deprotonates the oxazolidinone nitrogen.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried, argon-purged flask containing the N-propionyl oxazolidinone (1.0 eq), add anhydrous THF (approx. 0.1 M) and cool to -78 °C.
-
Enolate Formation: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir at -78 °C for 30 minutes. Causality: NaHMDS is a bulky base that favors formation of the desired Z-enolate, which is key to high diastereoselectivity.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench with saturated aqueous NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to separate the alkylated product from any starting material. Diastereoselectivity can be assessed at this stage by ¹H NMR or HPLC analysis.
Part C: Cleavage and Auxiliary Recovery
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water. Stir vigorously for 4 hours. Causality: The LiOOH species formed in situ is a soft nucleophile that effectively cleaves the amide bond without epimerizing the newly formed stereocenter.
-
Workup: Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture with 1N HCl to pH ~2.
-
Separation: Extract the mixture with ethyl acetate or dichloromethane (3x).
-
The organic layers contain the desired chiral carboxylic acid product.
-
The aqueous layer contains the protonated chiral auxiliary.
-
-
Auxiliary Recovery: Basify the aqueous layer with 2N NaOH to pH ~11-12. Extract the free auxiliary with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to recover the (R)-4-benzyl-2-oxazolidinone, which can be purified by recrystallization if necessary.
Conclusion and Outlook
The selection of a chiral auxiliary is a strategic decision that profoundly impacts the economic and environmental performance of a chemical synthesis.[4]
-
For maximum reliability and versatility , where the highest diastereoselectivity is paramount and initial cost is a secondary concern, Evans' oxazolidinones and Oppolzer's sultam remain the gold standard. Their high recyclability makes them viable for long-term and large-scale projects.[1][15]
-
For cost-sensitive applications , particularly in the synthesis of chiral amino acids, pseudoephedrine offers an exceptionally cost-effective solution with the significant advantage of mild cleavage conditions.[2][12]
The future of auxiliary-based synthesis is trending towards sustainability and process intensification. The development of recoverable and reusable auxiliaries, especially when integrated into continuous flow systems, aligns with the principles of green chemistry by minimizing waste and improving atom economy.[13][16] As such, a holistic assessment of the entire process—from substrate to final product and back to the recycled auxiliary—is essential for making an informed and economically sound decision in modern chemical development.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. cognitivemarketresearch.com [cognitivemarketresearch.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal and Recovery of 4-Phenyloxazolidin-2-one
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper management of chemical derivatives, particularly sophisticated reagents like the Evans-type chiral auxiliary 4-Phenyloxazolidin-2-one, is a matter of safety, environmental stewardship, and scientific rigor. This guide provides an in-depth operational plan for both the terminal disposal of waste this compound and the preferred, more sustainable pathway of its recovery and recycling.
Our approach is grounded in a hierarchy of waste management that prioritizes recovery. As a valuable and reusable chiral auxiliary, the most efficient "disposal" of this compound after its synthetic role is complete is its cleavage and reclamation for future use[1][2]. Terminal disposal as chemical waste should be reserved for material that is contaminated, degraded, or otherwise unsuitable for recovery.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before handling this compound for any procedure, a thorough understanding of its hazard profile is essential. This compound is a stable, solid crystalline substance at room temperature.
1.1 GHS Hazard Identification
According to aggregated data from multiple safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed[3].
-
Acute Toxicity (Dermal), Category 4 (H312): Harmful in contact with skin[3].
-
Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled[3].
Some suppliers also note potential for skin and eye irritation. Therefore, adherence to standard laboratory personnel protective equipment (PPE) protocols is mandatory.
1.2. Personal Protective Equipment (PPE) and Handling
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). | Protects against accidental splashes or dust generation. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). | Prevents dermal absorption, which is a primary route of harmful exposure. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the solid material outside of a fume hood or if dust generation is likely, to prevent inhalation. |
Core Handling Principles:
-
Always handle this compound within a well-ventilated laboratory or, preferably, inside a chemical fume hood.
-
Avoid the formation and inhalation of dust.
-
Prevent all contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
Part 2: The Disposal & Recovery Decision Framework
The primary decision point for a researcher who has completed a reaction involving an N-acyl this compound is whether to recover the auxiliary or dispose of the entire reaction mixture as waste. The following workflow illustrates this decision process.
Caption: Decision workflow for handling post-reaction this compound.
Workflow A: Recovery and Recycling of the Chiral Auxiliary
This is the preferred pathway for both economic and environmental reasons. The process involves cleaving the N-acyl bond to release your synthesized product and regenerate the this compound auxiliary, which can then be recovered and reused[1][2].
Protocol: Hydrolytic Cleavage to Yield a Chiral Carboxylic Acid
This is one of the most common cleavage methods, employing lithium hydroxide and hydrogen peroxide[4][5].
Reagents and Materials:
-
N-acyl this compound adduct
-
Tetrahydrofuran (THF), analytical grade
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
1M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in a 4:1 mixture of THF and water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: While maintaining the temperature at 0 °C, add 30% aqueous hydrogen peroxide (approx. 4.0 equiv.) dropwise. Following this, add an aqueous solution of lithium hydroxide (approx. 2.0 equiv.)[5]. The hydroperoxide anion formed in situ is the active nucleophile that cleaves the imide bond[5].
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of Na₂SO₃. Stir for an additional 20-30 minutes.
-
Solvent Removal & Auxiliary Recovery: Remove the majority of the THF under reduced pressure (rotary evaporation). The aqueous residue contains your carboxylic acid product (as a lithium salt) and the free this compound auxiliary. Extract this aqueous solution several times with ethyl acetate to recover the chiral auxiliary. The combined organic layers contain the auxiliary, which can be dried (e.g., over MgSO₄), filtered, and concentrated to yield the solid auxiliary for reuse[5].
-
Product Isolation: Carefully acidify the remaining aqueous layer to a pH of ~2-3 with 1M HCl. This protonates the carboxylate salt. Extract the aqueous layer several times with fresh ethyl acetate to isolate your desired carboxylic acid product.
Workflow B: Management and Disposal of Chemical Waste
This workflow applies to unused, contaminated, or spilled this compound and any reaction mixtures from which recovery is not feasible. The generator of the waste is legally responsible for its proper characterization and disposal[6][7].
Step 1: Waste Characterization
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is either "listed" or exhibits specific "characteristics"[8][9].
-
Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes[10][11][12].
-
Characteristic Waste: The waste must be evaluated for:
-
Ignitability (D001): As a high-melting-point solid, pure this compound is not ignitable. However, solutions in flammable solvents (e.g., ethanol, acetone) may be classified as D001 waste[9][13].
-
Corrosivity (D002): Not applicable to the pure solid. Waste solutions may be corrosive if mixed with strong acids or bases[9][13].
-
Reactivity (D003): The compound is stable under normal conditions and is not considered reactive[9][14].
-
Toxicity (D004-D043): While harmful, its acute toxicity is relatively low (Oral LD₅₀ (rat): >10,000 mg/kg)[15]. It is unlikely to fail the Toxicity Characteristic Leaching Procedure (TCLP) on its own, but mixtures containing other toxic chemicals (e.g., heavy metals, certain solvents like benzene) could be classified as toxic hazardous waste[9].
-
The Causality of Classification: The final waste code is determined not by the pure auxiliary, but by the entire waste matrix. For example, a solution of this compound in a spent solvent mixture containing toluene and methyl ethyl ketone would likely be classified as F005 , a listed hazardous waste from a non-specific source.
Action: Always consult your institution's Environmental Health and Safety (EHS) department. They are the authoritative source for waste classification and will provide the correct procedures and waste codes for your specific situation[6][16].
Step 2: Segregation and Containment
Proper segregation is critical to prevent dangerous reactions in waste containers[6][16].
-
Solid Waste: Collect pure, solid this compound waste and contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed container lined with a polyethylene bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene carboy). Do not mix incompatible waste streams (e.g., acidic waste with basic waste, or organic solvents with oxidizers)[16][17].
Step 3: Labeling
All waste containers must be properly labeled from the moment the first drop of waste is added.
-
Use your institution's official hazardous waste tag.
-
Clearly write "Hazardous Waste."
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Flammable).
-
Keep the container closed at all times, except when adding waste.
Step 4: Storage and Collection
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[16][17].
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment is used to capture any potential leaks.
-
Once a container is full, or after a designated time limit (e.g., 90 days), arrange for pickup by your institution's EHS department for transport to a licensed treatment, storage, and disposal facility (TSDF)[7][17].
Part 3: Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill involves a large quantity or generates significant dust, evacuate the area and contact EHS.
-
For small, manageable spills of the solid:
-
Wear your full PPE.
-
Gently sweep up the material to avoid creating dust.
-
Place the collected material and all cleaning supplies into a designated hazardous waste container.
-
Wash the spill area with soap and water.
-
Personal Exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive management plan, researchers can handle this compound with confidence, ensuring laboratory safety, regulatory compliance, and alignment with the principles of green chemistry through effective recycling.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. wku.edu [wku.edu]
- 13. pwaste.com [pwaste.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. kmpharma.in [kmpharma.in]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Handling 4-Phenyloxazolidin-2-one: Essential Safety Protocols and PPE
As a cornerstone chiral auxiliary in modern asymmetric synthesis, 4-Phenyloxazolidin-2-one is instrumental in the development of novel therapeutics. Its effective use, however, demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven practices. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Conservative Approach
A thorough review of Safety Data Sheets (SDS) for this compound reveals some inconsistencies in hazard classification. While some suppliers classify it as non-hazardous under OSHA 2012 standards[1][2], others assign specific GHS hazard statements. In laboratory practice, the most protective and conservative approach is always warranted. Therefore, personnel should handle this compound as potentially hazardous, adhering to precautions for substances that are harmful if swallowed, in contact with skin, or inhaled[3][4][5].
Primary Hazards:
-
Acute Inhalation Toxicity: Harmful if inhaled as a dust[3][5].
-
Irritation: May cause skin, eye, and respiratory irritation[6][7].
The primary physical form of this compound is a solid crystalline powder, making the generation of airborne dust during handling a significant risk[1][7].
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures must be implemented. This "Hierarchy of Controls" is a fundamental concept in chemical safety[8].
-
Engineering Controls: This is the most effective measure. Always handle this compound within a certified chemical fume hood. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general laboratory space[8].
-
Administrative Controls: These are work practices that reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to handling areas. Prohibit eating, drinking, or smoking in any area where this chemical is handled[3][4].
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is required. The following sections detail the specific PPE necessary for handling this compound.
Required Personal Protective Equipment (PPE)
Selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Standards |
| Eye & Face | Chemical Safety Goggles or Safety Glasses with Side Shields | Protects against dust particles and accidental splashes. Must conform to ANSI Z87.1 or EN166 standards[1][4]. |
| Skin & Body | Nitrile Gloves | Provides a barrier against dermal absorption. Double-gloving may be prudent for larger quantities. Change gloves immediately if contaminated or every 30-60 minutes[9]. |
| Laboratory Coat (long-sleeved) or Disposable Gown | Protects skin and personal clothing from contamination. Gowns should be impermeable and have tight-fitting cuffs[2][9][10]. | |
| Respiratory | N95 Respirator (or higher) | Required if handling outside a fume hood or if dust generation is likely. A fit-tested N95 respirator minimizes the risk of inhaling fine particles. For spill response, a full-face respirator with appropriate cartridges may be necessary[11][12]. |
Step-by-Step Operational Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound, from preparation through cleanup.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from preparation to final cleanup.
Detailed Steps:
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Ensure a chemical spill kit is readily accessible. Locate the nearest eyewash station and safety shower.
-
-
Donning PPE:
-
Put on the lab coat or gown, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transferring the solid, well within the chemical fume hood.
-
Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.
-
If any material is spilled, clean it up immediately following the spill procedures outlined below.
-
-
Decontamination and Cleanup:
-
After use, decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.
-
Seal all containers of this compound before removing them from the fume hood.
-
Disposal and Emergency Plans
Waste Disposal
-
Chemical Waste: All excess this compound and any grossly contaminated materials (e.g., weigh boats, absorbent pads from spills) must be disposed of in a properly labeled hazardous waste container[3][4].
-
Contaminated PPE: Used gloves, disposable gowns, and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Never dispose of this chemical or contaminated materials in the regular trash or down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1][3][4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
-
Accidental Release/Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal[1][13].
-
Ventilate the area and wash the spill site after material pickup is complete.
-
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound in your research and development endeavors, upholding the highest standards of scientific integrity and personal safety.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. (4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. osha.gov [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. kmpharma.in [kmpharma.in]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
